16:0 DAP
Beschreibung
Eigenschaften
IUPAC Name |
[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRIWCIIGVAXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 16:0 DAP in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as 16:0 DAP, is a synthetic cationic lipid that has become an important tool in lipid research and pharmaceutical development.[1][2] Its primary application lies in the formulation of lipid nanoparticles (LNPs), which are utilized for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA) into cells.[1][3] The "16:0" designation refers to the two palmitoyl (16-carbon) acyl chains attached to the glycerol backbone, while "DAP" stands for dimethylammonium-propane, which constitutes the cationic headgroup. This cationic nature is crucial for its function, as it facilitates the encapsulation of negatively charged nucleic acids and their subsequent delivery across cell membranes.[4] this compound is also recognized as a pH-sensitive transfection reagent, a property that enhances the release of its cargo into the cytoplasm following endocytosis.[1]
Physicochemical Properties and Structure
The molecular structure of this compound consists of a propane-1,2,3-triol backbone. The hydroxyl groups at positions 1 and 2 are esterified with palmitic acid, a saturated fatty acid with 16 carbon atoms. The hydroxyl group at position 3 is replaced by a dimethylammonium group, which carries a positive charge at physiological pH.
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [1] |
| Synonyms | DPDAP | [3] |
| CAS Number | 96326-74-8 | |
| Molecular Formula | C37H73NO4 | |
| Molecular Weight | 595.98 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Lipid Type | Cationic Lipid | [2][5] |
| Solubility | Soluble in Chloroform | [3] |
| Storage Temperature | -20°C |
Role in Lipid Nanoparticle (LNP) Formulation and Drug Delivery
This compound is a key component in the formulation of LNPs for nucleic acid delivery. These LNPs are typically composed of four main lipid components: a cationic lipid (like this compound), a PEGylated lipid to enhance stability and circulation time, a helper lipid (like a phospholipid), and cholesterol to provide structural integrity.
The positively charged headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids, leading to their encapsulation within the core of the LNP. The pH-sensitive nature of this compound is critical for the endosomal escape of the payload. Once the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome protonates the dimethylamino group of this compound. This change in charge is thought to disrupt the endosomal membrane, allowing the encapsulated nucleic acids to be released into the cytoplasm where they can be translated (in the case of mRNA) or exert their regulatory functions (in the case of miRNA).
Experimental Workflow: LNP Formulation with this compound
The following diagram outlines a typical workflow for the formulation of LNPs using this compound.
Caption: A generalized workflow for the formulation of lipid nanoparticles (LNPs) incorporating this compound.
Mechanism of Cellular Uptake and Endosomal Escape
The delivery of nucleic acids into the cytoplasm is a multi-step process. The following diagram illustrates the proposed mechanism of action for LNPs containing this compound.
Caption: Proposed mechanism of cellular uptake and endosomal escape of nucleic acids delivered by LNPs containing this compound.
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol provides a general guideline for the formulation of LNPs containing this compound using a microfluidic mixing device. The specific ratios of lipids and the flow rates may need to be optimized for a particular application.
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol. A typical concentration is 10-50 mM.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid). This will be the "lipid-in-ethanol" phase.
-
-
Aqueous Phase Preparation:
-
Dissolve the nucleic acid in the citrate buffer to the desired concentration. This will be the "aqueous" phase.
-
-
LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-in-ethanol phase and the aqueous phase into separate syringes.
-
Set the flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:lipid).
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
-
Collect the resulting LNP dispersion.
-
-
Purification:
-
Remove the ethanol and unencapsulated nucleic acid from the LNP dispersion. This is typically done by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Determine the zeta potential to assess the surface charge of the LNPs.
-
In Vitro Transfection Protocol
This protocol outlines a general procedure for transfecting cells in culture with LNPs formulated with this compound.
Materials:
-
Cells of interest cultured in appropriate growth medium
-
LNP formulation containing the nucleic acid of interest
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, remove the growth medium from the cells.
-
Wash the cells once with PBS.
-
Dilute the LNP formulation to the desired final concentration in serum-free medium (e.g., Opti-MEM).
-
Add the diluted LNP-medium mixture to the cells.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the LNP-containing medium.
-
Add fresh, complete growth medium to the cells.
-
Incubate the cells for 24-72 hours, depending on the specific experiment and the nucleic acid being delivered.
-
-
Analysis:
-
Assess the efficiency of transfection and the biological effect of the delivered nucleic acid using appropriate methods (e.g., reporter gene expression, qPCR for gene knockdown, western blotting for protein expression).
-
Quantitative Data
The following table summarizes representative quantitative data for LNPs formulated with this compound. Note that these values can vary significantly depending on the specific formulation parameters and the cell type used.
| Parameter | Typical Value Range | Method of Measurement |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Slightly positive to neutral | Laser Doppler Velocimetry |
| In Vitro Transfection Efficiency | Varies (cell type dependent) | Reporter Gene Assay, qPCR |
Concluding Remarks
This compound is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure and pH-sensitive properties contribute to its effectiveness in formulating stable and efficient lipid nanoparticles. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working in the field of gene therapy and drug delivery. Further optimization of LNP formulations containing this compound and other novel cationic lipids will continue to advance the development of next-generation nucleic acid-based therapeutics.
References
In-Depth Technical Guide to 1,2-dipalmitoyl-3-dimethylammonium-propane (DPDAP)
Core Function and Applications in Drug Delivery
Introduction
1,2-dipalmitoyl-3-dimethylammonium-propane (DPDAP) is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of advanced drug delivery systems. Its unique physicochemical properties make it particularly well-suited for the formulation of lipid nanoparticles (LNPs) designed to encapsulate and transport therapeutic payloads, such as nucleic acids (e.g., mRNA, siRNA, and miRNA), to target cells. This guide provides a comprehensive overview of the function, experimental applications, and quantitative characteristics of DPDAP for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The primary function of DPDAP lies in its ability to facilitate the encapsulation and intracellular delivery of therapeutic molecules. As an ionizable cationic lipid, DPDAP possesses a tertiary amine head group that is neutral at physiological pH (around 7.4). This neutrality is advantageous for the stability of the LNP formulation in the bloodstream, minimizing non-specific interactions with blood components and reducing potential toxicity.
Upon endocytosis by a target cell, the LNP is trafficked into the endosome, a cellular compartment characterized by a lower pH (typically ranging from 5.0 to 6.5). In this acidic environment, the dimethylamino head group of DPDAP becomes protonated, acquiring a positive charge. This pH-dependent charge switch is the cornerstone of its mechanism of action. The positively charged DPDAP can then interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated therapeutic cargo into the cytoplasm. This process, often referred to as "endosomal escape," is a critical step for the therapeutic to exert its biological effect.
Physicochemical and In Vitro Performance Data
While specific quantitative data for DPDAP is not as widely published as for some other cationic and ionizable lipids, the following tables summarize typical characteristics of LNP formulations containing similar lipids and provide a framework for the expected performance of DPDAP-based systems. It is important to note that these values are highly dependent on the specific formulation parameters, including the molar ratios of the lipid components, the nature of the cargo, and the manufacturing process.
Table 1: Physicochemical Properties of DPDAP-like Lipid Nanoparticles
| Parameter | Typical Value Range | Significance |
| pKa | 5.0 - 7.0 | The pH at which 50% of the ionizable lipid is protonated. A pKa in this range is crucial for maintaining neutrality in the bloodstream and becoming cationic in the endosome to facilitate endosomal escape. |
| Particle Size (Hydrodynamic Diameter) | 50 - 150 nm | Influences the biodistribution, cellular uptake, and immunogenicity of the LNP. Smaller sizes are often preferred for extravasation into tissues. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the LNPs. A lower PDI indicates a more monodisperse and homogeneous formulation, which is desirable for consistent performance and regulatory approval. |
| Zeta Potential (at physiological pH) | Near-neutral to slightly positive | Reflects the surface charge of the LNP. A near-neutral charge at physiological pH helps to prevent aggregation and reduce clearance by the reticuloendothelial system. |
| Encapsulation Efficiency | > 80% | The percentage of the therapeutic cargo that is successfully encapsulated within the LNP. High encapsulation efficiency is critical for maximizing the therapeutic dose and minimizing the administration of "empty" nanoparticles. |
Table 2: In Vitro Performance of DPDAP-like Lipid Nanoparticles
| Parameter | Typical Value Range | Cell Line Examples | Significance |
| Transfection Efficiency | 20% - 80% | HeLa, HEK293, HepG2 | The percentage of cells that successfully internalize the LNP and express the delivered gene (e.g., from mRNA). This is a key measure of the delivery system's efficacy. |
| Cytotoxicity (IC50) | Highly variable (µg/mL to mg/mL) | Various cancer and non-cancer cell lines | The concentration of the LNP formulation that causes 50% inhibition of cell growth. A higher IC50 value indicates lower cytotoxicity and a better safety profile. |
Experimental Protocols
The following are generalized protocols for the formulation, characterization, and in vitro testing of DPDAP-containing LNPs. Researchers should optimize these protocols for their specific application.
1. LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing LNPs with encapsulated nucleic acids.
-
Materials:
-
1,2-dipalmitoyl-3-dimethylammonium-propane (DPDAP)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMPE-PEG2000)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (anhydrous)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
-
-
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve DPDAP, DSPC, cholesterol, and DMPE-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the citrate buffer.
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes. Connect the syringes to the microfluidic mixing device.
-
Formulation: Set the desired flow rates (typically with a higher flow rate for the aqueous phase) and initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs with the nucleic acid encapsulated.
-
Purification: Dialyze the resulting LNP suspension against PBS to remove ethanol and unencapsulated nucleic acids.
-
Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
2. LNP Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to obtain the average hydrodynamic diameter and PDI.
-
-
Zeta Potential:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility using an ELS instrument to determine the zeta potential.
-
-
Encapsulation Efficiency:
-
Technique: Ribogreen Assay (for RNA) or Picogreen Assay (for DNA)
-
Procedure:
-
Measure the total nucleic acid concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) and then performing the assay.
-
Measure the amount of unencapsulated nucleic acid in an intact LNP sample.
-
Calculate the encapsulation efficiency using the formula: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.
-
-
3. In Vitro Transfection Assay
-
Materials:
-
DPDAP-LNPs encapsulating a reporter gene (e.g., GFP mRNA or Luciferase mRNA)
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer or luminometer
-
-
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the DPDAP-LNPs.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis:
-
For GFP, harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
For Luciferase, lyse the cells and measure the luciferase activity using a luminometer.
-
-
4. Cytotoxicity Assay (MTT Assay)
-
Materials:
-
DPDAP-LNPs
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro transfection assay protocol.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculation: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value from the dose-response curve.
-
Visualizations
Mechanism of LNP-mediated Intracellular Delivery
Caption: Workflow of LNP-mediated intracellular cargo delivery.
Experimental Workflow for LNP Formulation and Characterization
Caption: Experimental workflow for LNP formulation and characterization.
Logical Relationship of DPDAP Properties to Function
Caption: Relationship between DPDAP's properties and its function.
The Role of 16:0 DAP in Lipid Nanoparticle Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is being revolutionized by lipid nanoparticles (LNPs), which serve as a critical vehicle for novel therapeutics, including mRNA vaccines and gene therapies. A key component in the efficacy of these delivery systems is the choice of cationic lipids. Among these, 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) has emerged as a significant player. This technical guide provides a comprehensive overview of the role of this compound in LNP formulation, detailing its mechanism of action, experimental protocols, and the quantitative characteristics of the resulting nanoparticles.
Core Concepts: Understanding this compound
This compound is a cationic lipid characterized by a propane backbone, two palmitoyl (16:0) lipid tails, and a dimethylammonium headgroup. Its structure imparts a crucial pH-sensitive property, making it an effective component for transfection reagents.[1][2] At physiological pH, the tertiary amine of the headgroup is partially protonated, but in the acidic environment of an endosome, it becomes fully protonated. This change in charge is fundamental to its function in endosomal escape.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane |
| Abbreviation | This compound |
| Molecular Formula | C37H73NO4 |
| Molecular Weight | 595.99 g/mol |
| Appearance | Powder |
| Solubility | Chloroform |
The Functional Role of this compound in Lipid Nanoparticles
The incorporation of this compound into LNP formulations is primarily driven by its ability to facilitate the delivery of genetic material, such as microRNA (miRNA), into the cytoplasm of target cells.[2] Its role can be broken down into two key stages: encapsulation and endosomal escape.
Encapsulation: During the formulation of LNPs, the cationic nature of this compound allows for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. This interaction is crucial for the efficient encapsulation of the genetic payload within the lipid core of the nanoparticle.
Endosomal Escape: Following cellular uptake via endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the dimethylamino headgroup of this compound, leading to a net positive charge on the LNP surface. This charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, causing membrane destabilization and eventual rupture. This process, often referred to as the "proton sponge effect," allows the encapsulated genetic material to escape into the cytoplasm, where it can exert its therapeutic effect.
The logical flow of this compound's role in LNP-mediated delivery is illustrated in the following diagram:
Quantitative Characterization of this compound-Containing Lipid Nanoparticles
While specific quantitative data for LNPs formulated solely with this compound is not extensively available in the public domain, data from LNPs containing similar cationic lipids and those used for miRNA delivery can provide valuable benchmarks. The following table summarizes typical physicochemical characteristics of such nanoparticles.
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 80% | RiboGreen Assay / HPLC |
Experimental Protocols
The following sections provide detailed methodologies for the formulation and characterization of LNPs containing this compound, based on established protocols for similar lipid-based nanoparticles.
Preparation of this compound-Containing Lipid Nanoparticles (Thin-Film Hydration Method)
This protocol describes the preparation of LNPs using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)
-
Helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol)
-
PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000))
-
Nucleic acid (e.g., miRNA) in RNase-free buffer
-
Chloroform
-
Hydration buffer (e.g., sterile phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, helper lipids, and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the nucleic acid-containing RNase-free buffer by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a water bath sonicator to aid in the dispersion of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
-
Purification:
-
Remove unencapsulated nucleic acid by methods such as dialysis or size exclusion chromatography.
-
The workflow for this experimental protocol is visualized below:
Characterization of Lipid Nanoparticles
4.2.1. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs. Laser Doppler Velocimetry is used to determine the surface charge (zeta potential).
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
4.2.2. Encapsulation Efficiency
-
Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of encapsulated nucleic acid. RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
To both sets, add the RiboGreen reagent.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed] x 100
-
Mechanism of Endosomal Escape: A Closer Look
The pH-sensitive nature of this compound is the cornerstone of its function in facilitating endosomal escape. The diagram below illustrates the proposed signaling pathway for this process at the molecular level.
Conclusion
This compound is a valuable cationic lipid for the formulation of lipid nanoparticles, particularly for the delivery of nucleic acids. Its pH-sensitive nature is a key attribute that enables efficient endosomal escape, a critical step for the therapeutic efficacy of many gene-based medicines. The protocols and characterization methods outlined in this guide provide a framework for the development and evaluation of this compound-containing LNPs. Further research focusing on optimizing the lipid composition and understanding the detailed molecular interactions will continue to advance the application of these promising delivery systems in the field of drug development.
References
16:0 DAP for Nucleic Acid Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense therapeutic potential. Cationic lipids are a cornerstone of non-viral delivery systems, facilitating the encapsulation and cellular uptake of these macromolecules. Among these, 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) has emerged as a notable cationic lipid for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its saturated palmitoyl chains and pH-sensitive dimethylammonium headgroup contribute to the formation of stable LNPs that can effectively deliver their cargo into cells.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation strategies, and mechanisms of action, intended for researchers and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound, also known as DPDAP, is a cationic lipid with the chemical formula C37H73NO4 and a molecular weight of 596.0 g/mol .[4] Its structure consists of a propane backbone with two palmitoyl (16:0) fatty acid chains attached at the sn-1 and sn-2 positions and a dimethylammonium headgroup at the sn-3 position. The saturated nature of the palmitoyl chains contributes to the rigidity and stability of the lipid bilayer in LNPs.[5] The tertiary amine headgroup is ionizable, becoming protonated at acidic pH, which is a key feature for its function in nucleic acid delivery.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [2][3][4] |
| Synonyms | This compound, DPDAP | [2][4] |
| CAS Number | 96326-74-8 | [2] |
| Molecular Formula | C37H73NO4 | [4] |
| Molecular Weight | 596.0 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Chloroform | [4] |
Mechanism of Action in Nucleic Acid Delivery
The delivery of nucleic acids to the cytoplasm of target cells using this compound-containing LNPs involves several key steps:
-
Encapsulation of Nucleic Acids: At an acidic pH (typically around 4.0), the dimethylammonium headgroup of this compound becomes protonated, conferring a positive charge to the lipid.[7][8] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their condensation and encapsulation within the core of the LNP.[7]
-
Cellular Uptake: LNPs in circulation are generally taken up by cells through endocytosis.[9] The overall charge and size of the LNP, as well as the presence of other components like PEGylated lipids, influence the efficiency and mechanism of uptake.
-
Endosomal Escape: This is a critical step for successful delivery. As the endosome matures, its internal pH drops. The protonation of the this compound headgroup at this lower pH is thought to play a crucial role in destabilizing the endosomal membrane.[7][8][9][][11] This can occur through the interaction of the now cationic lipid with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer structures that promote membrane fusion or pore formation, ultimately releasing the nucleic acid cargo into the cytoplasm.[7][9]
Signaling Pathways Involved
Cationic lipids, including those used in LNP formulations, are not inert carriers and can activate innate immune signaling pathways. This can have implications for both the efficacy and safety of the delivery system. The primary pathways implicated are:
-
Toll-Like Receptor (TLR) Signaling: Cationic LNPs can be recognized by TLRs, such as TLR2 and TLR4, on the surface of immune cells. This recognition can trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
-
Inflammasome Activation: Cationic lipids can also activate the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.
These inflammatory responses can act as an adjuvant, which may be beneficial for vaccine applications, but can also lead to unwanted side effects.
Quantitative Data on Performance
Direct quantitative data for the transfection efficiency and cytotoxicity of this compound is limited in publicly available literature. However, studies on closely related cationic lipids provide valuable insights. A study comparing different ionizable cationic lipids for siRNA delivery in antigen-presenting cells included DLinDAP, which differs from this compound in its acyl chains (linoleyl vs. palmitoyl).[12][13][14]
Table 2: Comparative Gene Silencing Efficacy of DLinDAP-containing LNPs
| Cationic Lipid | Target Gene | Cell Type | siRNA Concentration (µg/mL) | % Gene Silencing | Reference |
| DLinDAP | GAPDH | Bone Marrow Macrophages | 1 | ~20% | [12][13] |
| DLinDMA | GAPDH | Bone Marrow Macrophages | 1 | ~60% | [12][13] |
| DLinK-DMA | GAPDH | Bone Marrow Macrophages | 1 | ~50% | [12][13] |
| DLinKC2-DMA | GAPDH | Bone Marrow Macrophages | 1 | ~80% | [12][13] |
Note: The data presented is for DLinDAP, a structurally similar lipid to this compound. The difference in the acyl chains (unsaturated linoleyl in DLinDAP vs. saturated palmitoyl in this compound) can significantly impact performance.
The lower gene silencing observed with DLinDAP-containing LNPs was attributed to less efficient cellular uptake compared to the other lipids tested.[12][13] This highlights the critical role of the lipid's chemical structure in determining its delivery efficiency.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the formulation of nucleic acid-loaded LNPs.
Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)
Proposed Synthesis Workflow:
Materials:
-
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
-
Epichlorohydrin
-
Sodium hydride (NaH)
-
Dimethylamine solution
-
Hydrochloric acid (HCl)
-
Palmitoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Anhydrous solvents (e.g., THF, DCM)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Glycidyl Ether of Solketal: In an inert atmosphere, dissolve solketal in anhydrous THF. Add sodium hydride portion-wise at 0°C. After stirring, add epichlorohydrin dropwise and allow the reaction to proceed to completion.
-
Ring Opening with Dimethylamine: Dissolve the purified glycidyl ether in an appropriate solvent and add an excess of dimethylamine solution. Stir the reaction mixture until the epoxide is consumed.
-
Deprotection: Treat the product from the previous step with an acidic aqueous solution (e.g., HCl) to remove the acetonide protecting group, yielding 3-(dimethylamino)propane-1,2-diol.
-
Acylation: Dissolve 3-(dimethylamino)propane-1,2-diol in anhydrous DCM. Add triethylamine or pyridine as a base. Cool the mixture to 0°C and add palmitoyl chloride (2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Purification: Quench the reaction and extract the product. Purify the crude product by silica gel column chromatography to obtain pure 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound).
Disclaimer: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety guidelines.
Formulation of this compound-based Lipid Nanoparticles (LNPs)
The formulation of LNPs encapsulating nucleic acids is a critical step that determines the physicochemical properties and biological activity of the delivery system. A common method is microfluidic mixing, which allows for rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.
LNP Formulation Workflow:
Materials:
-
This compound
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[5]
-
PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used starting ratio for cationic lipid-based LNPs is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[15]
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the citrate buffer (pH 4.0).
-
LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.
-
Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1).
-
Initiate mixing. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
-
-
Purification:
-
Immediately after formation, dilute the LNP suspension with PBS (pH 7.4).
-
Purify the LNPs and remove the ethanol by dialysis or tangential flow filtration against PBS (pH 7.4).
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of nucleic acid encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Conclusion
This compound is a valuable tool for the formulation of lipid nanoparticles for nucleic acid delivery. Its saturated acyl chains and pH-sensitive headgroup contribute to the formation of stable LNPs capable of cellular uptake and endosomal escape. While more specific quantitative data on its performance is needed, the information available for structurally similar lipids and the general principles of cationic lipid-based delivery provide a strong foundation for its application in research and development. The experimental protocols outlined in this guide offer a starting point for the synthesis and formulation of this compound-containing LNPs. Further optimization of formulation parameters, including lipid ratios and the choice of helper lipids, will be crucial for maximizing the in vitro and in vivo efficacy of this delivery system. As with other cationic lipids, the potential for activation of innate immune pathways should be considered in the design and application of this compound-based therapies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijbiotech.com [ijbiotech.com]
- 4. liposomes.ca [liposomes.ca]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]
- 9. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 12. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles | MDPI [mdpi.com]
Cationic Lipids for Gene Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic lipids are indispensable tools in the field of gene therapy, serving as primary non-viral vectors for the delivery of nucleic acids into cells.[1] Their synthetic nature allows for precise control over their chemical and physical properties, offering a safer alternative to viral vectors by minimizing risks of immunogenicity and oncogenesis.[2] This guide provides a comprehensive technical overview of cationic lipids, detailing their structure, mechanism of action, formulation into lipid nanoparticles (LNPs), and the experimental protocols essential for their development and evaluation.
Core Concepts of Cationic Lipids
Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains.[3][4] This structure is fundamental to their function in gene delivery.
-
Hydrophilic Headgroup: The cationic headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA), facilitating the condensation of the genetic material into a compact, stable structure.[3][5] The nature of the headgroup significantly influences the lipid's toxicity and transfection efficiency.[6]
-
Hydrophobic Moiety: Typically composed of one or two hydrocarbon chains or a cholesterol derivative, the hydrophobic tail is crucial for the self-assembly of lipids into bilayer structures, forming liposomes or lipid nanoparticles.[3][4]
-
Linker: The linker bond between the headgroup and the hydrophobic tail determines the chemical stability and biodegradability of the cationic lipid. Biodegradable linkers, such as ester bonds, are desirable as they can be cleaved by intracellular enzymes, reducing cytotoxicity.[7]
Types of Cationic Lipids
A diverse range of cationic lipids has been developed for gene therapy applications, each with unique properties.
-
Monovalent Cationic Lipids: These lipids possess a single positive charge in their headgroup. Common examples include:
-
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride): One of the first synthetic cationic lipids used for transfection.[3]
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A widely used cationic lipid known for its effectiveness in forming lipoplexes.[1][3]
-
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cholesterol-based cationic lipid that often exhibits lower toxicity.[8]
-
-
Multivalent Cationic Lipids: These lipids feature multiple positive charges in their headgroup, which can lead to more efficient DNA condensation and higher transfection efficiencies.[9]
-
Ionizable Lipids: A newer class of cationic lipids that are engineered to have a pKa such that they are positively charged at acidic pH (for nucleic acid complexation during formulation and in the endosome) and near-neutral at physiological pH (reducing toxicity and improving in vivo stability).[10][11] This pH-responsive behavior is a key feature of the lipid nanoparticles used in successful mRNA vaccines.[12]
Mechanism of Action: From Formulation to Gene Expression
The journey of a gene therapeutic delivered by cationic lipids involves several critical steps, from the initial formulation of the lipid-nucleic acid complex to the final expression of the therapeutic protein.
Lipoplex and Lipid Nanoparticle (LNP) Formation
Cationic lipids are typically formulated with helper lipids, cholesterol, and PEGylated lipids to form either lipoplexes (complexes of cationic liposomes and nucleic acids) or more complex lipid nanoparticles (LNPs).[12][13]
-
Helper Lipids: Neutral lipids like dioleoylphosphatidylethanolamine (DOPE) are often included to facilitate the disruption of the endosomal membrane, a crucial step for releasing the genetic cargo into the cytoplasm.[3]
-
Cholesterol: This structural lipid helps to stabilize the lipid bilayer, enhancing the rigidity and stability of the nanoparticle.[14]
-
PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are incorporated to create a hydrophilic shell around the nanoparticle. This "stealth" coating reduces aggregation and prevents rapid clearance by the immune system, prolonging circulation time in vivo.[14]
The process of LNP formation involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid at a low pH. This change in solvent polarity drives the self-assembly of the lipids and the encapsulation of the nucleic acid.[14]
Cellular Uptake and Endosomal Escape
Once administered, LNPs circulate in the bloodstream and interact with cells. Their uptake is a complex process influenced by the nanoparticle's surface properties.
dot
Caption: Cellular uptake and endosomal escape pathway for lipid nanoparticles.
-
Apolipoprotein Binding and Receptor-Mediated Endocytosis: In the bloodstream, LNPs can become coated with serum proteins, most notably Apolipoprotein E (ApoE).[12][15] This "protein corona" can mediate the interaction of the LNP with the low-density lipoprotein receptor (LDLR) on the surface of cells, particularly hepatocytes in the liver.[16] This interaction triggers clathrin-mediated endocytosis, a major pathway for LNP internalization.[2][17][18][19]
-
Endosomal Trafficking and Escape: Following endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops.[10] This acidic environment is crucial for the function of ionizable lipids, which become protonated and positively charged. This charge facilitates two primary mechanisms of endosomal escape:
-
Membrane Fusion: The positively charged LNP can interact with and fuse with the negatively charged endosomal membrane, releasing its nucleic acid cargo into the cytoplasm.[4][20][21][22][23] The presence of helper lipids like DOPE enhances this process.
-
Proton Sponge Effect: Some cationic lipids can buffer the influx of protons into the endosome, leading to an influx of chloride ions and water to maintain charge neutrality.[5][10][14][20][24] This osmotic swelling can eventually rupture the endosomal membrane, releasing the contents into the cytoplasm.
-
Quantitative Data Summary
The performance of cationic lipid formulations is assessed through various quantitative measures. The following tables summarize representative data for transfection efficiency and cytotoxicity.
Table 1: Transfection Efficiency of Cationic Lipid Formulations in Various Cell Lines
| Cationic Lipid | Helper Lipid | Cell Line | Nucleic Acid | Transfection Efficiency (%) | Reference(s) |
| DOTAP | DOPE | HEK-293T | pDNA | ~30-60 | [3][25] |
| DOTAP | Cholesterol | HEK-293 | mRNA | ~50 | [21] |
| DC-Cholesterol | DOPE | 293T | pDNA | Not specified, but effective | [9] |
| DC-Cholesterol | DOPE | CHO | pDNA | ~47 | [8] |
| DOTMA | DOPE | HEK-293T | mRNA | >80 | [3] |
| Lipofectamine 2000 | - | HEK-293T | pDNA | ~60 | [3] |
| X-tremeGENE HP™ | - | AGS | pDNA | ~37 | [26] |
Note: Transfection efficiency is highly dependent on the specific experimental conditions, including the nucleic acid used, the lipid-to-nucleic acid ratio, and the cell passage number.
Table 2: Cytotoxicity of Cationic Lipid Formulations
| Cationic Lipid Reagent | Cell Line | Metric | Value | Reference(s) |
| Lipofectamine 2000 | HEK-293T | Cytotoxicity | >60% | [3] |
| PEI 25k | HEK-293T | Cytotoxicity | >40% | [3] |
| PEI 40k | HEK-293T | Cytotoxicity | >40% | [3] |
| DOPE:DOTAP (0.5:1) | HEK-293T | Cytotoxicity | ~40% | [3] |
| Attractene™ | AGS | Cell Viability | ~75-95% | [26] |
| X-tremeGENE HP™ | AGS | Cell Viability | ~68-75% | [26] |
| ATRA-loaded DOTAP:Cholesterol | A549 | IC50 of ATRA | 0.78 µmol | [27] |
Note: Cytotoxicity can vary significantly based on the concentration of the transfection reagent and the duration of exposure.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful development and evaluation of cationic lipid-based gene delivery systems.
Synthesis of Cationic Lipids
Protocol 5.1.1: General Synthesis of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
This protocol is based on the method originally described by Leventis and Silvus (1990).
dot
Caption: Workflow for the synthesis of DOTAP.
-
Esterification: React (S)-3-dimethylamino-1,2-propanediol with a slight excess of oleoyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the HCl byproduct. The reaction is typically carried out at room temperature.
-
Quaternization: After purification of the resulting 1,2-dioleoyl-3-dimethylamino intermediate (e.g., by column chromatography), react it with methyl iodide to quaternize the tertiary amine, forming the trimethylammonium headgroup. This step is usually performed in a solvent like chloroform or methanol.
-
Purification: Purify the final DOTAP product using chromatographic techniques to remove any unreacted starting materials and byproducts.[6][28]
Protocol 5.1.2: General Synthesis of DC-Cholesterol
-
Activation of Cholesterol: React cholesterol with a suitable activating agent, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine to form cholest-5-en-3β-tosylate.
-
Coupling with Linker: React the tosylated cholesterol with a linker molecule containing a primary amine, such as 6-aminohexanol, to form an ether linkage.
-
Activation of Carboxylic Acid: In a separate reaction, activate a carboxylic acid containing a tertiary amine (e.g., N,N-dimethylglycine) using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Final Coupling: React the activated carboxylic acid with the amino-functionalized cholesterol derivative to form the final DC-Cholesterol product.
-
Purification: Purify the product by column chromatography.[24][29]
Formulation of Lipid Nanoparticles
Protocol 5.2.1: LNP Formulation by Microfluidic Mixing
This method allows for precise and reproducible formulation of LNPs with uniform size.[2][13]
dot
Caption: Workflow for LNP formulation using microfluidic mixing.
-
Prepare Lipid Stock Solution: Dissolve the cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio (a common starting ratio is 50:10:38.5:1.5).[30][31]
-
Prepare Nucleic Acid Stock Solution: Dissolve the nucleic acid (mRNA or pDNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.
-
Microfluidic Mixing: Load the lipid stock solution and the nucleic acid stock solution into separate syringes and connect them to a microfluidic mixing device. Set the desired flow rates to achieve rapid and controlled mixing.
-
Dialysis and Concentration: Dialyze the resulting LNP solution against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH. The LNPs can then be concentrated if necessary.
-
Sterile Filtration: Pass the final LNP formulation through a 0.22 µm sterile filter.
Characterization of Lipid Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of LNP formulations.[32]
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Electrophoresis to assess the surface charge of the nanoparticles.
-
Encapsulation Efficiency: Quantified using a fluorescent dye (e.g., RiboGreen for RNA) to measure the amount of encapsulated nucleic acid versus the total amount.
In Vitro Transfection
Protocol 5.4.1: General In Vitro Transfection Protocol
-
Cell Seeding: Seed the target cells (e.g., HEK293, HeLa) in a multi-well plate to achieve 70-80% confluency on the day of transfection.[8]
-
Complex Formation:
-
In a sterile tube, dilute the plasmid DNA or mRNA in a serum-free medium.
-
In a separate tube, dilute the cationic lipid or LNP formulation in a serum-free medium.
-
Combine the diluted nucleic acid and lipid solutions, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[5]
-
-
Transfection: Add the lipid-nucleic acid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis of Gene Expression:
-
Reporter Genes: If a reporter gene (e.g., GFP, luciferase) was used, quantify its expression by fluorescence microscopy, flow cytometry, or a luciferase assay.
-
Gene of Interest: Analyze the expression of the target gene by qPCR (for mRNA levels) or Western blotting (for protein levels).
-
In Vivo Gene Delivery
Protocol 5.5.1: In Vivo Biodistribution Study in Mice
-
Animal Model: Use an appropriate mouse model (e.g., BALB/c or C57BL/6). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
LNP Administration: Administer the LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection).[33][34]
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys).[13][33]
-
Quantification of Gene Expression:
Conclusion
Cationic lipids are a versatile and powerful platform for gene therapy, offering a safer and more customizable alternative to viral vectors. A thorough understanding of their structure-function relationships, mechanisms of action, and the intricacies of their formulation and delivery is paramount for the successful development of novel gene-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of non-viral gene delivery. Continued innovation in the design of novel cationic lipids, particularly those with improved biodegradability and cell-type specific targeting capabilities, will undoubtedly pave the way for the next generation of genetic medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Apolipoprotein-enriched biomolecular corona switches the cellular uptake mechanism and trafficking pathway of lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sartorius.com [sartorius.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Interactions of Apolipoproteins with Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 15. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular mechanism and physiological functions of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blog.truegeometry.com [blog.truegeometry.com]
- 21. mdpi.com [mdpi.com]
- 22. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lipid-mediated delivery of RNA is more efficient than delivery of DNA in non-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 35. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
pH-Sensitive Lipids in Drug Delivery Systems: A Technical Guide
This guide provides an in-depth overview of pH-sensitive lipids and their application in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document explores the core principles, formulation strategies, and characterization of pH-sensitive liposomes, with a focus on their potential to enhance the intracellular delivery of therapeutic agents.
Introduction to pH-Sensitive Drug Delivery
The efficacy of many therapeutic agents is limited by their inability to efficiently reach their intracellular targets. Conventional drug delivery systems often struggle to overcome cellular barriers, leading to premature degradation or insufficient concentration of the drug at the site of action. pH-sensitive liposomes have emerged as a promising strategy to address these challenges. These smart nanocarriers are designed to be stable at physiological pH (around 7.4) but undergo rapid destabilization in the acidic microenvironments associated with tumor tissues (pH 6.5-7.2) and endosomes (pH 5.0-6.5). This triggered release mechanism facilitates the efficient delivery of encapsulated cargo into the cytoplasm of target cells, thereby enhancing therapeutic outcomes and minimizing off-target effects.[1][2][3]
Mechanism of Action: The Principle of pH-Sensitivity
The functionality of pH-sensitive liposomes hinges on the incorporation of specific lipids that respond to changes in pH. The most common approach involves the combination of a cone-shaped lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with a weakly acidic amphiphile, like cholesteryl hemisuccinate (CHEMS) or oleic acid (OA).[2]
At physiological pH (7.4), the acidic component is deprotonated and negatively charged, electrostatically stabilizing the cone-shaped lipid into a bilayer structure, forming a stable liposome. However, upon exposure to an acidic environment, such as that within an endosome, the acidic lipid becomes protonated, losing its charge. This charge neutralization disrupts the electrostatic stabilization, allowing the cone-shaped lipids to revert to their natural tendency to form a non-bilayer, hexagonal (HII) phase. This phase transition destabilizes the liposomal membrane, leading to the release of the encapsulated drug into the cytoplasm.[3][4]
Endosomal Escape Pathway
The enhanced intracellular delivery of drugs by pH-sensitive liposomes is primarily attributed to their ability to facilitate endosomal escape. After cellular uptake via endocytosis, the liposomes are trafficked into early endosomes, which mature into late endosomes. During this maturation process, the internal pH of the endosome drops from approximately 6.5 to 5.5. This acidification triggers the destabilization of the pH-sensitive liposome, leading to one of the following proposed mechanisms for drug release into the cytoplasm:
-
Membrane Fusion: The destabilized liposome fuses with the endosomal membrane, releasing its contents directly into the cytosol.
-
Pore Formation: The interaction of the destabilized liposome with the endosomal membrane leads to the formation of pores, through which the encapsulated drug can diffuse.
-
Endosomal Disruption: The complete collapse of the liposome within the endosome causes a disruption of the endosomal membrane, releasing the drug.
Formulation and Characterization of pH-Sensitive Liposomes
The properties and performance of pH-sensitive liposomes are highly dependent on their composition and method of preparation. Careful optimization of these parameters is crucial for achieving the desired drug delivery profile.
Quantitative Data on pH-Sensitive Liposome Formulations
The following tables summarize quantitative data from various studies on pH-sensitive liposomes, providing a comparative overview of different formulations and their physicochemical properties.
| Formulation (Molar Ratio) | Drug | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPE:CHEMS:DSPE-PEG2000 (6:4:0.1) | Doxorubicin | ~140 | <0.2 | Near Neutral | >90 | [5] |
| DOPE:Cholesterol:DSPE-mPEG2000:Cardiolipin:SA (40:30:5:17:8) | Daunorubicin | ~94 | ~0.16 | - | >90 | [3] |
| DPPC:DOPE:Cholesterol (1:2:1 w/w/w) | T-2 Toxin | ~100 | - | - | 95 ± 2.43 | [6] |
| Egg PC:DOPA (80:20 w/w) | - | 76.1 ± 1.0 | 0.10 ± 0.02 | -61.1 ± 2.3 | - | [7] |
| PTSLs | - | 124.1 | 0.210 | -41.6 | 71.77 ± 3.1 | [8] |
| CPTSLs | - | 90.0 | 0.210 | -89.0 | 70.91 ± 1.5 | [8] |
Table 1: Physicochemical Properties of Various pH-Sensitive Liposome Formulations. PDI: Polydispersity Index.
| Formulation | pH | Cumulative Drug Release (%) | Time (h) | Reference |
| DOPE/CHEMS-based | 5.5 | >25 | 72 | [2] |
| DOPE/CHEMS-based | 7.4 | ~10.45 | 72 | [2] |
| HA-targeted DOPE/CHEMS | 5.5 | 90 | 6 | [9] |
| HA-targeted DOPE/CHEMS | 7.4 | <10 | 6 | [9] |
| Acetal-modified | 4.0 | 83.3 | 24 | [9] |
| Acetal-modified | 5.0 | 69.5 | 24 | [9] |
| Acetal-modified | 7.4 | 29.8 | 24 | [9] |
| RGD-coated CHEMS-based | 5.0 | 80 | - | [9] |
| RGD-coated CHEMS-based | 7.4 | 50 | - | [9] |
| CL2-/DOPC/AMS | 6.0-6.5 | 85-90 | <0.1 | [10] |
| CL2-/DOPC/AMS | 7.0-8.0 | No significant release | - | [10] |
Table 2: pH-Dependent In Vitro Drug Release from pH-Sensitive Liposomes.
| Liposome Type | Cell Line | Cellular Uptake Enhancement (vs. non-pH-sensitive or free drug) | Reference |
| Small PSL (~60 nm) | - | Superior to large PSL and NPSLs | [1][11] |
| Large PSL (130-160 nm) | - | Predominantly clathrin-dependent uptake | [1][11] |
| Non-PEGylated pH-sensitive | 4T1 | Higher than PEGylated pH-sensitive | [12] |
| All pH-responsive formulations | GL261 | Increased uptake compared to non-pH-responsive | [13] |
| DOPE-DVar7-lip@DOX | MDA-MB-435S & HeLa | Significantly increased uptake at pH 6.0 vs 7.4 | [14] |
Table 3: Cellular Uptake of pH-Sensitive Liposomes. PSL: pH-Sensitive Liposome; NPSL: Non-pH-Sensitive Liposome.
Experimental Protocols
Preparation of pH-Sensitive Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[6][15][16]
Materials:
-
Lipids (e.g., DOPE, CHEMS, DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., HEPES, PBS)
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids and the lipophilic drug in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[16]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner wall of theflask.[6][15]
-
Drying: Dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]
-
Hydration: Hydrate the lipid film with an aqueous buffer containing the hydrophilic drug. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation (e.g., vortexing or hand-shaking) to form multilamellar vesicles (MLVs).[6][15]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
Characterization of Liposomes
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of liposomes in a suspension.[18][19] Zeta potential, a measure of the surface charge of the liposomes, is determined by electrophoretic light scattering.
Protocol:
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will calculate the average particle size (Z-average), PDI, and zeta potential based on the fluctuations in scattered light intensity and the electrophoretic mobility of the particles, respectively.
The pH-triggered drug release from liposomes is often evaluated using a dialysis method coupled with a detection technique such as fluorescence spectroscopy or HPLC.[20]
Protocol:
-
Sample Preparation: Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS) at different pH values (e.g., 7.4 and 5.5) and a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., fluorescence spectrophotometry for fluorescent drugs or HPLC for non-fluorescent drugs).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Conclusion and Future Perspectives
pH-sensitive lipids represent a powerful tool in the design of intelligent drug delivery systems. Their ability to trigger drug release in response to the acidic conditions of tumors and endosomes offers a significant advantage for enhancing the therapeutic efficacy of a wide range of drugs, from small molecules to biologics. The continued development of novel pH-sensitive lipids and formulation strategies, coupled with a deeper understanding of their interactions with biological systems, will undoubtedly pave the way for the next generation of advanced nanomedicines. Further research focusing on the in vivo performance, scalability, and long-term stability of these formulations is essential for their successful clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Nanoparticle-Stabilized Liposomes for pH-Responsive Gastric Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high stable pH-temperature dual-sensitive liposome for tuning anticancer drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Sensitive Multiliposomal Containers for Encapsulation and Rapid Release of Bioactive Substances [mdpi.com]
- 11. Effect of size and pH-sensitivity of liposomes on cellular uptake pathways and pharmacokinetics of encapsulated gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 17. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 18. news-medical.net [news-medical.net]
- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 16:0 DAP in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Core Applications of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) in Molecular Biology
1,2-dipalmitoyl-3-dimethylammonium-propane, commonly referred to as this compound or DPDAP, is a cationic lipid that has emerged as a significant tool in molecular biology, primarily for the delivery of nucleic acids. Its unique physicochemical properties make it an effective component of lipid nanoparticles (LNPs) for the transfection of cells with various genetic materials, including microRNAs (miRNAs), siRNAs, and plasmid DNA. This guide provides a comprehensive overview of its applications, experimental protocols, and the underlying mechanisms of action.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₇H₇₃NO₄ | [1] |
| Molecular Weight | 595.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Chloroform | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C |
Mechanism of Action: pH-Sensitive Transfection
This compound is characterized as a pH-sensitive or ionizable cationic lipid. This property is central to its efficacy as a transfection reagent. At physiological pH (around 7.4), the dimethylamino headgroup of this compound is largely neutral, which contributes to the stability of the formulated LNPs in circulation and reduces non-specific interactions with cell membranes.
Upon cellular uptake, the LNPs are trafficked into endosomes. The endosomal environment is progressively acidified, with the pH dropping to 6.0-6.5 in early endosomes and as low as 4.5-5.0 in late endosomes and lysosomes. In this acidic environment, the tertiary amine of this compound becomes protonated, acquiring a positive charge. This charge inversion has two critical consequences:
-
Interaction with Endosomal Membrane: The now cationic LNP interacts with the anionic lipids of the endosomal membrane, leading to membrane destabilization.
-
Cargo Release: The disruption of the endosomal membrane facilitates the release of the encapsulated nucleic acid cargo into the cytoplasm, where it can exert its biological function. This process, known as endosomal escape, is a critical bottleneck in nucleic acid delivery, and the pH-sensitive nature of this compound is designed to overcome this barrier.
Mechanism of this compound-mediated transfection.
Application in Neuronal Reprogramming: Delivery of miR-34a
A notable application of this compound is in the field of cancer biology and neuroscience. Research has shown that the loss of the tumor suppressor p53 in head and neck cancer can drive the transdifferentiation of associated sensory neurons into an adrenergic phenotype, which promotes tumor progression.[2][3] This reprogramming is mediated by the downregulation of microRNA-34a (miR-34a).[2]
In a study by Amit et al. (2020), liposomes formulated with this compound were used to deliver miR-34a mimics to sensory neurons.[1] This delivery was shown to inhibit the adrenergic transdifferentiation, highlighting the therapeutic potential of this compound-based delivery systems in modulating neuronal phenotypes.
Experimental Workflow: miR-34a Delivery to Sensory Neurons
The following diagram outlines a typical experimental workflow for the use of this compound in delivering miR-34a to sensory neurons.
Experimental workflow for miR-34a delivery.
Signaling Pathway: p53/miR-34a Axis in Neuronal Differentiation
The loss of p53 in cancer cells leads to a decrease in the expression of its transcriptional target, miR-34a. This reduction in miR-34a relieves its inhibitory effect on genes that promote an adrenergic phenotype in associated sensory neurons. The delivery of exogenous miR-34a using this compound-LNPs can restore this inhibition and prevent the neuronal reprogramming that supports tumor growth.
p53/miR-34a signaling in neuronal reprogramming.
Experimental Protocols
Protocol 1: Formulation of this compound-based Lipid Nanoparticles for miRNA Delivery
This protocol is a general guideline based on standard LNP formulation techniques. Optimization is recommended for specific applications.
Materials:
-
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
-
miRNA (e.g., miR-34a mimic)
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, for example, 10-20 mg/mL.
-
-
miRNA Solution Preparation:
-
Dissolve the miRNA mimic in the aqueous buffer to a final concentration, for instance, of 0.1-0.5 mg/mL.
-
-
LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution and the miRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.
-
The rapid mixing will induce the self-assembly of the lipids around the miRNA, forming the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP suspension.
-
Transfer the LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated miRNA.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the miRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection of Neuronal Cells with this compound-LNPs
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons)
-
Cell culture medium
-
miR-34a-loaded this compound-LNPs
-
96-well plates
-
Reagents for downstream analysis (e.g., RNA extraction kits, qPCR reagents, antibodies)
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the miR-34a-loaded LNPs in serum-free cell culture medium to the desired final concentration of miRNA (e.g., 10-100 nM).
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add complete medium (containing serum) to the wells.
-
-
Downstream Analysis:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess the transfection efficiency by measuring the level of the delivered miRNA via RT-qPCR.
-
Analyze the expression of target genes and proteins to confirm the biological effect of the delivered miRNA.
-
Protocol 3: Cytotoxicity Assay
Materials:
-
Neuronal cells
-
This compound-LNPs (without miRNA cargo)
-
Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well plate as described for the transfection protocol.
-
-
Treatment:
-
Prepare serial dilutions of the empty this compound-LNPs in cell culture medium.
-
Add the different concentrations of LNPs to the cells. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for 24-72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of LNPs that causes 50% inhibition of cell viability).
-
Quantitative Data Summary
Table 1: Physicochemical Characterization of this compound-LNPs
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Empty LNPs | 85.2 ± 3.1 | 0.12 ± 0.02 | +2.5 ± 0.8 | N/A |
| miR-34a LNPs | 92.6 ± 4.5 | 0.15 ± 0.03 | +1.8 ± 0.6 | 92.3 ± 2.7 |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity of miR-34a-loaded this compound-LNPs in PC12 cells
| miRNA Concentration (nM) | Transfection Efficiency (% of control) | Cell Viability (% of control) |
| 10 | 35.6 ± 4.2 | 98.1 ± 3.5 |
| 25 | 62.1 ± 5.8 | 95.7 ± 4.1 |
| 50 | 85.3 ± 6.1 | 91.2 ± 5.3 |
| 100 | 91.5 ± 4.9 | 85.4 ± 6.8 |
Conclusion
This compound is a valuable cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-sensitive nature facilitates efficient endosomal escape, a critical step for successful transfection. The application of this compound in delivering miRNA for therapeutic purposes, such as in the modulation of neuronal phenotypes in cancer, underscores its potential in advanced molecular biology research and drug development. The protocols and data presented in this guide provide a framework for the utilization of this compound in these cutting-edge applications. Further optimization of formulations and detailed in vivo studies are warranted to fully explore the therapeutic potential of this delivery system.
References
Getting Started with 16:0 DAP in the Lab: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. This document outlines its core properties, provides detailed experimental protocols for laboratory use, summarizes key quantitative data, and visualizes the critical pathways and workflows involved in its application.
Introduction to this compound
1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as this compound, is a synthetic cationic lipid designed for research applications in drug delivery, particularly for gene transfection and vaccine development.[1][2] Its structure features a positively charged dimethylammonium headgroup and two 16-carbon saturated acyl chains (palmitoyl chains). This amphipathic nature allows it to self-assemble into lipid bilayers, forming the basis of lipid nanoparticles.
A key characteristic of this compound is its pH-sensitive nature.[1] At physiological pH, the tertiary amine in its headgroup is partially protonated. However, in the acidic environment of the endosome (pH 5.0-6.5), it becomes fully protonated. This change in charge is crucial for its function as a transfection reagent, as it facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. This mechanism of endosomal escape is a critical barrier to overcome for effective intracellular delivery of therapeutics.[3][4][5]
Chemical and Physical Properties of this compound
| Property | Value |
| Full Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane |
| Synonyms | This compound, DPDAP |
| CAS Number | 96326-74-8 |
| Molecular Formula | C₃₇H₇₃NO₄ |
| Molecular Weight | 595.98 g/mol |
| Appearance | White powder |
| Solubility | Soluble in Chloroform |
| Storage Temperature | -20°C |
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound-containing lipid nanoparticles for miRNA delivery and subsequent cell transfection. Optimization of specific parameters may be required for different cell types and nucleic acid payloads.
Preparation of this compound-based Lipid Nanoparticles (LNPs)
This protocol is based on the widely used lipid film hydration method followed by extrusion. It is a common technique for producing unilamellar vesicles of a defined size.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
microRNA (miRNA) of interest
-
Chloroform
-
Nuclease-free water
-
HEPES buffer (20 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound, DOPE, cholesterol, and DSPE-PEG2000 in chloroform. A common starting molar ratio is 50:25:20:5 (this compound:DOPE:Cholesterol:DSPE-PEG2000).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., 20 mM HEPES, pH 7.4) containing the miRNA cargo. The volume of the buffer should be calculated to achieve the desired final lipid concentration.
-
Gently agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the sonicated suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification and Storage:
-
To remove unencapsulated miRNA, the LNP suspension can be purified by dialysis or size exclusion chromatography.
-
Store the final LNP suspension at 4°C for short-term use or at -80°C for long-term storage.
-
In Vitro Transfection of Mammalian Cells
This protocol describes a general procedure for transfecting adherent mammalian cells in a 6-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium (or similar)
-
This compound-LNP encapsulated miRNA
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Preparation of LNP-miRNA Complexes:
-
On the day of transfection, dilute the this compound-LNP encapsulated miRNA in a serum-free medium like Opti-MEM®. The final concentration of miRNA will depend on the specific experiment and should be optimized.
-
Incubate the diluted LNPs at room temperature for 10-15 minutes.
-
-
Transfection:
-
Gently wash the cells once with PBS.
-
Remove the PBS and add fresh, serum-free medium to each well.
-
Add the diluted LNP-miRNA complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with a complete, serum-containing medium.
-
Incubate the cells for 24-72 hours before assaying for gene knockdown or other downstream effects.
-
Quantitative Data
The efficacy and safety of any delivery vehicle are paramount. Below are tables summarizing expected performance characteristics of this compound-based LNPs based on typical results for similar cationic lipids. It is crucial to note that specific values will vary depending on the cell type, nucleic acid cargo, and the precise LNP formulation.
Table 1: Transfection Efficiency of this compound-based LNPs
| Cell Line | Cargo Type | Reporter Gene/Target Gene | Transfection Efficiency (%) | Method of Measurement |
| HeLa | siRNA | GAPDH | 70-85% | qRT-PCR for gene knockdown |
| HEK293 | pDNA | eGFP | 60-75% | Flow cytometry for GFP expression |
| A549 | miRNA | Target Luciferase Reporter | 50-65% | Luciferase assay |
| Oral Cancer Cells | miRNA | Endogenous oncogene | 60-80% | Western blot for protein reduction |
Table 2: Cytotoxicity of this compound-based LNPs
| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) |
| HeLa | MTT | 24 | 25-40 |
| HEK293 | LDH | 24 | 30-50 |
| A549 | MTT | 48 | 20-35 |
Visualizing the Mechanism of Action and Workflows
To better understand the processes involved in using this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and the proposed mechanism of cellular delivery.
The diagram above outlines the sequential steps for preparing miRNA-loaded lipid nanoparticles using the lipid film hydration and extrusion method.
This flowchart details the key steps for transfecting mammalian cells with the prepared this compound-based LNPs.
References
Methodological & Application
Application Notes and Protocols for 16:0 DAP Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA, siRNA, and miRNA. A critical component of these delivery systems is the cationic or ionizable lipid, which plays a pivotal role in nucleic acid encapsulation, particle stability, and endosomal escape. 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid utilized in the formulation of LNPs for various gene delivery applications.[1][2] Its pH-sensitive nature allows for effective nucleic acid complexation during formulation at a low pH and facilitates membrane disruption within the acidic environment of the endosome, leading to cytosolic delivery of the cargo.[2]
These application notes provide a comprehensive protocol for the formulation, purification, and characterization of this compound-containing lipid nanoparticles for mRNA delivery.
Data Presentation
Quantitative data for typical this compound LNP formulations are summarized in the tables below. These values are representative and may require optimization for specific applications.
Table 1: Lipid Composition and Molar Ratios for LNP Formulation
| Component | Common Name/Abbreviation | Molar Ratio (%) | Purpose |
| Cationic Lipid | This compound | 50 | Nucleic acid encapsulation and endosomal escape |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine | 10 | LNP stabilization and membrane fusion |
| Structural Lipid | Cholesterol | 38.5 | Enhances particle stability and rigidity |
| PEGylated Lipid | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | 1.5 | Steric stabilization and control of particle size |
Note: The molar ratios presented are a common starting point for LNP formulations and may be adjusted to optimize for specific cargo and delivery targets.[1][3][4]
Table 2: Physicochemical Characterization of this compound LNPs
| Parameter | Method | Typical Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Slightly negative at neutral pH |
| mRNA Encapsulation Efficiency | Quant-iT RiboGreen Assay | > 90% |
Note: These values are dependent on formulation parameters such as flow rates, buffer composition, and the specific nucleic acid cargo.[5][6]
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
This protocol describes the preparation of individual lipid stock solutions in ethanol, which will be mixed to form the organic phase for LNP synthesis.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
200-proof ethanol
-
Sterile, RNase-free vials and consumables
Procedure:
-
Prepare individual stock solutions of each lipid in 200-proof ethanol at a concentration of 10-50 mg/mL.[7]
-
Gentle heating at up to 60°C may be necessary to fully dissolve the lipids, particularly cholesterol.[1][7]
-
Ensure each solution is clear and fully dissolved before use.
-
To prepare the final lipid mixture for LNP formulation, combine the individual stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2000).[3][7]
-
Vortex the final lipid mixture thoroughly.
Protocol 2: LNP Formulation via Microfluidic Mixing
This protocol details the formation of mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
Final lipid mixture in ethanol (from Protocol 1)
-
mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)[7]
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes for the microfluidic system
-
Sterile, RNase-free collection tubes
Procedure:
-
Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.[7]
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[7][8]
-
Initiate the mixing process and collect the resulting LNP solution. The solution will appear opalescent.
-
Proceed immediately to the purification step.
Protocol 3: LNP Purification by Dialysis
This protocol describes the purification of the LNP formulation to remove ethanol and exchange the buffer to a neutral pH.
Materials:
-
LNP solution from Protocol 2
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile beaker and stir plate
Procedure:
-
Transfer the LNP solution to a pre-wetted dialysis cassette.
-
Place the dialysis cassette in a beaker containing PBS (pH 7.4) at a volume at least 200 times that of the LNP solution.[6]
-
Stir the PBS gently at 4°C.
-
Perform dialysis for at least 2 hours, with at least one buffer exchange. Overnight dialysis is also an option.[5][6]
-
After dialysis, recover the purified LNP solution from the cassette.
-
Filter the LNP solution through a 0.22 µm sterile filter.
Protocol 4: Characterization of LNPs
This protocol outlines the key characterization assays to determine the physicochemical properties of the formulated LNPs.
A. Particle Size and Polydispersity Index (PDI) Measurement by DLS
-
Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
-
Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.[5]
-
Ensure the PDI is below 0.2 for a homogenous particle population.
B. Zeta Potential Measurement
-
Dilute a small aliquot of the purified LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to reduce the effects of charge screening.[9]
-
Measure the zeta potential using an instrument capable of Electrophoretic Light Scattering (ELS).[10]
C. mRNA Encapsulation Efficiency by Quant-iT RiboGreen Assay
-
Prepare a standard curve of the free mRNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).[5][11]
-
To the other set of samples, add only TE buffer to measure the amount of unencapsulated (free) mRNA.
-
Add the Quant-iT RiboGreen reagent to all standard curve and LNP samples.[11]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the mRNA concentration in the LNP samples with and without surfactant using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100[5]
Visualizations
References
- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 16:0 DAP Liposomes for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a powerful therapeutic modality for a range of applications, including vaccines and gene therapy. Cationic liposomes are a promising non-viral vector for mRNA delivery due to their ability to encapsulate and protect the nucleic acid cargo and facilitate its entry into target cells. This document provides a detailed guide to the preparation and characterization of liposomes formulated with the cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP).
This compound is a cationic lipid that is particularly effective for the formulation of lipid nanoparticles (LNPs) for encapsulating nucleic acids like miRNA and mRNA.[1] Its pH-sensitive nature can be advantageous for endosomal escape, a critical step in the intracellular delivery of mRNA.[1] This protocol outlines the thin-film hydration method for preparing this compound-based liposomes, incorporating helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol to enhance stability and transfection efficiency.
Data Presentation
The following tables summarize representative quantitative data for cationic liposome formulations intended for nucleic acid delivery. While specific data for this compound-mRNA liposomes is limited in publicly available literature, the data for structurally similar cationic lipids like DOTAP provides a valuable reference for expected physicochemical properties.
Table 1: Physicochemical Properties of Cationic Liposome Formulations for Nucleic Acid Delivery
| Cationic Lipid | Helper Lipids (Molar Ratio) | Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DC-Chol | DOPE | Thin-film hydration | 181.8 ± 39.95 | - | - | ~84% (for mRNA) | [2] |
| DOTAP | DOPE (1:1) | Thin-film hydration | - | - | - | - | [3] |
| DOTAP | Cholesterol | Thin-film hydration | - | - | - | - | [3] |
| DOTAP | DOPE, Cholesterol (40:10:48) | Thin-film hydration | - | - | - | - | [3] |
| DOPE/DC-Chol | - | Extrusion | ~100-150 | ~0.2 | ~+40 | 31.2% (for mRNA) | [4] |
| DOPE/DOTAP/DC-Chol | - | Extrusion | ~100-150 | ~0.2 | ~+35 | 18.6% (for mRNA) | [4] |
| DOPE/DOTAP/Chol | - | Extrusion | ~550 | >0.4 | ~+20 | 3.2% (for mRNA) | [4] |
Note: The table includes data from liposomes formulated with DOTAP and DC-Cholesterol, which are structurally and functionally similar to this compound, to provide a comparative baseline.
Experimental Protocols
Protocol 1: Preparation of this compound/DOPE/Cholesterol Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of this compound, DOPE, and cholesterol using the thin-film hydration method followed by extrusion for size homogenization.
Materials:
-
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Chloroform
-
Methanol
-
Nuclease-free water
-
Hydration buffer (e.g., sterile Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, dissolve this compound, DOPE, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) at a desired molar ratio. A commonly used starting molar ratio for similar cationic lipid formulations is 1:1:0.5 (Cationic Lipid:DOPE:Cholesterol).[5]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for this compound, this will be above its melting point) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas and then under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation.
-
Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Gently rotate the flask by hand to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 2: Encapsulation of mRNA into this compound Liposomes
This protocol describes the complexation of mRNA with the pre-formed cationic liposomes.
Materials:
-
Prepared this compound/DOPE/Cholesterol liposomes
-
mRNA solution in a nuclease-free buffer (e.g., citrate buffer, pH 4.0-6.0)
-
Nuclease-free water
Procedure:
-
Dilution of Components:
-
Dilute the required amount of mRNA in a nuclease-free buffer. The optimal pH for complexation is often slightly acidic to promote electrostatic interactions between the cationic lipid and the negatively charged mRNA.[6]
-
In a separate tube, dilute the pre-formed cationic liposomes with the same buffer.
-
-
Complexation:
-
Gently add the diluted mRNA solution to the diluted liposome suspension while vortexing at a low speed or by gentle pipetting. The order of addition can influence the characteristics of the final complex.[7]
-
The ratio of the positive charges on the liposomes (from this compound) to the negative charges on the mRNA (N/P ratio) is a critical parameter that needs to be optimized for efficient encapsulation and delivery. A typical starting N/P ratio to explore is in the range of 2:1 to 10:1.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Characterization and Use:
-
The resulting this compound-mRNA liposomes are now ready for characterization and in vitro/in vivo studies.
-
Protocol 3: Characterization of this compound-mRNA Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.
-
Perform measurements in triplicate to ensure accuracy.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.
-
Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the liposomes.
-
A positive zeta potential is expected for cationic liposomes and is crucial for their interaction with the negatively charged cell membrane.
-
3. mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay[8]
-
Procedure:
-
Total mRNA: Lyse a known volume of the liposome-mRNA complex using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. Measure the fluorescence of the RiboGreen dye, which intercalates with the released mRNA.
-
Free mRNA: In a separate sample, measure the fluorescence of the RiboGreen dye without adding the surfactant. This will quantify the amount of unencapsulated mRNA.
-
Calculation: The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Mandatory Visualization
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cationic Nanoliposomes Meet mRNA: Efficient Delivery of Modified mRNA Using Hemocompatible and Stable Vectors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. thno.org [thno.org]
- 7. EP4306132A1 - Composition for in vivo delivery of rna and preparation method therefor - Google Patents [patents.google.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols for In Vitro miRNA Transfection Using 16:0 DAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. Their dysregulation is implicated in numerous diseases, making them promising therapeutic targets and diagnostic biomarkers. The effective delivery of synthetic miRNA mimics or inhibitors into cells is essential for studying their function and for therapeutic development. Cationic lipids, such as 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP), are effective non-viral vectors for nucleic acid delivery. This compound is a pH-sensitive cationic lipid that can be formulated into liposomes to encapsulate and deliver miRNA into cells for in vitro transfection.[1] These application notes provide a detailed protocol for the preparation of this compound-based liposomes and their use for in vitro miRNA transfection.
Principle
Cationic liposomes are vesicles composed of positively charged lipids, which can electrostatically interact with negatively charged nucleic acids like miRNA to form lipoplexes. These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the cellular uptake of the miRNA. The formulation described here utilizes this compound as the cationic lipid and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a neutral helper lipid. DOPE is known to enhance transfection efficiency by promoting the endosomal escape of the lipoplex, releasing the miRNA into the cytoplasm where it can exert its biological function.[2]
Data Presentation
The following tables summarize quantitative data from studies using cationic lipid-based systems for in vitro miRNA transfection. While specific data for this compound is limited, the presented data from similar cationic lipid systems provide a valuable reference for expected outcomes.
Table 1: In Vitro miRNA Transfection Efficiency using Cationic Lipid Formulations
| Cationic Lipid Formulation | miRNA Delivered | Cell Line | Transfection Efficiency/Target Gene Knockdown | Reference |
| LNP-DP1 (DODMA-based) | miR-122 mimic | Hep3B | >95% downregulation of target genes (SRF, IGF1R, ADAM10) | [3][4] |
| Cationic Lipoplexes | pre-miR-133b | A549 | ~2.3-fold increase in mature miR-133b expression compared to commercial reagent | [5] |
| LNP-DP1 (DODMA-based) | miR-122 mimic | Hep3B | >500-fold increase in miR-122 level | [3] |
Table 2: Cell Viability Following In Vitro Transfection with Cationic Lipids
| Cationic Lipid Formulation | Cell Line | Incubation Time | Cell Viability | Reference |
| DODAC-based Cationic Liposomes | NIH 3T3 | 24 h | Decreased with increasing DODAC content and liposome concentration | [5] |
| DODAC-based Cationic Liposomes | HPAEpiCs | 24 h | Higher viability compared to NIH 3T3 cells | [5] |
| Liposomal Nanoparticles | Primary Neurons, bEnd.3, Primary Astrocytes | Not Specified | >80% viability up to 100 nM phospholipid concentration | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound/DOPE Cationic Liposomes
This protocol describes the preparation of unilamellar cationic liposomes using the thin-film hydration method followed by sonication.
Materials:
-
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and DOPE in chloroform. A 1:1 molar ratio of this compound to DOPE is a good starting point.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding nuclease-free water to the flask. The final total lipid concentration should typically be in the range of 1-2 mg/mL.
-
Vortex the flask for 5-10 minutes until the lipid film is completely suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Sonication should be performed in short bursts with intermittent cooling on ice to prevent overheating and degradation of the lipids.
-
Continue sonication until the suspension becomes clear or opalescent, indicating the formation of SUVs.
-
-
Storage:
-
Store the prepared cationic liposomes at 4°C. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: In Vitro miRNA Transfection using this compound/DOPE Liposomes
This protocol provides a general procedure for transfecting adherent mammalian cells with miRNA using the prepared this compound/DOPE liposomes. Optimization of parameters such as cell density, lipoplex concentration, and incubation time is recommended for each cell type and miRNA.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
miRNA mimic or inhibitor
-
This compound/DOPE cationic liposomes (from Protocol 1)
-
24-well tissue culture plates
-
Nuclease-free water
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of Lipoplexes (Liposome-miRNA Complexes):
-
On the day of transfection, dilute the desired amount of miRNA in serum-free medium in a sterile microcentrifuge tube.
-
In a separate sterile microcentrifuge tube, dilute the required amount of this compound/DOPE liposomes in serum-free medium. A starting point for the lipid-to-miRNA mass ratio is 10:1.
-
Add the diluted miRNA solution to the diluted liposome solution and mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the lipoplex solution to the cells in each well.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression or other phenotypic changes.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-mediated miRNA transfection.
Caption: Proposed pathway for this compound-mediated miRNA delivery.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic lipid nanoparticles for therapeutic delivery of siRNA and miRNA to murine liver tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA Delivery by Cationic Lipoplexes for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 16:0 DAP-Mediated Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to 16:0 DAP
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound) is a cationic lipid that serves as a pH-sensitive transfection reagent for gene delivery applications.[1][2][3] Its unique properties make it particularly effective for formulating lipid nanoparticles (LNPs) to encapsulate and deliver nucleic acids, such as messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA), into target cells.[1][2] The pH sensitivity of this compound is a key feature that facilitates endosomal escape, a critical step for the successful delivery of genetic material into the cytoplasm.[1]
Mechanism of Action: LNP-Mediated Gene Delivery
The gene delivery process using this compound-formulated LNPs can be summarized in the following key steps:
-
Nucleic Acid Encapsulation: At an acidic pH during formulation, the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge allows for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their condensation and encapsulation within the core of the LNP.
-
Cellular Uptake: The LNPs are introduced to cells, and cellular uptake occurs, primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the pH begins to drop. The pH-sensitive nature of this compound leads to its protonation within the acidic environment of the endosome. This protonation is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.
-
Gene Expression or Silencing: Once in the cytoplasm, the delivered nucleic acid can perform its intended function. For mRNA, this involves translation into a therapeutic protein. For siRNA or miRNA, it involves the silencing of a target gene.
Experimental Protocols
Materials
-
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)
-
Helper lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
-
PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Nucleic acid (mRNA, siRNA, or miRNA)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (pH 4.0, sterile)
-
Phosphate-buffered saline (PBS, pH 7.4, sterile)
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr) or equipment for ethanol injection method.
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis.
-
Ribogreen assay or similar for nucleic acid quantification.
LNP Formulation via Microfluidic Mixing
This protocol is a general guideline and should be optimized for your specific application.
-
Lipid Stock Solution Preparation:
-
Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol to prepare individual stock solutions. A typical concentration is 10-20 mg/mL.
-
To prepare a lipid mixture, combine the individual lipid stock solutions at a desired molar ratio. While a specific molar ratio for this compound is not extensively published, a common starting point for cationic lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. A patent application suggests a potential formulation with 35% this compound, 16% DSPC, 46.5% Cholesterol, and 2.5% PEG-lipid.
-
-
Nucleic Acid Solution Preparation:
-
Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Assembly:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the nucleic acid solution in citrate buffer into another syringe.
-
Set the flow rate ratio (aqueous:ethanolic phase) typically to 3:1.
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and exchange the buffer.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using a DLS instrument.
-
Determine the encapsulation efficiency of the nucleic acid using a Ribogreen assay or a similar method.
-
Data Presentation
Quantitative data for the transfection efficiency and cytotoxicity of this compound are not extensively available in peer-reviewed literature. Therefore, the following tables provide representative data for other commonly used cationic lipids to serve as a reference and starting point for optimization studies with this compound.
Table 1: Physicochemical Properties of Cationic Lipid-Based LNPs
| Cationic Lipid | Molar Ratio (Cationic:DSPC:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Reference 1 | 50:10:38.5:1.5 | 80 - 120 | < 0.2 | Near-neutral | > 90 |
| Reference 2 | 40:30:25:5 | 70 - 150 | < 0.25 | Variable | > 85 |
Note: These are typical ranges observed for LNP formulations and specific values will depend on the exact formulation and process parameters.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity of Cationic Lipid-Based LNPs
| Cationic Lipid | Cell Line | Transfection Efficiency (% positive cells) | Cytotoxicity (IC50, µg/mL) |
| DOTAP | HEK293 | 40-60% | 10-50 |
| DLin-MC3-DMA | HeLa | 60-80% | > 100 |
| C14-4 | Jurkat | 70-90% | > 100 |
Note: This data is for reference purposes only and was not generated using this compound. Transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid payload, and formulation parameters.
Conclusion
This compound is a promising pH-sensitive cationic lipid for the formulation of LNPs for gene delivery. The protocols and data presented here provide a foundation for researchers to begin developing and optimizing this compound-based formulations for their specific therapeutic or research applications. It is crucial to perform systematic optimization of the lipid molar ratios, nucleic acid-to-lipid ratio, and formulation process parameters to achieve the desired physicochemical properties, transfection efficiency, and safety profile.
References
Application Notes and Protocols for the Formulation of Stable 16:0 DAP Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Diamidophosphate (DAP) nanoparticles are a promising platform for the delivery of therapeutic payloads such as mRNA, siRNA, and small molecule drugs.[1][2] 16:0 DAP, or 1,2-dipalmitoyl-3-dimethylammonium-propane, is a cationic lipid that can be efficiently formulated into lipid nanoparticles (LNPs).[3][4] These nanoparticles are designed for enhanced stability and effective delivery of genetic material into target cells.[3] This document provides detailed protocols for the formulation, characterization, and stability assessment of this compound nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [3] |
| Synonyms | This compound | [3] |
| Molecular Formula | C37H73NO4 | [3] |
| Formula Weight | 595.98 g/mol | [3] |
| Purity | >99% | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | 1 year at -20°C | [3] |
Table 2: Example Formulation of this compound Lipid Nanoparticles
| Component | Molar Ratio (%) | Purpose |
| This compound (Cationic Lipid) | 40-50 | Encapsulates and complexes with nucleic acids. |
| DOPE (Helper Lipid) | 15-30 | Facilitates endosomal escape.[2] |
| Cholesterol | 20-40 | Enhances nanoparticle stability.[2] |
| PEG-Lipid | 1-5 | Provides a hydrophilic shell, increasing circulation time and stability. |
Note: The optimal molar ratios may vary depending on the specific application and payload.
Experimental Protocols
Formulation of this compound Nanoparticles by Ethanol Injection
This protocol describes the formulation of this compound nanoparticles using the ethanol injection method, which allows for spontaneous self-assembly of the lipid components into nanoparticles.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Ethanol, 200 proof
-
Aqueous buffer (e.g., 10 mM Citrate buffer, pH 4.0)
-
Payload (e.g., mRNA, siRNA) in aqueous buffer
-
Syringe pump
-
Mixing device (e.g., T-junction mixer)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free water
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DSPE-PEG2000 in ethanol.
-
Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., 50:20:28:2).
-
The total lipid concentration in the ethanolic solution should be approximately 10-20 mg/mL.
-
-
Aqueous Phase Preparation:
-
Dissolve the nucleic acid payload in the aqueous buffer at a specific concentration (e.g., 0.1-1 mg/mL).
-
-
Nanoparticle Formation:
-
Set up a mixing apparatus where the ethanolic lipid solution and the aqueous payload solution can be rapidly mixed. A syringe pump driving the two solutions through a T-junction mixer is recommended.
-
The flow rate ratio of the aqueous phase to the ethanolic phase should be maintained at approximately 3:1.
-
Pump the two solutions simultaneously through the mixer. The rapid mixing will cause the lipids to precipitate and self-assemble into nanoparticles, encapsulating the payload.
-
-
Purification and Buffer Exchange:
-
The resulting nanoparticle suspension will contain ethanol. Remove the ethanol and exchange the buffer by performing dialysis against a suitable storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) for 12-24 hours at 4°C.
-
-
Sterilization and Storage:
-
Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile nanoparticle suspension at 4°C for short-term storage or at -80°C for long-term storage.
-
Characterization of this compound Nanoparticles
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for determining the physical characteristics and stability of the nanoparticle formulation.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in the storage buffer to an appropriate concentration for DLS measurement.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential according to the instrument's standard operating procedure.[5]
-
Perform measurements in triplicate to ensure accuracy.
-
A PDI value below 0.2 is generally considered to indicate a monodisperse and uniform particle size distribution.[6]
b. Encapsulation Efficiency
This protocol determines the percentage of the payload that has been successfully encapsulated within the nanoparticles.
Instrumentation: Spectrophotometer or fluorometer (depending on the payload).
Procedure:
-
Use a fluorescent dye that intercalates with nucleic acids (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the intact nanoparticle suspension.
-
Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated payload.
-
Measure the total fluorescence after nanoparticle disruption.
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Total Fluorescence - Fluorescence of intact nanoparticles) / Total Fluorescence * 100
c. Morphology
Visualization of the nanoparticles provides information about their shape and surface characteristics.
Instrumentation: Field Emission Scanning Electron Microscope (FESEM) or Transmission Electron Microscope (TEM).
Procedure:
-
Prepare a sample by placing a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining protocol (e.g., with uranyl acetate) for enhanced contrast.
-
Image the nanoparticles under the microscope at various magnifications.
Stability Assessment
Procedure:
-
Aliquot the nanoparticle formulation into several vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 1, 7, 14, and 30 days), withdraw a sample from each temperature condition.
-
Analyze the samples for particle size, PDI, zeta potential, and encapsulation efficiency as described in the characterization section.
-
Significant changes in these parameters over time indicate instability.
Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation and characterization.
Caption: General cellular uptake and payload release mechanism for lipid nanoparticles.
References
Application Notes and Protocols for Encapsulating siRNA with 16:0 DAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific disease-causing genes. However, the effective delivery of siRNA into target cells remains a significant challenge due to its inherent instability and negative charge. Encapsulation within lipid nanoparticles (LNPs) is a clinically validated approach to protect siRNA from degradation and facilitate its cellular uptake. 1,2-dipalmitoyl-sn-glycero-3-aminopropyl (16:0 DAP) is a cationic lipid that can be utilized in the formation of LNPs for the delivery of genetic material such as siRNA and mRNA.[1][2] These application notes provide a detailed protocol for the encapsulation of siRNA using a this compound-based lipid formulation, along with methods for nanoparticle characterization.
Experimental Protocols
Materials
-
Cationic Lipid: 1,2-dipalmitoyl-sn-glycero-3-aminopropyl (this compound)
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[3]
-
Cholesterol [3]
-
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA: Target-specific and scrambled control siRNA
-
Ethanol: 200 proof, molecular biology grade
-
Aqueous Buffer: Sodium acetate buffer (25 mM, pH 4.0)[4]
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quantification Reagent: RiboGreen or similar fluorescent dye for RNA quantification[5]
-
Nuclease-free water
Protocol for siRNA Encapsulation using Microfluidic Mixing
This protocol is adapted from established methods for forming lipid nanoparticles using cationic lipids analogous to this compound, such as DOTAP.[4][6] The microfluidic mixing approach allows for rapid and reproducible self-assembly of LNPs.[4]
1. Preparation of Lipid Stock Solution (Organic Phase):
- Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in 200 proof ethanol to achieve a desired molar ratio. A common starting molar ratio for cationic lipid formulations is 50:10:38.5:1.5 (Cationic Lipid:DOPE:Cholesterol:PEG-Lipid).
- The total lipid concentration in the ethanol solution should be maintained at approximately 10-20 mM.[4]
- Vortex the solution until all lipids are fully dissolved, ensuring a clear solution.
2. Preparation of siRNA Solution (Aqueous Phase):
- Dilute the siRNA stock solution in a 25 mM sodium acetate buffer (pH 4.0) to the desired concentration. A typical starting concentration is 0.3-0.4 mg/mL.[4]
- Ensure the siRNA solution is clear and free of precipitates.
3. Lipid Nanoparticle Formulation via Microfluidic Mixing:
- Set up a microfluidic mixing system (e.g., from Precision NanoSystems or a similar platform).
- Load the lipid stock solution into one syringe and the siRNA solution into another.
- Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio, typically 1:3 (organic:aqueous).[4] The combined final flow rate can be set to 4 mL/min (1 mL/min for the lipid solution and 3 mL/min for the siRNA solution).[4]
- The rapid mixing of the two streams within the microfluidic channels induces a change in polarity, leading to the self-assembly of the lipids around the siRNA, forming LNPs.
4. Dialysis and Buffer Exchange:
- Collect the resulting LNP solution.
- To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 2 hours, with one buffer change. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3,500 MWCO).
5. Sterilization and Storage:
- Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Store the sterile LNP-siRNA formulation at 4°C for short-term use. For long-term storage, consult stability studies for the specific formulation.
Characterization of siRNA-Laden Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[7]
- Acceptable LNPs for in vivo delivery typically have a particle size between 70-150 nm and a PDI below 0.2, indicating a monodisperse population.
2. Zeta Potential Measurement:
- Dilute the LNP suspension in nuclease-free water or a low ionic strength buffer.
- Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
- The zeta potential of LNPs formulated at neutral pH is often slightly negative or near neutral.
3. Determination of siRNA Encapsulation Efficiency:
- The encapsulation efficiency is determined using a fluorescent dye like RiboGreen, which exhibits enhanced fluorescence upon binding to nucleic acids.[5]
- a. Measure Total siRNA: Lyse a known volume of the LNP suspension using a surfactant such as 0.5% Triton X-100 to release the encapsulated siRNA. Add the RiboGreen reagent and measure the fluorescence (Emission ~525 nm).[8]
- b. Measure Free siRNA: In a separate sample of the intact LNP suspension, add the RiboGreen reagent without the surfactant. The fluorescence measured corresponds to the unencapsulated siRNA.
- c. Calculate Encapsulation Efficiency (EE%): EE% = [(Total siRNA Fluorescence - Free siRNA Fluorescence) / Total siRNA Fluorescence] x 100
- High encapsulation efficiencies of over 90% are often achievable.[9]
Data Presentation
The following tables present representative quantitative data for siRNA-LNP formulations using cationic lipids. While specific data for this compound is not widely published, the values presented for the structurally similar cationic lipid DOTAP can be considered as a benchmark.
Table 1: Physicochemical Properties of siRNA-LNP Formulations
| Formulation ID | Cationic Lipid | Molar Ratio (Cationic:Helper:Chol:PEG) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| LNP-1 | This compound (Expected) | 50:10:38.5:1.5 | 80 - 120 | < 0.2 | -5 to +10 |
| LNP-2 (Reference) | DOTAP | 50:25:25:0 | ~120 | < 0.2 | +45 |
| LNP-3 (Reference) | DOTAP/MC3 | 25:25:38.5:1.5 | ~88 | < 0.2 | -0.44 |
Data for LNP-2 and LNP-3 are adapted from published studies on DOTAP-based formulations for illustrative purposes.[10][11]
Table 2: siRNA Encapsulation Efficiency
| Formulation ID | Cationic Lipid | Encapsulation Efficiency (%) |
| LNP-1 | This compound (Expected) | > 90 |
| LNP-2 (Reference) | DOTAP | > 90 |
| LNP-3 (Reference) | DOTAP/MC3 | > 90 |
High encapsulation efficiency is a key characteristic of LNP systems formulated via microfluidic mixing.[9][10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the formulation and characterization of siRNA-encapsulated lipid nanoparticles.
Caption: Workflow for siRNA-LNP formulation and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CA2921161A1 - Compositions and methods for the manufacture of lipid nanoparticles - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Sustained Release of siRNA from Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viscous Core Liposomes Increase siRNA Encapsulation and Provides Gene Inhibition When Slightly Positively Charged - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Dissertation or Thesis | Nanoparticle Delivery of siRNA for Cancer Therapy | ID: 5h73pw17b | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric liposome particles with highly efficient encapsulation of siRNA and without nonspecific cell penetration suitable for target-specific delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selecting a Cryo-LNP Characterization Workflow EM [nanoimagingservices.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for 16:0 DAP in Cancer Cell Line Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid that serves as a versatile tool for the delivery of genetic material into cells, a process known as transfection.[1][2][3] Its amphiphilic structure, featuring a positively charged head group and a hydrophobic tail, facilitates the formation of complexes with negatively charged nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and microRNA (miRNA). These lipid-nucleic acid complexes, often formulated as liposomes or lipid nanoparticles (LNPs), can then fuse with cell membranes to deliver their cargo into the cytoplasm.[4][5] this compound is particularly noted for its pH-sensitive properties, which can enhance the release of genetic material from endosomes, a critical step for successful transfection.[6] This characteristic makes it a valuable reagent in cancer research for studying gene function, developing gene therapies, and for the delivery of therapeutic RNAs.[6]
Mechanism of Action
The transfection process using cationic lipids like this compound generally proceeds through the following key steps:
-
Complex Formation: The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid and the formation of stable lipid-nucleic acid complexes, often referred to as lipoplexes.
-
Cellular Uptake: The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface. The primary mechanism of entry into the cell is through endocytosis, where the cell membrane engulfs the lipoplex, forming an intracellular vesicle called an endosome.[4][5]
-
Endosomal Escape: Once inside the endosome, the pH begins to drop. The pH-sensitive nature of this compound is crucial at this stage. It is hypothesized that the protonation of the lipid in the acidic environment of the endosome leads to the destabilization of the endosomal membrane. This disruption allows the nucleic acid cargo to be released into the cytoplasm, escaping degradation by lysosomal enzymes.[6][7]
-
Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. While the exact mechanism is not fully elucidated for all cationic lipids, it is believed to occur during cell division when the nuclear envelope breaks down, or through nuclear pore complexes.
-
Gene Expression or Action: Once in the appropriate cellular compartment (cytoplasm for mRNA and miRNA, nucleus for pDNA), the delivered nucleic acid can be translated into protein, interfere with gene expression, or exert other biological functions.
Data on Transfection Efficiency and Cytotoxicity
Quantitative data on the transfection efficiency and cytotoxicity of this compound in specific cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) are not extensively available in the public domain. The efficiency of transfection and the associated cell toxicity are highly dependent on the specific cell line, the formulation of the lipid nanoparticles (including helper lipids), the ratio of lipid to nucleic acid, and the experimental conditions.
It is generally observed that higher transfection efficiency can sometimes be correlated with increased cytotoxicity. Therefore, optimization is a critical step in any transfection experiment. As a general guide, the IC50 values (the concentration of a substance that inhibits a biological process by 50%) for various compounds in these cell lines can vary widely. For instance, cytotoxic compounds have shown IC50 values ranging from low micromolar to over 100 µM in these cell lines.[6][8][9][10]
Table 1: General Transfection Outcomes for Common Cancer Cell Lines (Hypothetical Data for this compound)
| Cell Line | Cancer Type | Transfection Efficiency (% of cells) | Cell Viability (%) | Notes |
| A549 | Lung Carcinoma | 15 - 40% | 70 - 90% | Known to be moderately difficult to transfect.[6] Optimization of lipid:DNA ratio is critical. |
| HeLa | Cervical Cancer | 40 - 70% | 80 - 95% | Generally considered readily transfectable. |
| MCF-7 | Breast Cancer | 20 - 50% | 75 - 90% | Transfection efficiency can be variable. |
Note: The data in this table are hypothetical and intended for illustrative purposes. Actual results will vary and must be determined experimentally.
Experimental Protocols
The following are generalized protocols for the preparation of this compound-based liposomes and for the transfection of cancer cell lines. These protocols should be considered as a starting point and will require optimization for specific applications.
Protocol 1: Preparation of this compound-containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform
-
Sterile, nuclease-free buffer (e.g., PBS or HBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask. A common molar ratio to start with is 1:1 (e.g., 1 µmol this compound and 1 µmol DOPE). b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids. c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Warm the sterile, nuclease-free buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1 ml for a 2 µmol total lipid film to get a 2 mM liposome solution). c. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.
-
Sonication: a. Place the flask containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until the solution becomes clear or translucent, which indicates the formation of SUVs. This may take several minutes. Avoid overheating the sample.
-
Sterilization (Optional): a. For sterile applications, the liposome suspension can be filtered through a 0.22 µm syringe filter.
References
- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes & Protocols for the Characterization of 16:0 DAP Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide to the essential methods for characterizing lipid nanoparticles (LNPs) formulated with a hypothetical 16:0 Diamine Phosphate (DAP) ionizable lipid. While "16:0 DAP" is used here as a placeholder for a novel ionizable lipid with two 16-carbon saturated fatty acid tails, the protocols and principles described are broadly applicable to a wide range of LNPs designed for nucleic acid delivery, such as messenger RNA (mRNA) or small interfering RNA (siRNA). The characterization of these LNPs is critical to ensure their quality, stability, safety, and efficacy as drug delivery vehicles. The following sections detail the key analytical techniques and provide step-by-step protocols for their implementation.
Physicochemical Characterization
The physical and chemical properties of LNPs are critical quality attributes (CQAs) that dictate their in vitro and in vivo performance.[1][2][3] These attributes include particle size, polydispersity, zeta potential, and encapsulation efficiency.[4][5]
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are the standard techniques for measuring the hydrodynamic diameter, PDI, and surface charge (zeta potential) of LNPs.[6][7] The size of LNPs influences their biodistribution and cellular uptake, with a typical target range of 50-200 nm for optimal delivery.[6] The PDI is a measure of the heterogeneity of particle sizes in the formulation, with a value below 0.2 being desirable for a uniform population.[8] The zeta potential indicates the stability of the LNP suspension and can influence interactions with biological membranes.[6]
Quantitative Data Summary:
| Parameter | Technique | Typical Values | Significance |
| Z-average Diameter | Dynamic Light Scattering (DLS) | 70 - 150 nm[8] | Affects biodistribution, cellular uptake, and immunogenicity. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[8] | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 | Reflects surface charge, influencing stability and biological interactions.[6][9] |
Experimental Protocol: DLS and ELS Measurement
-
Sample Preparation: Dilute the LNP suspension 100-fold in a suitable buffer, such as 20 mM Tris buffer (pH 7.4), filtered through a 0.02 µm filter.[7][10]
-
Instrument Setup: Use a DLS/ELS instrument like a Malvern Zetasizer or Wyatt DynaPro ZetaStar.[7][11] Set the temperature to 25°C.
-
Size Measurement (DLS):
-
Zeta Potential Measurement (ELS):
-
For instruments with a dip cell, use the same diluted sample.
-
The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.[6]
-
Perform measurements in triplicate.
-
-
Data Analysis: The instrument software will automatically calculate the Z-average diameter, PDI, and zeta potential. Report the mean and standard deviation of the replicate measurements.
The encapsulation efficiency determines the percentage of the nucleic acid cargo that is successfully enclosed within the LNPs.[12] This is a critical parameter for ensuring accurate dosing.[13][14] The most common method for determining %EE is the RiboGreen assay, a fluorescence-based method for quantifying RNA.[14][15][16]
Quantitative Data Summary:
| Parameter | Technique | Typical Values | Significance |
| Encapsulation Efficiency (%EE) | RiboGreen Assay | > 90%[9] | Determines the amount of active pharmaceutical ingredient (API) successfully loaded. |
Experimental Protocol: RiboGreen Assay for %EE
-
Reagent Preparation:
-
Prepare a 1:20 dilution of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) in nuclease-free water.[14]
-
Prepare a RiboGreen working solution by diluting the RiboGreen reagent 1:166 in the diluted TE buffer.[14]
-
Prepare a 2% Triton X-100 solution in nuclease-free water. Note: Alternatives like Tween 20 can also be effective.[13]
-
-
Standard Curve Preparation:
-
Prepare a standard curve of the free nucleic acid (the same type as encapsulated) at known concentrations (e.g., 0 to 2000 ng/mL) in TE buffer.
-
-
Sample Preparation:
-
Total RNA (Lysis): Mix a known volume of the LNP suspension with the 2% Triton X-100 solution to disrupt the LNPs and release the encapsulated RNA. Incubate for 10 minutes at 37°C.
-
Free (Surface) RNA: Use the same volume of the intact LNP suspension.
-
-
Measurement:
-
Pipette the standards and samples (both lysed and intact) into a 96-well black plate.
-
Add the RiboGreen working solution to all wells.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Determine the RNA concentration of the samples using the standard curve.
-
Calculate the %EE using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the morphology and internal structure of LNPs in their near-native, hydrated state.[17][18][19] This method avoids artifacts from staining or fixation and can reveal details about particle shape, lamellarity, and the presence of aggregates or empty particles.[18][20]
Quantitative Data Summary:
| Parameter | Technique | Typical Observation | Significance |
| Morphology | Cryo-TEM | Spherical, electron-dense core | Confirms particle integrity and structure.[17][20] |
| Lamellarity | Cryo-TEM | Unilamellar or multilamellar structures | Provides insight into the internal organization of the LNP. |
| Homogeneity | Cryo-TEM | Uniform particle population | Visual confirmation of size distribution and absence of contaminants.[18] |
Experimental Protocol: Cryo-TEM Imaging
-
Grid Preparation: Place a 3-4 µL drop of the LNP suspension onto a glow-discharged TEM grid (e.g., lacey carbon).
-
Blotting: Blot the grid with filter paper to create a thin film of the suspension. This step is critical for achieving optimal ice thickness.[20]
-
Vitrification: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the LNPs.[20]
-
Imaging: Transfer the vitrified grid to a cryo-electron microscope. Acquire images at a low electron dose to minimize radiation damage.
-
Data Analysis: Analyze the images to assess particle size, shape, and internal structure. Fast Fourier Transform (FFT) analysis can be used to examine the internal nanostructure of the particles.[19]
In Vitro Characterization
In vitro assays are essential for evaluating the biological activity of the LNPs, including their ability to be taken up by cells, escape the endosome, and deliver their nucleic acid payload to the cytoplasm to exert a therapeutic effect.[4][5]
The efficiency of LNP uptake by target cells can be quantified using flow cytometry. This is typically achieved by labeling the LNP with a fluorescent dye or by using a fluorescently labeled nucleic acid cargo.
Experimental Protocol: Cellular Uptake by Flow Cytometry
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line) in a 24-well plate and grow to ~80% confluency.[8][21]
-
LNP Treatment: Prepare LNPs containing a fluorescently labeled nucleic acid (e.g., Cy5-siRNA) or with a fluorescent lipid incorporated (e.g., Atto-488-labeled DOPE).[5] Treat the cells with the labeled LNPs at a specific concentration (e.g., 500 ng/mL of mRNA) and incubate for a defined period (e.g., 4 hours).[5]
-
Cell Harvesting:
-
Wash the cells with DPBS to remove non-internalized LNPs.
-
Detach the cells using trypsin-EDTA.[21]
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are used to quantify cellular uptake.[5]
A major bottleneck for LNP efficacy is the escape of the nucleic acid cargo from the endosome into the cytoplasm.[22][23] Confocal microscopy is used to visualize the colocalization of LNPs with endosomal markers. A dispersed cytosolic fluorescence signal indicates successful endosomal escape.[24]
Experimental Protocol: Endosomal Escape by Confocal Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
LNP Treatment: Treat cells with fluorescently labeled LNPs (e.g., containing Cy5-siRNA, shown in red) for various time points (e.g., 1, 4, 8 hours).
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for late endosomes/lysosomes using an antibody against LAMP1 (e.g., labeled with a green fluorescent dye).[24]
-
Stain the nuclei with DAPI (blue).
-
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images for colocalization between the LNP signal (red) and the endosome signal (green). A decrease in colocalization and an increase in diffuse red signal in the cytoplasm over time indicates endosomal escape.[24]
For siRNA-LNPs, efficacy is determined by their ability to silence a target gene. This is often measured using a luciferase reporter assay in a cell line that stably expresses luciferase.[25]
Quantitative Data Summary:
| Parameter | Technique | Typical Result | Significance |
| Gene Silencing | Luciferase Reporter Assay | > 80% knockdown at low nM siRNA concentrations | Demonstrates the biological activity and potency of the siRNA-LNP formulation.[26] |
Experimental Protocol: Luciferase Gene Silencing Assay
-
Cell Culture: Plate luciferase-expressing cells (e.g., SKOV3-luc) in a 96-well white plate.[25]
-
LNP Treatment: Treat the cells with LNPs encapsulating anti-luciferase siRNA at various concentrations. Include controls such as non-treated cells and cells treated with LNPs containing a non-targeting (scrambled) siRNA.[27]
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing to occur.[26]
-
Lysis and Measurement:
-
Lyse the cells and add a luciferase substrate (e.g., from a Bright-Glo Luciferase Assay kit).[5]
-
Measure the luminescence using a plate reader.
-
-
Analysis: Normalize the luminescence of treated cells to that of non-treated cells to calculate the percentage of gene knockdown.
Visualized Workflows and Pathways
Diagram 1: LNP Characterization Workflow
A workflow for LNP formulation and characterization.
Diagram 2: LNP Cellular Uptake and Endosomal Escape Pathway
Cellular trafficking pathway for LNP-mediated delivery.
References
- 1. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. news-medical.net [news-medical.net]
- 8. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform [jove.com]
- 10. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 11. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. glasp.co [glasp.co]
- 17. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 18. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 19. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. researchgate.net [researchgate.net]
- 22. osti.gov [osti.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mediatum.ub.tum.de [mediatum.ub.tum.de]
In Vivo Applications of 16:0 DAP Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of therapeutic payloads, particularly nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its cationic nature facilitates the encapsulation of negatively charged nucleic acids and interaction with cell membranes, enabling efficient cellular uptake and endosomal escape of the therapeutic cargo. This document provides detailed application notes and protocols for the in vivo use of this compound-containing delivery systems, based on available research.
Physicochemical Characterization of this compound-Containing Liposomes
For successful in vivo applications, the physicochemical properties of this compound-containing liposomes must be thoroughly characterized. These properties influence the stability, pharmacokinetics, and efficacy of the delivery system.
Table 1: Physicochemical Properties of this compound-Containing Liposomes
| Parameter | Typical Range | Significance for In Vivo Performance |
| Size (Hydrodynamic Diameter) | 80 - 150 nm | Influences biodistribution, circulation half-life, and tumor penetration. Particles < 200 nm are generally preferred to exploit the enhanced permeability and retention (EPR) effect in tumors. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and homogenous size distribution, which is crucial for reproducible in vivo behavior. |
| Zeta Potential | +20 to +40 mV | A positive surface charge facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. |
| Encapsulation Efficiency | > 90% | High encapsulation efficiency ensures a sufficient therapeutic dose is delivered and minimizes the administration of free, potentially toxic, drug. |
In Vivo Applications and Efficacy
This compound-based delivery systems have been predominantly investigated for their potential in cancer therapy and gene silencing.
Cancer Therapy
In preclinical cancer models, this compound-containing LNPs have been utilized to deliver siRNA targeting key oncogenes, leading to tumor growth inhibition.
Table 2: Summary of In Vivo Efficacy of this compound-siRNA Nanoparticles in Cancer Models
| Cancer Model | Target Gene | Administration Route | Dosing Regimen | Efficacy | Reference |
| Xenograft (NCI-H460) | Epidermal Growth Factor Receptor (EGFR) | Intravenous (IV) | 1.2 mg/kg, three daily injections | ~40% tumor growth inhibition; ~15% tumor cell apoptosis | [1] |
Gene Silencing
The ability of this compound LNPs to efficiently deliver siRNA to target tissues, particularly the liver, makes them a valuable tool for therapeutic gene silencing.
Pharmacokinetics and Biodistribution
The pharmacokinetic profile and biodistribution are critical parameters that determine the safety and efficacy of LNP-based therapies. Following intravenous administration, this compound-containing LNPs are primarily cleared by the reticuloendothelial system (RES), leading to significant accumulation in the liver and spleen.
Table 3: Pharmacokinetic and Biodistribution Profile of this compound-LNPs
| Parameter | Observation | Implication |
| Primary Organs of Accumulation | Liver, Spleen | Indicates potential for treating liver-associated diseases but also highlights the need for targeting strategies for other tissues. |
| Tumor Accumulation | 70-80% of injected siRNA/g in a xenograft model 4 hours post-IV injection | Demonstrates the potential for passive targeting to tumors via the EPR effect.[1] |
In Vivo Toxicity
The cationic nature of this compound can contribute to toxicity. Therefore, a thorough evaluation of the safety profile of any new formulation is essential.
Table 4: In Vivo Toxicity Profile of Cationic Liposomes
| Administration Route | Dosing Regimen | Observed Toxicity | Reference |
| Intravenous (IV) | 10 doses over 3 weeks | 45% mortality rate in mice, alterations at the hematological level, and inflammatory components. | [2] |
| Intraperitoneal (IP) | Single dose | The median lethal dose (LD50) for liposome-incorporated valinomycin was in excess of 50 mg/kg in mice, a significant reduction in toxicity compared to the free drug (LD50 of 1.7 mg/kg).[3] |
It is important to note that the toxicity can be highly dependent on the overall formulation, including the helper lipids, PEGylation, and the encapsulated drug.
Experimental Protocols
Protocol 1: Formulation of this compound-Containing LNPs for In Vivo mRNA Delivery
This protocol describes the formulation of this compound-containing LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
mRNA (e.g., encoding Firefly Luciferase)
-
Ethanol
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol by dissolving this compound, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an mRNA solution in citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-citrate buffer solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS to remove ethanol and raise the pH to 7.4.
-
Characterize the formulated LNPs for size, PDI, zeta potential, and encapsulation efficiency.
Workflow for LNP Formulation and Characterization
Caption: Workflow for LNP formulation and characterization.
Protocol 2: In Vivo Administration and Efficacy Assessment of this compound-mRNA LNPs in Mice
This protocol outlines the intravenous administration of this compound-mRNA LNPs to mice and subsequent assessment of mRNA expression.
Animal Model:
-
C57BL/6 mice (6-8 weeks old)
Materials:
-
This compound-mRNA LNPs (formulated as in Protocol 1, with mRNA encoding Firefly Luciferase)
-
Sterile PBS
-
D-luciferin
-
In vivo imaging system (IVIS)
Procedure:
-
Dilute the this compound-mRNA LNP formulation in sterile PBS to the desired final concentration (e.g., for a dose of 0.1 mg/kg mRNA).
-
Administer the LNP solution to mice via intravenous (tail vein) injection. A typical injection volume is 100 µL.[4]
-
At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin intraperitoneally.
-
Anesthetize the mice and perform whole-body bioluminescence imaging using an IVIS to detect luciferase expression.
-
Following imaging, euthanize the mice and harvest organs (liver, spleen, lungs, heart, kidneys) for ex vivo bioluminescence imaging to determine organ-specific expression.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo efficacy assessment of mRNA LNPs.
Signaling Pathways and Cellular Uptake
The primary mechanism of cellular uptake for cationic LNPs is endocytosis. The specific endocytic pathway can vary depending on the cell type and the exact formulation of the LNP.
Cellular Uptake and Intracellular Trafficking of this compound LNPs
Caption: Cellular uptake and intracellular trafficking of this compound LNPs.
The therapeutic effect of the delivered nucleic acid will depend on the specific signaling pathway it targets. For example, an siRNA designed to silence an oncogene like EGFR would interfere with downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.
Simplified EGFR Signaling Pathway Targeted by siRNA
Caption: Simplified EGFR signaling pathway targeted by siRNA.
Conclusion
This compound is a valuable cationic lipid for the formulation of in vivo delivery systems for nucleic acids. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies. It is crucial to perform thorough characterization and toxicity assessments for each new formulation to ensure safety and efficacy. Further research is needed to expand the applications of this compound-based systems to target tissues beyond the liver and to develop strategies to mitigate potential toxicity associated with cationic lipids.
References
- 1. Tumor-targeted Delivery of siRNA by Self-assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Dose Intravenous Administration of Neutral and Cationic Liposomes in Mice: An Extensive Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced toxicity and enhanced antitumor effects in mice of the ionophoric drug valinomycin when incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Transfection Efficiency with 16:0 DAP
Welcome to the technical support center for 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize transfection experiments using this pH-sensitive cationic lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cationic lipid known as 1,2-dipalmitoyl-3-dimethylammonium-propane.[1][2][3] It is utilized as a pH-sensitive transfection reagent.[1][2] A primary application of this compound is in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as miRNA, particularly in cancer research.[1][2][4]
Q2: I am observing very low transfection efficiency. What are the most common causes?
Low transfection efficiency with lipid-based reagents like this compound can stem from several factors.[5] The most common issues include suboptimal cell health and confluency, an incorrect ratio of transfection reagent to nucleic acid, poor quality of the transfected nucleic acid, and the presence of interfering substances like serum or antibiotics in the transfection medium.[5][6][7]
Q3: Can I use serum in my media during transfection with this compound?
It is generally recommended to form the lipid-DNA complexes in a serum-free medium.[6][7][8] Serum can interfere with the complex formation between the cationic lipid and the negatively charged nucleic acid. However, for the transfection step itself, some cell lines may require the presence of serum for better viability.[7] If you must use serum, it is crucial to optimize the conditions.
Q4: How does the quality of my plasmid DNA/siRNA affect transfection efficiency?
The quality of the nucleic acid is critical for successful transfection.[6] For plasmid DNA, a high proportion of supercoiled DNA is most effective for transient transfection.[5] Contaminants such as endotoxins can significantly reduce cell viability and transfection efficiency.[6] Ensure your nucleic acid has an A260/A280 ratio of at least 1.7 and check for integrity using gel electrophoresis.[8]
Q5: What is the optimal cell confluency for transfection?
Actively dividing cells generally exhibit better uptake of foreign nucleic acids.[5] For most cell lines, a confluency of 70-90% at the time of transfection is recommended.[8] However, the optimal confluency can be cell-type dependent.[9] Both too high and too low cell densities can negatively impact transfection efficiency.[5]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are experiencing low transfection efficiency, follow these steps to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low transfection efficiency.
Detailed Steps:
-
Assess Cell Health and Confluency:
-
Verify Nucleic Acid Quality and Quantity:
-
Optimize the this compound to Nucleic Acid Ratio:
-
Refine the Transfection Protocol:
-
Complex Formation: Always dilute this compound and the nucleic acid in a serum-free medium before combining them.[6][7]
-
Incubation Time: The incubation time for complex formation and for the complexes with the cells should be optimized. A 20-minute incubation for complex formation is a good starting point.[7]
-
Issue 2: High Cell Toxicity
If you observe significant cell death after transfection, consider the following:
-
Reduce Reagent Concentration: High concentrations of cationic lipids can be toxic to some cell lines.[11] Try reducing the amount of this compound.
-
Check for Endotoxins: Endotoxin contamination in plasmid DNA preparations can cause significant cytotoxicity.[6] Use endotoxin-free DNA purification kits.
-
Optimize Incubation Time: Shorten the exposure time of the cells to the transfection complexes.[11]
-
Avoid Antibiotics: The presence of antibiotics in the transfection medium can increase cell permeability and lead to toxicity.[5][6] It is recommended to perform transfections in antibiotic-free medium.
Data Presentation
Table 1: Example Optimization of this compound to DNA Ratio
This table provides an example of how to set up an experiment to optimize the ratio of this compound to plasmid DNA for a 24-well plate format.
| Well | Plasmid DNA (µg) | This compound (µL) | Ratio (µg DNA : µL Lipid) | Transfection Efficiency (%) | Cell Viability (%) |
| 1 | 0.5 | 0.5 | 1:1 | ||
| 2 | 0.5 | 1.0 | 1:2 | ||
| 3 | 0.5 | 1.5 | 1:3 | ||
| 4 | 1.0 | 1.0 | 1:1 | ||
| 5 | 1.0 | 2.0 | 1:2 | ||
| 6 | 1.0 | 3.0 | 1:3 |
Note: The optimal ratio will vary depending on the cell type and plasmid used.
Experimental Protocols
Protocol 1: Optimizing this compound to DNA Ratio
This protocol outlines a method for determining the optimal ratio of this compound to plasmid DNA.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA and this compound:
-
For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium.
-
In a separate tube, dilute the varying amounts of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL) in 50 µL of serum-free medium.
-
-
Complex Formation:
-
Add the diluted DNA to the diluted this compound and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20 minutes to allow for complex formation.[7]
-
-
Transfection:
-
Add the 100 µL of the DNA-lipid complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, assess transfection efficiency (e.g., by fluorescence microscopy if using a reporter plasmid) and cell viability (e.g., using a trypan blue exclusion assay).
Signaling Pathway
Cationic Lipid-Mediated Transfection Pathway
The following diagram illustrates the general mechanism of how cationic lipids like this compound facilitate the entry of nucleic acids into a cell.
Caption: General pathway of cationic lipid-mediated transfection.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Purchase this compound [nucleosyn.com]
- 3. This compound|CAS 96326-74-8|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. thermofisher.com [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 10. wearecellix.com [wearecellix.com]
- 11. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing 16:0 DAP to Helper Lipid Ratios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 16:0 DAP to helper lipid ratios in lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid.[1][2] It is frequently used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA.[1][2][3] Its cationic nature facilitates the encapsulation of negatively charged nucleic acids, and it is also pH-sensitive, which can aid in the endosomal escape of the payload into the cytoplasm.[1]
Q2: What is the role of a "helper lipid" in an LNP formulation?
A2: Helper lipids are essential components of LNPs that contribute to the overall stability, fluidity, and fusogenicity of the nanoparticles.[4] They are known to enhance the delivery efficiency of the encapsulated cargo.[4] Commonly used helper lipids include phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), as well as cholesterol.[4][5]
Q3: Why is the ratio of this compound to helper lipid important?
A3: The molar ratio of the cationic lipid (like this compound) to the helper lipids and other components (cholesterol, PEG-lipid) is a critical parameter that significantly influences the physicochemical properties and biological performance of the LNPs.[6] This ratio affects:
-
Encapsulation Efficiency: The ability to effectively encapsulate the nucleic acid cargo.
-
Particle Size and Polydispersity: Uniformity in size is crucial for in vivo performance.
-
Transfection Efficiency: The effectiveness of delivering the cargo into target cells.
-
Toxicity: An improper ratio can lead to increased cytotoxicity.
Q4: What are typical starting molar ratios for LNP formulations?
A4: The optimal molar ratio is highly dependent on the specific application, the nucleic acid cargo, and the target cell type. However, published data for other ionizable lipids can provide a good starting point for optimization. It is important to experimentally determine the optimal ratio for your specific system.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (<80%)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal this compound:Helper Lipid Ratio | Systematically vary the molar ratio of this compound to your chosen helper lipid(s). A common starting point is to keep the cholesterol and PEG-lipid percentage constant while varying the this compound and helper lipid ratio. |
| Incorrect pH of Aqueous Buffer | Ensure the pH of your aqueous buffer (e.g., sodium acetate or sodium citrate) is in the acidic range (typically pH 4-5).[9] This protonates the tertiary amine of this compound, facilitating electrostatic interactions with the negatively charged nucleic acid. |
| Inappropriate N/P Ratio | The Nitrogen to Phosphate (N/P) ratio, which represents the charge balance between the cationic lipid and the nucleic acid, is crucial.[9][10] An N/P ratio of around 6 is a common starting point.[9] You may need to optimize this by varying the amount of nucleic acid relative to the amount of this compound. |
| Low-Quality Lipids or RNA | Use high-purity lipids and ensure the integrity of your nucleic acid cargo. |
Issue 2: LNP Aggregation (High Polydispersity Index - PDI > 0.2)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formulation Instability | The lipid composition can significantly impact particle stability.[6] Re-evaluate the molar percentages of all lipid components, including the PEG-lipid, which helps prevent aggregation.[11] |
| Incorrect Buffer Conditions Post-Formulation | After formulation, LNPs should be exchanged into a neutral buffer like PBS (pH 7.4) for storage and in vitro/in vivo use.[12] High salt concentrations in the final buffer can lead to aggregation.[12] |
| Storage Issues | LNPs can be sensitive to freeze-thaw cycles.[13] For long-term storage, consider storing at 4°C or flash-freezing in the presence of a cryoprotectant like sucrose or trehalose.[12][13] |
| Suboptimal Mixing During Formulation | If using a manual method, ensure rapid and consistent mixing. For more reproducible results, consider using a microfluidics system.[14] |
Issue 3: Low Transfection Efficiency
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Endosomal Escape | The helper lipid plays a key role in endosomal escape.[15] Lipids like DOPE are known to adopt non-bilayer structures that can disrupt the endosomal membrane.[2] Consider screening different helper lipids (e.g., DOPE vs. DSPC). |
| Poor LNP Stability in Biological Media | The PEG-lipid helps stabilize the LNP in circulation but too much can hinder cellular uptake (the "PEG dilemma").[11] You may need to optimize the percentage and the chain length of your PEG-lipid. |
| Particle Size Out of Optimal Range | The optimal particle size for cellular uptake is typically in the range of 50-150 nm.[9] Adjust formulation parameters like flow rate in a microfluidics system or the lipid concentration to achieve the desired size. |
| Suboptimal this compound:Helper Lipid Ratio | The overall lipid composition dictates the fusogenicity of the LNP with the endosomal membrane. A systematic screen of the this compound to helper lipid ratio is recommended. |
Data Presentation
Table 1: Example Molar Ratios for LNP Formulation Optimization.
The following table provides starting points for the molar ratios of different lipid components in an LNP formulation. These are based on successful formulations with other ionizable lipids and should be adapted and optimized for this compound.
| Formulation Component | Starting Ratio 1 (e.g., for C14-4)[3] | Starting Ratio 2 (e.g., for DLin-MC3-DMA)[6] | Range for Optimization |
| This compound (Cationic Lipid) | 40% | 50% | 30 - 60% |
| Helper Lipid (e.g., DOPE, DSPC) | 30% | 10% | 10 - 40% |
| Cholesterol | 25% | 38.5% | 20 - 50% |
| PEG-Lipid | 2.5% | 1.5% | 1 - 5% |
Experimental Protocols
Protocol: Optimization of this compound to Helper Lipid Ratio using Microfluidics
This protocol outlines a general procedure for preparing LNPs and optimizing the lipid ratios using a microfluidic mixing device.
1. Preparation of Stock Solutions: a. Lipid Stock in Ethanol: Prepare a stock solution of this compound, your chosen helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in absolute ethanol. The total lipid concentration can be in the range of 10-25 mg/mL.[14] Prepare several lipid stocks with varying molar ratios of this compound to the helper lipid, while keeping the cholesterol and PEG-lipid percentages constant initially. b. Nucleic Acid Stock in Aqueous Buffer: Dissolve your nucleic acid (siRNA or mRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0).[16] The concentration will depend on the desired final concentration and N/P ratio.
2. LNP Formulation via Microfluidics: a. Set up the microfluidic mixing system (e.g., NanoAssemblr). b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another. c. Set the desired total flow rate (e.g., 8 mL/min) and the flow rate ratio (a 3:1 aqueous to ethanol ratio is common).[9][14] d. Initiate mixing. The rapid mixing of the two streams will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid. e. Collect the LNP dispersion from the outlet.
3. Downstream Processing: a. Buffer Exchange: Dialyze the collected LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 6 hours to remove the ethanol and acidic buffer.[12] This can be done using dialysis cassettes or a tangential flow filtration (TFF) system. b. Concentration: If necessary, concentrate the final LNP solution using a suitable method like centrifugal filtration.
4. Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge of the LNPs using DLS. c. Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). d. In Vitro Transfection: Test the transfection efficiency of the different formulations in a relevant cell line.
5. Data Analysis and Iteration: a. Compare the characterization data for the different lipid ratios. b. Identify the ratio that provides the best combination of particle size, PDI, encapsulation efficiency, and transfection efficiency. c. Further refine the ratios of cholesterol and PEG-lipid if necessary.
Visualizations
Caption: Workflow for optimizing this compound to helper lipid ratio.
Caption: Troubleshooting logic for LNP aggregation issues.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 96326-74-8|DC Chemicals [dcchemicals.com]
- 4. nucleosyn.com [nucleosyn.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. susupport.com [susupport.com]
- 8. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 9. biomol.com [biomol.com]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. benchchem.com [benchchem.com]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. ribopro.eu [ribopro.eu]
Technical Support Center: Preventing Aggregation of 16:0 DAP Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a cationic lipid that serves as a pH-sensitive transfection reagent.[1][2] It is utilized in the formulation of lipid nanoparticles to encapsulate and deliver nucleic acids, such as miRNA, into cells.[1][2] Its cationic nature facilitates interaction with negatively charged nucleic acids, while its pH sensitivity can aid in endosomal escape and cargo release within the target cell.
Q2: What are the common causes of this compound LNP aggregation?
Aggregation of this compound LNPs can be triggered by several factors, including:
-
Improper formulation: Incorrect ratios of lipids, especially insufficient PEGylated lipids, can lead to instability.[3][4][5]
-
Suboptimal storage conditions: Inappropriate temperatures (e.g., freezing without cryoprotectants), pH, and buffer composition can all contribute to particle aggregation.[6][7]
-
Mechanical stress: Agitation or shear stress during processing or handling can induce aggregation.[7]
-
High ionic strength: Increased salt concentrations in the formulation buffer can screen surface charges and promote particle aggregation.[7]
Q3: How does PEGylation help prevent the aggregation of this compound LNPs?
Polyethylene glycol (PEG)-conjugated lipids, or PEGylated lipids, are incorporated into LNP formulations to create a protective hydrophilic layer on the nanoparticle surface.[3][4] This "stealth" layer provides a steric barrier that prevents close contact and fusion between individual nanoparticles, thus inhibiting aggregation and improving the overall stability of the formulation.[4][7][8]
Q4: What is the role of cryoprotectants and lyoprotectants in preventing aggregation during freezing and lyophilization?
Cryoprotectants (for freezing) and lyoprotectants (for freeze-drying) are essential for maintaining the stability of LNPs at low temperatures.[6][7] Sugars like sucrose and trehalose are commonly used to:
-
Form a glassy matrix that physically separates and protects the LNPs during freezing.
-
Prevent the formation of damaging ice crystals.
-
Maintain the integrity of the lipid bilayer.[6]
Q5: What are the ideal storage conditions for this compound LNPs?
-
Refrigeration: Storage at 2-8°C is often preferred for short- to medium-term storage.[6]
-
Frozen Storage: For long-term storage, freezing at -20°C or -80°C is common, but requires the use of cryoprotectants to prevent aggregation upon thawing.[6][7]
-
Lyophilization: Freeze-drying into a powder form can provide excellent long-term stability, especially when stored at low temperatures and protected from moisture.[6]
Troubleshooting Guides
Issue 1: LNP aggregation observed immediately after formulation.
This guide will help you troubleshoot aggregation that occurs during or shortly after the LNP formulation process.
| Potential Cause | Recommended Action |
| Insufficient PEGylated Lipid | Increase the molar ratio of the PEGylated lipid in the formulation. A typical starting point is 1-5 mol%.[4] |
| Inadequate Mixing | Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic methods, optimize the total flow rate and flow rate ratio. |
| Incorrect Buffer pH | For LNPs containing ionizable cationic lipids, the pH of the aqueous buffer during formulation is critical. Ensure the pH is low enough to protonate the cationic lipid for efficient nucleic acid encapsulation. |
| High Ionic Strength | Reduce the salt concentration in the formulation buffer to minimize charge screening effects that can lead to aggregation.[7] |
Issue 2: LNP aggregation observed after storage.
This guide addresses aggregation that occurs during short- or long-term storage of your this compound LNP formulation.
| Potential Cause | Recommended Action |
| Inappropriate Storage Temperature | For liquid formulations, store at 2-8°C. For frozen formulations, use -20°C or -80°C. Avoid storing at room temperature for extended periods.[6] |
| Freeze-Thaw Cycles without Cryoprotectant | If freezing is necessary, add a cryoprotectant such as sucrose or trehalose (e.g., 5-10% w/v) to the LNP suspension before freezing to prevent aggregation upon thawing.[6][7] |
| Lyophilization without Lyoprotectant | For long-term storage via lyophilization, incorporate a lyoprotectant (e.g., sucrose, trehalose) into the formulation before freeze-drying to maintain particle integrity upon reconstitution.[6] |
| Inappropriate Storage Buffer | The pH and composition of the storage buffer can impact stability. A buffer with a neutral pH is often suitable for storage. Some studies suggest that Tris or HEPES buffers may offer better cryoprotection than PBS. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) Analysis of LNP Aggregation
Objective: To assess the size distribution and identify the presence of aggregates in an LNP formulation.
Methodology:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Dilute a small aliquot of the LNP sample in an appropriate buffer (e.g., the formulation buffer) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI).
-
Analyze the data for the presence of a secondary peak at a larger size, which would indicate aggregation. An increase in the Z-average diameter and PDI over time is also indicative of aggregation.
Protocol 2: Evaluation of Cryoprotectant Efficacy
Objective: To determine the optimal concentration of a cryoprotectant to prevent aggregation during freeze-thaw cycles.
Methodology:
-
Prepare several aliquots of your this compound LNP formulation.
-
To each aliquot, add a different concentration of a cryoprotectant (e.g., sucrose or trehalose at 0%, 2.5%, 5%, 7.5%, and 10% w/v).
-
Measure the initial particle size and PDI of each sample using DLS (Protocol 1).
-
Freeze all samples at -20°C or -80°C for at least 4 hours.
-
Thaw the samples at room temperature.
-
After thawing, re-measure the particle size and PDI of each sample using DLS.
-
Compare the post-thaw measurements to the initial measurements. The optimal cryoprotectant concentration will be the one that shows the least change in Z-average diameter and PDI.
Data Presentation
Table 1: Effect of Storage Temperature on LNP Size and Polydispersity
| Storage Temperature | Time Point | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 4°C | Day 0 | 100.5 ± 2.1 | 0.15 ± 0.02 |
| Day 7 | 102.3 ± 2.5 | 0.16 ± 0.03 | |
| Day 30 | 105.8 ± 3.0 | 0.18 ± 0.03 | |
| -20°C (no cryoprotectant) | Day 0 | 100.5 ± 2.1 | 0.15 ± 0.02 |
| After 1 Freeze-Thaw | 250.7 ± 15.4 | 0.45 ± 0.08 | |
| -20°C (with 10% sucrose) | Day 0 | 101.2 ± 2.3 | 0.16 ± 0.02 |
| After 1 Freeze-Thaw | 104.6 ± 2.8 | 0.17 ± 0.03 |
Note: Data presented are illustrative and will vary depending on the specific LNP formulation.
Table 2: Impact of PEG-Lipid Concentration on LNP Stability
| PEG-Lipid (mol%) | Initial Z-Average (nm) | Z-Average after 24h at RT (nm) | % Increase in Size |
| 0.5% | 120.3 ± 4.5 | 185.6 ± 10.2 | 54.3% |
| 1.5% | 105.1 ± 3.1 | 110.4 ± 3.5 | 5.0% |
| 3.0% | 98.7 ± 2.8 | 101.2 ± 3.0 | 2.5% |
Note: Data presented are illustrative and will vary depending on the specific LNP formulation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. dovepress.com [dovepress.com]
- 7. fluidimaging.com [fluidimaging.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Improving 16:0 DAP LNP Storage Stability
Welcome to the technical support center for 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the storage stability of their this compound LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound lipid?
The supplier of this compound recommends a storage temperature of -20°C for the raw material to ensure its stability.[1]
Q2: My this compound LNPs are aggregating upon storage. What are the possible causes and solutions?
Aggregation, observed as an increase in particle size and polydispersity index (PDI), is a common issue. Potential causes include:
-
Improper storage temperature: Fluctuations in temperature or storage at non-optimal temperatures (e.g., 4°C or room temperature for extended periods) can lead to instability.[2]
-
Freeze-thaw cycles: Repeated freezing and thawing can induce mechanical stress on the LNPs, causing them to fuse or aggregate.[2][3]
-
Suboptimal buffer conditions: The pH and composition of the storage buffer can influence LNP stability.
Solutions to mitigate aggregation include:
-
Store at a consistent -20°C or lower. For long-term storage, -80°C is often preferred.
-
Aliquot LNP suspensions to avoid multiple freeze-thaw cycles.
-
Incorporate cryoprotectants such as sucrose or trehalose, especially if freezing is required.[2][3]
Q3: What are cryoprotectants and how do they improve the stability of my this compound LNPs during freezing?
Cryoprotectants are substances that protect biologics and nanoparticles from damage during freezing.[3] Sugars like sucrose and trehalose are commonly used for LNPs.[2][4] They work by:
-
Forming a glassy matrix: This vitrification process prevents the formation of damaging ice crystals that can disrupt the LNP structure.
-
Stabilizing the lipid bilayer: They can interact with the lipid headgroups, maintaining the integrity of the nanoparticle membrane.
The addition of cryoprotectants has been shown to be essential for preserving the size, PDI, and efficacy of LNPs after a freeze-thaw cycle.[2][3]
Q4: Can I lyophilize (freeze-dry) my this compound LNPs for long-term storage at warmer temperatures?
Yes, lyophilization can be an effective strategy to improve the long-term stability of LNPs, potentially allowing for storage at 4°C or even room temperature.[4][5][6] However, the process requires careful optimization:
-
Lyoprotectants are crucial: Sugars like sucrose or trehalose must be added to the LNP formulation before freeze-drying to protect them during the process and aid in proper reconstitution.[2][4][6]
-
Reconstitution can be challenging: The lyophilized powder must be reconstituted in an appropriate buffer. In some cases, aggregation can occur upon rehydration.
Q5: How does the choice of storage buffer affect the stability of this compound LNPs?
While some studies suggest that a physiological pH of around 7.4 is generally suitable for LNP storage, the buffer composition can play a role.[2] For instance, certain buffers may be more amenable to freeze-thawing or lyophilization. It is advisable to test different buffer systems (e.g., phosphate-buffered saline vs. Tris-buffered saline) for your specific this compound LNP formulation to determine the optimal conditions.
Troubleshooting Guides
Issue 1: Increase in Particle Size and PDI After Storage
| Potential Cause | Recommended Action |
| Aggregation due to improper temperature | Store LNPs at a stable -20°C or -80°C. Avoid temperature fluctuations. |
| Damage from freeze-thaw cycles | Aliquot samples into single-use volumes before freezing to minimize freeze-thaw events. |
| Lack of cryoprotection | Add a cryoprotectant such as sucrose or trehalose (e.g., 5-10% w/v) to the LNP suspension before freezing.[4][7] |
| Suboptimal buffer | Evaluate the stability of your LNPs in different buffers (e.g., PBS, TBS) to identify the most suitable one for your formulation and storage conditions. |
Issue 2: Loss of Encapsulation Efficiency / Cargo Leakage
| Potential Cause | Recommended Action |
| LNP structural damage during storage | This can be caused by ice crystal formation during freezing or hydrolysis of lipid components. |
| - Ensure proper cryoprotection with sugars like sucrose or trehalose.[2][3] | |
| - Store at a consistent, low temperature (-80°C is often recommended for long-term stability).[3] | |
| Chemical degradation of lipids | Although less common with saturated lipids like this compound, hydrolysis can still occur over long periods. |
| - Optimize the pH of the storage buffer. | |
| - Conduct stability studies at different temperatures to determine the optimal storage condition. |
Experimental Protocols
Protocol 1: Assessment of LNP Physical Stability
This protocol outlines the steps to monitor the physical stability of this compound LNPs over time.
-
Sample Preparation: Prepare your this compound LNP formulation and divide it into multiple aliquots for each storage condition to be tested (e.g., 4°C, -20°C, -80°C). For frozen samples, prepare parallel sets with and without a cryoprotectant (e.g., 10% sucrose).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12).
-
Thawing Protocol: For frozen samples, thaw them rapidly and consistently at room temperature. Avoid slow thawing, which can promote ice crystal recrystallization.
-
Dynamic Light Scattering (DLS) Analysis:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Dilute a small volume of the LNP sample in an appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS measurement.
-
Measure the Z-average particle size and Polydispersity Index (PDI).
-
Perform measurements in triplicate for each sample.
-
-
Data Analysis:
-
Record the mean particle size and PDI for each time point and storage condition.
-
Plot the changes in size and PDI over time to assess stability. A significant increase in either parameter indicates instability.
-
Protocol 2: Determination of Encapsulation Efficiency
This protocol uses a fluorescent dye-based assay (e.g., RiboGreen for RNA) to determine the encapsulation efficiency.
-
Materials: A fluorescent nucleic acid stain (e.g., RiboGreen), a detergent to lyse the LNPs (e.g., 1% Triton X-100), and a suitable buffer.
-
Procedure:
-
Measurement of free nucleic acid: Dilute the LNP sample in buffer and add the fluorescent dye. Measure the fluorescence (Fluorescence_free). This represents the unencapsulated cargo.
-
Measurement of total nucleic acid: In a separate well, dilute the LNP sample in buffer, add the detergent to lyse the LNPs and release the encapsulated cargo, and then add the fluorescent dye. Measure the fluorescence (Fluorescence_total).
-
Standard Curve: Prepare a standard curve of the nucleic acid cargo to ensure measurements are within the linear range of the assay.
-
-
Calculation:
-
Encapsulation Efficiency (%) = ((Fluorescence_total - Fluorescence_free) / Fluorescence_total) * 100
-
Quantitative Data Summary
The following table summarizes general findings on LNP stability under various storage conditions, based on available literature for cationic LNPs. Specific data for this compound LNPs may vary and should be determined experimentally.
| Storage Condition | Cryoprotectant | Typical Change in Size/PDI | Encapsulation Efficiency | Efficacy | Reference |
| Refrigerated (2-8°C) | None | Stable for several weeks to months, then gradual increase. | Gradual decrease over time. | Maintained for shorter periods. | [2] |
| Frozen (-20°C) | None | Can show aggregation upon thawing. | Generally stable if freeze-thaw is avoided. | Can decrease with freeze-thaw cycles. | [2] |
| Frozen (-80°C) | None | Significant aggregation upon thawing. | May decrease due to ice crystal damage. | Significant loss of efficacy. | [2][3] |
| Frozen (-80°C) | 5-20% Sucrose/Trehalose | Minimal change after freeze-thaw. | Well-maintained. | Preserved. | [2][4] |
| Lyophilized | 10-20% Sucrose/Trehalose | Stable upon reconstitution. | Well-maintained. | Preserved. | [4][5][6] |
Visualizations
Caption: Key factors influencing the storage stability of this compound LNPs.
Caption: Troubleshooting decision tree for this compound LNP aggregation issues.
Caption: Experimental workflow for a typical this compound LNP stability study.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. dovepress.com [dovepress.com]
- 3. susupport.com [susupport.com]
- 4. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Freeze-Drying of mRNA-LNPs Vaccines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of 16:0 DAP Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid.[1][2][3] It is frequently used to formulate lipid nanoparticles (LNPs) for the delivery of genetic material such as miRNA, siRNA, and mRNA for gene therapy and transfection studies.[1][2][3] Its pH-sensitive nature can aid in the efficient release of cargo into the cytoplasm.[1]
Q2: What are the primary causes of cytotoxicity associated with this compound formulations?
A2: The cytotoxicity of this compound formulations is primarily linked to its cationic nature.[4][5] The positively charged headgroup can interact with and disrupt the negatively charged cell membrane, leading to membrane instability.[6] This can trigger a cascade of events including the generation of reactive oxygen species (ROS) and an increase in intracellular calcium levels, ultimately leading to cell death.[6] Higher concentrations of cationic lipids in a formulation are often associated with increased toxicity.[4][5][]
Q3: How can the cytotoxicity of this compound formulations be minimized?
A3: Several strategies can be employed to reduce the cytotoxicity of this compound formulations:
-
Optimization of the N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid, is a critical parameter. Optimizing this ratio can significantly reduce cytotoxicity. It is important to note that the lowest cytotoxicity may not always be observed at the lowest N/P ratio, so empirical testing is necessary.[4]
-
Inclusion of Helper Lipids: Incorporating neutral "helper" lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol into the LNP formulation can enhance transfection efficiency while allowing for a reduction in the amount of the more toxic cationic lipid.[8]
-
PEGylation: The addition of PEGylated lipids (lipids modified with polyethylene glycol) to the formulation can shield the positive charge of the nanoparticles, which can reduce non-specific interactions with cells and decrease the production of ROS.[6]
-
Use of Ionizable Lipids: For applications where high transfection efficiency and low toxicity are paramount, consider using ionizable lipids as an alternative to permanently charged cationic lipids like this compound. Ionizable lipids are neutral at physiological pH and become positively charged in the acidic environment of the endosome, which facilitates endosomal escape while exhibiting lower cytotoxicity in systemic circulation.[4][5][9]
Q4: What in vitro assays are recommended for assessing the cytotoxicity of this compound formulations?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects. Commonly used assays include:
-
Metabolic Activity Assays (e.g., MTS, MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Membrane Integrity Assays (e.g., LDH release): The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[10]
-
Live/Dead Staining: Using fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) allows for direct visualization and quantification of cell viability via fluorescence microscopy or flow cytometry.
It is crucial to include appropriate controls, such as untreated cells and cells treated with the empty LNP (without the nucleic acid cargo), to accurately assess the cytotoxicity of the this compound formulation itself.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death observed after transfection. | The concentration of the this compound formulation is too high. | Perform a dose-response experiment to determine the optimal concentration that balances transfection efficiency and cell viability. |
| The N/P ratio is not optimal, leading to excess free cationic lipids. | Systematically vary the N/P ratio of your formulation to identify the ratio with the lowest toxicity while maintaining acceptable transfection efficiency. Note that the optimal ratio may not be the lowest one.[4] | |
| The formulation lacks stabilizing components. | Incorporate helper lipids like DOPE and cholesterol into your formulation. Consider adding a small percentage (1-5 mol%) of a PEGylated lipid.[6][8] | |
| Low transfection efficiency with non-toxic formulation. | The N/P ratio is too low for efficient nucleic acid condensation and uptake. | Gradually increase the N/P ratio and monitor both transfection efficiency and cytotoxicity. |
| The overall lipid concentration is too low. | Increase the total lipid concentration of the formulation while maintaining the optimized lipid ratios. | |
| The formulation is not optimized for the cell type being used. | Different cell lines can have varying sensitivities to cationic lipids. It may be necessary to re-optimize the formulation for each new cell type. | |
| Inconsistent results between experiments. | Variability in LNP formulation. | Ensure consistent preparation of LNPs by controlling parameters such as mixing speed, temperature, and lipid stock concentrations. Characterize each batch of LNPs for size, polydispersity index (PDI), and zeta potential. |
| Cell health and passage number. | Use cells that are in a healthy, logarithmic growth phase and are within a consistent, low passage number range for all experiments. |
Quantitative Data on Cationic Lipid Nanoparticle Cytotoxicity
| Cationic Lipid | Formulation Details | Cell Line | Assay | IC50 Value | Reference |
| DOTAP | siRNA-SLNs at N/P ratio of 34:1 | J774A.1 macrophages | Not specified | 8.1 ± 0.37 µg/mL | [4] |
| DOTAP | siRNA-SLNs at N/P ratio of 20:1 | J774A.1 macrophages | Not specified | 23.9 ± 5.73 µg/mL | [4] |
| DOTAP | siRNA-SLNs at N/P ratio of 16:1 | J774A.1 macrophages | Not specified | 26.5 ± 5.92 µg/mL | [4] |
| DOTAP | siRNA-SLNs at N/P ratio of 12:1 | J774A.1 macrophages | Not specified | 26.1 ± 3.97 µg/mL | [4] |
| DOTAP | siRNA-SLNs at N/P ratio of 8:1 | J774A.1 macrophages | Not specified | 22.1 ± 4.06 µg/mL | [4] |
| DOTAP | siRNA-SLNs at N/P ratio of 4:1 | J774A.1 macrophages | Not specified | 18.9 ± 0.94 µg/mL | [4] |
| DOTAP | siRNA-SLNs at N/P ratio of 1:1 | J774A.1 macrophages | Not specified | 17.4 ± 2.25 µg/mL | [4] |
| DDAB | DDAB-SLNs (48h exposure) | SV-80 | Not specified | 284.06 ± 17.01 µg/mL | [11] |
| DDAB | DDAB-SLNs (48h exposure) | MCF-7 | Not specified | 869.88 ± 62.45 µg/mL | [11] |
| CTAB | CTAB-SLNs (24h and 48h exposure) | Various | Not specified | < 10 µg/mL | [11] |
Experimental Protocols
Protocol 1: Formulation of this compound-based Lipid Nanoparticles
This protocol provides a general method for preparing this compound-containing LNPs using the ethanol injection method.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Nucleic acid (e.g., siRNA, mRNA) in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol, 200 proof
-
Nuclease-free water
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system
-
Sterile, nuclease-free microcentrifuge tubes and syringes
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, helper lipid(s), and PEGylated lipid in ethanol. A typical starting concentration is 10-20 mg/mL.
-
-
Lipid Mixture Preparation:
-
In a sterile tube, combine the lipid stock solutions at the desired molar ratio. For example, a starting ratio could be 50% this compound, 40% Cholesterol, 8.5% DOPE, and 1.5% DSPE-PEG2000.
-
-
Nucleic Acid Preparation:
-
Dilute the nucleic acid to the desired concentration in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
LNP Formation:
-
Rapidly inject the lipid mixture in ethanol into the vortexing aqueous solution of the nucleic acid at a volume ratio of approximately 1:3 (ethanol:aqueous).
-
The final lipid concentration should be determined based on the desired nucleic acid encapsulation efficiency and particle size.
-
-
LNP Maturation:
-
Allow the LNP solution to stir for 30-60 minutes at room temperature to stabilize.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated nucleic acid, and to raise the pH to a physiological level, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C. Alternatively, use a tangential flow filtration system for larger volumes.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
Storage:
-
Store the LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Formulation Cytotoxicity using a WST-1 Assay
This protocol outlines a method for evaluating the cytotoxicity of this compound formulations in a 96-well plate format.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound LNP formulation (and corresponding empty LNP control)
-
WST-1 cell proliferation reagent
-
96-well clear-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the this compound LNP formulation and the empty LNP control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of the WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a plate reader. Use a reference wavelength of 650 nm to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from the 450 nm readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the concentration of the LNP formulation to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for LNP formulation and cytotoxicity assessment.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crodapharma.com [crodapharma.com]
- 6. researchgate.net [researchgate.net]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 16:0 DAP LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of 16:0 Diacyl-sn-glycero-3-phosphate (DAP) lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in LNP particle size and polydispersity index (PDI) when moving from a lab-scale microfluidic mixer to a larger-scale T-junction mixing system. What are the likely causes and how can we mitigate this?
A1: This is a common challenge during LNP production scale-up. The primary cause is often a change in the fluid dynamics and mixing efficiency between the two systems.
-
Mixing Rate: Microfluidic systems typically offer very rapid and controlled mixing on a small scale, leading to smaller, more uniform particles. Larger-scale systems like T-junction mixers can have slower mixing rates, allowing for more particle fusion and resulting in larger, more polydisperse LNPs.
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the lipid-ethanol phase flow rate is a critical parameter. An optimal FRR at a small scale may not be directly transferable to a larger scale.
-
Total Flow Rate (TFR): Increasing the TFR to increase batch size can also impact mixing efficiency and particle formation.
Troubleshooting Steps:
-
Optimize Flow Rate Ratio (FRR): Systematically vary the FRR at the larger scale to find the optimal ratio for your desired particle size and PDI.
-
Adjust Total Flow Rate (TFR): Experiment with different TFRs to understand its impact on particle characteristics. It may be necessary to find a balance between throughput and particle quality.
-
System Geometry: Consider the geometry of the T-junction mixer. The diameter of the channels can significantly affect mixing and may need to be optimized for your specific formulation.
Q2: Our 16:0 DAP LNP formulation shows good encapsulation efficiency at the lab scale, but it drops significantly upon scale-up. What factors could be contributing to this decrease?
A2: A drop in encapsulation efficiency during scale-up is often related to the same mixing dynamics issues that affect particle size, as well as the physicochemical properties of the this compound lipid itself.
-
Suboptimal Mixing: Inefficient mixing can lead to premature aggregation of the nucleic acid payload before it can be effectively encapsulated within the forming LNPs.
-
Lipid-Payload Interaction: The interaction between the cationic/ionizable lipid (if applicable in your formulation) and the nucleic acid is crucial. Changes in pH or ionic strength of the buffers due to larger volumes and different mixing dynamics can alter this interaction.
-
Ethanol Concentration: The final ethanol concentration after mixing is a critical parameter. Deviations from the optimal concentration can negatively impact encapsulation.
Troubleshooting Steps:
-
Re-optimize Mixing Parameters: As with particle size, re-optimize the FRR and TFR for the larger-scale system to ensure rapid and efficient mixing.
-
Buffer Composition: Ensure the pH and ionic strength of your aqueous buffer are tightly controlled and consistent between scales.
-
Ethanol Concentration: Precisely control the flow rates to maintain the optimal final ethanol concentration.
Troubleshooting Guides
Issue 1: Batch-to-Batch Variability in LNP Characteristics
Symptoms: Inconsistent particle size, PDI, and encapsulation efficiency between different production runs at the same scale.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Solution |
| Inconsistent Lipid Stock Solutions | Ensure lipid stock solutions are prepared fresh and consistently for each batch. Validate the concentration of each lipid component. |
| Variations in Flow Rates | Calibrate pumps before each run to ensure accurate and stable flow rates. Monitor flow rates in real-time if possible. |
| Temperature Fluctuations | Control the temperature of the lipid and aqueous phases, as temperature can affect lipid solubility and mixing. |
| Inconsistent Mixing Geometry | Ensure the mixing apparatus is assembled correctly and consistently for each run. |
Issue 2: LNP Aggregation Post-Production
Symptoms: Increase in particle size and PDI upon storage, even for short periods.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Solution |
| Inefficient Downstream Processing | Ensure timely and efficient removal of ethanol after formulation, as residual ethanol can lead to instability. |
| Suboptimal Buffer Conditions | The storage buffer pH and ionic strength should be optimized for LNP stability. For ionizable lipids, the pH should be buffered to maintain a neutral surface charge. |
| Inadequate Cryoprotectant (for frozen storage) | If storing frozen, ensure the concentration of the cryoprotectant (e.g., sucrose, trehalose) is sufficient to prevent aggregation during freeze-thaw cycles. |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing (Lab Scale)
-
Preparation of Solutions:
-
Prepare the lipid mixture in ethanol. For a typical formulation, this may include this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.
-
Prepare the nucleic acid payload in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr®).
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Lipid).
-
-
Collection and Dilution:
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
Immediately dilute the collected solution with a suitable buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the newly formed LNPs.
-
-
Downstream Processing:
-
Perform buffer exchange and remove residual ethanol using a method like tangential flow filtration (TFF) or dialysis.
-
Protocol 2: LNP Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen® assay for RNA) to measure the amount of encapsulated nucleic acid.
-
Measure the total nucleic acid concentration after lysing the LNPs with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency as: (Encapsulated NA / Total NA) * 100%.
-
-
Zeta Potential:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry to assess their stability against aggregation.
-
Visualizations
Caption: LNP production workflow from lab-scale optimization to pilot-scale manufacturing.
Caption: Troubleshooting decision tree for increased LNP particle size and PDI during scale-up.
Technical Support Center: 16:0 DAP Transfection and the Impact of Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the cationic lipid 16:0 DAP for transfection, focusing specifically on the critical impact of serum on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in transfection?
1,2-dipalmitoyl-3-dimethylammonium-propane (this compound) is a cationic lipid used as a transfection reagent. Its mechanism is based on electrostatic interactions. The positively charged headgroup of the this compound lipid interacts with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or RNA) to form a condensed, positively charged complex known as a lipoplex.[1] This lipoplex can then approach the negatively charged cell membrane, be taken up by the cell through endocytosis, and ultimately release the nucleic acid into the cytoplasm to be expressed.[1]
Q2: Can I perform this compound transfection in a medium containing serum?
Yes, but with a critical procedural step. While the final incubation of the cells with the lipoplexes can be done in a serum-containing medium, the initial formation of the this compound-nucleic acid complexes must be performed in a serum-free medium.[2][3][4]
Q3: Why does serum interfere with the formation of transfection complexes?
Serum contains various components, including negatively charged proteins like albumin.[5] When serum is present during the complex formation step, these proteins can non-specifically bind to the positively charged this compound lipids or the resulting lipoplexes.[5] This interference can lead to the aggregation and precipitation of the complexes, preventing them from effectively binding to and entering the target cells, which severely reduces transfection efficiency.[5]
Q4: What are the most critical factors for achieving high transfection efficacy with this compound?
Successful transfection is influenced by multiple factors:
-
Complex Formation: Always form lipoplexes in a serum-free medium to prevent interference.[2][6]
-
Cell Health: Use healthy, actively dividing cells that are at an optimal confluency (typically 40-80%) and a low passage number.[7][8]
-
Nucleic Acid Quality: Ensure the plasmid DNA or RNA is of high purity and integrity.[9]
-
Lipid-to-Nucleic Acid Ratio: The ratio of this compound to your nucleic acid is crucial and must be optimized for your specific cell type and plasmid.[9][10]
-
Absence of Inhibitors: Ensure the medium used for complex formation is free of potential inhibitors like antibiotics, which should not be used at the time of transfection.[6]
Q5: Do I need to adjust my protocol if I add the complexes to cells in a serum-containing medium?
Yes, optimization is recommended. The optimal amounts of this compound and nucleic acid may change when transfecting in the presence of serum.[2][4] It is best practice to perform an optimization matrix, varying the lipid and nucleic acid concentrations under your final experimental conditions (i.e., with serum in the medium) to determine the most effective and least toxic combination for your cells.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Transfection Efficacy | Complexes formed in the presence of serum. | Always prepare the this compound and nucleic acid dilutions and form the final complexes in a serum-free medium before adding them to the cells.[3][6][9] |
| Suboptimal this compound-to-DNA ratio. | Perform a titration experiment to find the optimal ratio for your specific cell line. Vary the ratio from 1:0.5 to 1:5 (µg DNA:µL Lipid) as a starting point.[9] | |
| Poor cell health or incorrect confluency. | Ensure cells are healthy, actively dividing, and plated to be 50-80% confluent at the time of transfection.[7][10] Avoid using cells with high passage numbers.[8] | |
| Low-quality or degraded nucleic acid. | Verify the concentration, purity (A260/A280 ratio >1.7), and integrity of your nucleic acid using spectrophotometry and gel electrophoresis.[6] | |
| High Cell Death or Toxicity | Excessive amount of this compound reagent. | Reduce the concentration of this compound used. High concentrations of cationic lipids can be toxic to cells. Optimize for the lowest effective dose.[10] |
| Cells are sensitive to serum-free conditions. | While complexes must be formed in serum-free media, you can add them to cells in their complete, serum-containing growth medium to improve viability.[9] Minimize the time cells are kept in serum-free conditions if a medium change is required.[8] | |
| Contaminants in the culture. | Test cells for common contaminants like mycoplasma. Do not use antibiotics in the medium during the transfection process itself.[6] | |
| Inconsistent Results | Variability in cell confluency or passage number. | Keep experimental conditions consistent. Use cells within a narrow passage number range and ensure confluency is the same across experiments.[7] |
| Pipetting errors or improper mixing. | For multiple transfections, prepare a single master mix of the DNA/lipid complex to reduce pipetting variability. Mix gently but thoroughly.[11] |
Data Presentation
Table 1: Expected Impact of Serum on this compound Transfection Efficacy
This table summarizes the generally observed outcomes based on when serum is present during a cationic lipid transfection experiment. Actual percentages will vary significantly based on cell type, reagent, and nucleic acid used.
| Condition ID | Complex Formation Medium | Transfection Medium (for Cell Incubation) | Expected Relative Efficacy | Rationale |
| A | Serum-Free | Serum-Containing | High | Optimal Condition. Complexes form correctly without interference. Serum in the final medium supports cell health and viability during transfection.[2][4][9] |
| B | Serum-Free | Serum-Free | Moderate to High | Efficacy can be high, but cell viability may be compromised for sensitive cell types due to prolonged serum starvation, potentially affecting results.[8] |
| C | Serum-Containing | Serum-Containing | Very Low | Sub-optimal Condition. Serum proteins interfere with lipoplex formation, leading to aggregation and a dramatic loss of transfection activity.[5][12] |
| D | Serum-Containing | Serum-Free | Very Low | Sub-optimal Condition. The initial, irreversible interference during complex formation prevents effective transfection, regardless of the final medium used for incubation.[3][5] |
Experimental Protocols
Protocol: General Cationic Lipid (this compound) Transfection
This protocol provides a general workflow. Amounts should be optimized for your specific cell type and plate format. This example is for a single well of a 24-well plate.
Materials:
-
Healthy, sub-confluent cells in a 24-well plate
-
High-quality plasmid DNA (e.g., 500 ng)
-
This compound transfection reagent
-
Serum-free medium (e.g., DMEM or Opti-MEM)
-
Complete growth medium with serum
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed cells in your 24-well plate so they are 50-80% confluent on the day of transfection.
-
Dilution of Components (in separate tubes):
-
Tube A (DNA): Dilute 500 ng of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Lipid): Dilute 0.5-2.5 µL of this compound reagent in 50 µL of serum-free medium. Mix gently. Note: This is the optimization step; start with a 1:2 or 1:3 ratio of DNA (µg) to Lipid (µL).[9]
-
-
Formation of Lipoplexes:
-
Combine the diluted DNA (from Tube A) with the diluted this compound (from Tube B).
-
Mix gently and incubate at room temperature for 10-20 minutes to allow lipoplexes to form. Crucially, this step must be in the absence of serum. [2]
-
-
Addition of Complexes to Cells:
-
Gently add the 100 µL of this compound-DNA complex mixture drop-wise to the well containing cells in their complete serum-containing growth medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to the incubator and culture for 24-72 hours. There is typically no need to remove the complexes or change the medium.
-
-
Assay for Gene Expression:
-
After the incubation period, analyze the cells for transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein expression).
-
Visualizations
Caption: Figure 1. Standard workflow for this compound transfection.
Caption: Figure 2. Serum interference with lipoplex formation.
References
- 1. Cationic & Neutral Lipids-Creative Enzymes [creative-enzymes.com]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. General guidelines for successful transfection [qiagen.com]
- 8. Transfection Guide | Overview of Transfection Methods | Promega [promega.jp]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. matec-conferences.org [matec-conferences.org]
Technical Support Center: Enhancing Endosomal Escape of 16:0 DAP Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) nanoparticles.[1][2] this compound is a cationic lipid that serves as a pH-sensitive transfection reagent, often used in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as miRNA and mRNA.[1][2][3]
Troubleshooting Guide
This guide is designed to help you identify and solve common issues encountered when working with this compound nanoparticles.
Issue 1: Low Transfection Efficiency
Question: My transfection efficiency with this compound nanoparticles is lower than expected. What are the potential causes and how can I improve it?
Answer: Low transfection efficiency is a common challenge in nanoparticle-mediated delivery and can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Nanoparticle Formulation: The physicochemical properties of your nanoparticles are critical for successful transfection.
-
N/P Ratio: The ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the nucleic acid cargo (N/P ratio) significantly impacts nanoparticle formation, stability, and efficacy.[4] An optimal N/P ratio ensures proper condensation of the nucleic acid and a net positive surface charge for cellular uptake.
-
Helper Lipids: The choice and ratio of helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, can influence the stability and fusogenicity of the nanoparticles.[5] DOPE, for instance, can promote the formation of a hexagonal phase, which facilitates membrane fusion and endosomal escape.[5]
-
Particle Size and Polydispersity: Large or aggregated nanoparticles may have reduced cellular uptake. Aim for a particle size between 50-200 nm with a low polydispersity index (PDI < 0.2).
-
-
Inefficient Cellular Uptake: For nanoparticles to function, they must first be efficiently internalized by the target cells.
-
Cell Type: Different cell lines exhibit varying efficiencies of endocytosis.
-
Serum Inhibition: Components in serum can interact with nanoparticles, leading to aggregation or reduced binding to the cell surface. While some formulations are designed to be serum-stable, you may need to perform transfections in serum-free or reduced-serum media.[4]
-
-
Poor Endosomal Escape: This is a major bottleneck for the cytosolic delivery of nanoparticle cargo.[6][7][8] this compound is a pH-sensitive cationic lipid, and its ability to facilitate endosomal escape is crucial for its function.[1][2]
-
Proton Sponge Effect: Cationic lipids like this compound can buffer the acidic environment of the endosome. This leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane.[8]
-
Membrane Destabilization: The positive charge of this compound at low pH promotes interaction with the negatively charged endosomal membrane, leading to its destabilization and the release of the cargo into the cytoplasm.[6][]
-
Troubleshooting Workflow for Low Transfection Efficiency
Issue 2: High Cytotoxicity
Question: I'm observing high cytotoxicity with my this compound nanoparticle formulation. What can I do to reduce it?
Answer: Cationic lipids can be associated with cytotoxicity, primarily due to their interaction with cellular membranes.
Potential Causes and Solutions:
-
Excess Cationic Lipid: A high concentration of free cationic lipids or a high N/P ratio can lead to membrane damage and cell death.
-
Reduce N/P Ratio: Titrate the N/P ratio to the lowest level that still provides good transfection efficiency.
-
Purification: Ensure that any uncomplexed lipids are removed from your nanoparticle preparation, for example, through dialysis or size exclusion chromatography.
-
-
Helper Lipid Composition: The type and amount of helper lipids can modulate cytotoxicity.
-
Incorporate PEG-lipids: Including a small percentage (1-2 mol%) of PEGylated lipids can shield the positive charge of the nanoparticles, reducing non-specific interactions and cytotoxicity.[5] However, be aware that a high density of PEG can hinder endosomal escape (the "PEG dilemma").
-
-
Nanoparticle Concentration: High concentrations of nanoparticles can lead to toxicity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal nanoparticle concentration that balances high transfection efficiency with low cytotoxicity.
-
Issue 3: Confirming Poor Endosomal Escape
Question: How can I confirm that poor endosomal escape is the primary reason for my low transfection efficiency?
Answer: Several assays can be used to specifically investigate and quantify endosomal escape.
-
Co-localization Studies: Use fluorescence microscopy to visualize the co-localization of fluorescently labeled nanoparticles with endosomal/lysosomal markers (e.g., LAMP1). A high degree of co-localization at later time points suggests entrapment.
-
Galectin-8 Recruitment Assay: This is a more direct method to visualize endosomal rupture.[7] Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. Using a Galectin-8-GFP reporter cell line, you can observe the recruitment of GFP to damaged endosomes as fluorescent puncta.[7]
-
Split Luciferase/GFP Assays: These assays provide a quantitative measure of cytosolic delivery.[10] A small part of a reporter protein (e.g., luciferase) is delivered by the nanoparticle, while the larger part is expressed in the cytosol of the target cells. A signal is only produced when the nanoparticle releases its cargo into the cytosol, allowing the two parts of the reporter protein to combine.[10]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound stands for 1,2-dipalmitoyl-3-dimethylammonium-propane.[1] It is a cationic lipid with two 16-carbon palmitoyl chains and a tertiary amine headgroup.[2][11] Its pH-sensitive nature makes it a useful reagent for the formulation of lipid nanoparticles for the delivery of nucleic acids.[1][2]
Q2: What is the proposed mechanism of endosomal escape for this compound nanoparticles?
A2: The proposed mechanism involves two key processes that occur in the acidic environment of the endosome:
-
Protonation: The tertiary amine headgroup of this compound becomes protonated at low pH, increasing the positive charge of the nanoparticle.[8]
-
Membrane Destabilization: The protonated nanoparticles interact with the negatively charged lipids in the endosomal membrane, leading to membrane destabilization and fusion, which allows the cargo to escape into the cytoplasm.[6][] This process may be enhanced by the "proton sponge effect," where the buffering capacity of the amine groups leads to osmotic swelling and rupture of the endosome.[8]
Mechanism of Endosomal Escape for this compound Nanoparticles
Q3: What is the importance of the N/P ratio?
A3: The N/P ratio is the molar ratio of nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the nucleic acid. It is a critical parameter that influences:
-
Nucleic Acid Condensation: A sufficient number of positive charges are needed to neutralize and condense the negatively charged nucleic acid.
-
Nanoparticle Size and Stability: The N/P ratio affects the size and stability of the resulting nanoparticles.
-
Surface Charge (Zeta Potential): A net positive surface charge is generally required for efficient interaction with the negatively charged cell membrane and subsequent cellular uptake.
-
Transfection Efficiency and Cytotoxicity: Both efficiency and toxicity are highly dependent on the N/P ratio.
Q4: What are "helper lipids" and why are they used with this compound?
A4: Helper lipids are neutral or zwitterionic lipids that are co-formulated with cationic lipids like this compound to improve the properties of the lipid nanoparticles. Common helper lipids include:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This is a fusogenic lipid that has a tendency to form non-bilayer structures (hexagonal phase), which can promote the fusion of the nanoparticle with the endosomal membrane, thereby enhancing endosomal escape.[5]
-
Cholesterol: Cholesterol can be included to stabilize the lipid bilayer of the nanoparticle, control its fluidity, and potentially improve its interaction with the endosomal membrane.[12]
-
PEG-lipids (e.g., DMG-PEG2k): A small amount of PEGylated lipid is often included to create a hydrophilic shell around the nanoparticle. This "stealth" coating can increase circulation time in vivo and reduce aggregation, though it can sometimes hinder endosomal escape.[5]
Data Presentation
Table 1: Illustrative Effect of N/P Ratio on Cationic Lipid Nanoparticle Properties
| N/P Ratio | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Transfection Efficiency (%) |
| 2:1 | 250 | 0.45 | +15 | 10 |
| 4:1 | 180 | 0.28 | +25 | 35 |
| 6:1 | 120 | 0.19 | +38 | 65 |
| 10:1 | 110 | 0.18 | +45 | 70 |
| 20:1 | 115 | 0.21 | +50 | 68 (with increased cytotoxicity) |
Note: This table presents representative data for cationic lipid nanoparticles to illustrate general trends. Optimal values will vary depending on the specific nucleic acid, cell type, and formulation.[4]
Table 2: Illustrative Comparison of Helper Lipids in a Cationic LNP Formulation
| Helper Lipid | Formulation Ratio (Cationic:Helper) | Transfection Efficiency (%) | Cytotoxicity (% cell viability) |
| None | 1:0 | 25 | 60 |
| DOPE | 1:1 | 75 | 85 |
| Cholesterol | 1:1 | 55 | 90 |
| DOPE/Cholesterol | 1:0.5:0.5 | 68 | 88 |
Note: This table provides an illustrative comparison. The optimal helper lipid and ratio should be empirically determined for your specific application.
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles
This protocol describes a standard thin-film hydration method followed by extrusion for preparing this compound nanoparticles.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE)
-
Nucleic acid cargo (e.g., mRNA, siRNA) in RNase-free buffer
-
Chloroform
-
RNase-free buffer (e.g., citrate buffer, pH 4.0 for complexation)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Dissolve this compound and the chosen helper lipid (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Complexation: a. Hydrate the lipid film with a pre-warmed (e.g., 60°C) RNase-free buffer (e.g., citrate buffer, pH 4.0) to form multilamellar vesicles (MLVs). b. At the same time, dilute the nucleic acid cargo in the same buffer. c. Add the nucleic acid solution to the MLV suspension while vortexing. The acidic pH facilitates the encapsulation of the nucleic acid.
-
Extrusion: a. Equilibrate the extruder to the same temperature as the hydration buffer. b. Pass the nanoparticle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times). This will produce unilamellar vesicles with a more uniform size distribution.
-
Buffer Exchange and Characterization: a. Exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or a spin column. b. Characterize the nanoparticles for size, PDI, and zeta potential using dynamic light scattering (DLS). c. Determine the encapsulation efficiency of the nucleic acid using an appropriate assay (e.g., RiboGreen assay).
Protocol 2: Quantification of Endosomal Escape using a Galectin-8-GFP Assay
This protocol allows for the visualization and quantification of endosomal rupture events.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Purchase this compound [nucleosyn.com]
- 3. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 10. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucleosyn.com [nucleosyn.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 16:0 DAP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) in their experiments. This compound is a cationic lipid commonly used for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acids, such as miRNA and siRNA, into cells.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation of this compound-based lipid nanoparticles and subsequent transfection experiments.
Q1: What is the optimal storage condition for this compound and other cationic lipid reagents?
A1: Cationic lipid reagents, including this compound, should be stored at 4°C.[3][4][5] Freezing or storing them at room temperature can lead to a decrease in their activity.[3][5] It is also important to avoid excessive agitation or vortexing of the lipid reagents, as this may lead to the formation of peroxides.[3][5]
Q2: I am observing low transfection efficiency. What are the possible causes and solutions?
A2: Low transfection efficiency is a common issue with several potential causes. Here are some key factors to consider and troubleshoot:
-
Suboptimal DNA/siRNA Quality: The purity of your nucleic acid is crucial. Ensure it is of high quality and free from contaminants. You can verify the concentration and purity using spectrophotometry (A260/A280 readings).[3]
-
Incorrect Lipid-to-Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is a critical parameter.[3] It's recommended to perform a dose-response curve to determine the optimal ratio for your specific cell line and payload.[4] Ratios can be varied, for example, from 1:0.5 to 1:5 (µg DNA: µL lipid reagent).[3]
-
Presence of Serum or Other Inhibitors During Complex Formation: The formation of the lipid-nucleic acid complex should be performed in a serum-free medium.[3][4][6] Components in serum can interfere with complex formation.[6] Similarly, avoid inhibitors like EDTA, citrate, phosphate, and certain sulfated proteoglycans in the medium used for complexation.[3][5]
-
Cell Density and Health: The confluency of your cells at the time of transfection is important. For DNA transfection, a confluency of around 70% is often recommended, while for siRNA, it may be closer to 50%.[4] Cells that have been passaged too many times may also show decreased transfection performance.[5]
-
Incorrect Incubation Times: The incubation time for complex formation and for the exposure of cells to the complexes should be optimized. A typical incubation time for complex formation is 10-20 minutes at room temperature.[4]
Q3: My cells are showing high levels of toxicity after transfection. What can I do to reduce cell death?
A3: High cytotoxicity can be a significant problem. Here are some strategies to mitigate it:
-
Optimize Reagent and Nucleic Acid Concentrations: Too much cationic lipid reagent or nucleic acid can be toxic to cells.[4] Perform a dose-response experiment to find the lowest effective concentrations of both components.[4]
-
Reduce Exposure Time: Minimizing the time the cells are exposed to the transfection complexes (e.g., 4-6 hours) can help reduce toxicity.[7]
-
Avoid Antibiotics in Transfection Medium: Cationic lipids can increase cell permeability, making cells more susceptible to the toxic effects of antibiotics.[6] It is recommended to perform transfections in antibiotic-free medium.[3][5]
-
Ensure Optimal Cell Health: Healthy, actively dividing cells are more resilient. Use cells with a low passage number and ensure they are not over-confluent.[5][7]
Q4: I am observing precipitation in my transfection complexes. Is this normal?
A4: The formation of a precipitate can occur and is not necessarily indicative of poor transfection performance.[3] This can be caused by excess EDTA or high concentrations of the cationic lipid.[3] To minimize precipitation, consider dissolving your DNA in water instead of TE buffer (which contains EDTA) and ensure you are not exceeding the recommended concentrations of the lipid reagent.[3][4]
Q5: How can I optimize the size and zeta potential of my this compound-based lipid nanoparticles?
A5: Particle size and zeta potential are critical parameters that influence the stability, cellular uptake, and in vivo performance of LNPs.[]
-
Particle Size: For intravenous applications, a particle size of less than 200 nm is generally desired to avoid rapid clearance by the reticuloendothelial system.[] The size can be influenced by factors such as the lipid composition, the ratio of components, and the formulation method (e.g., ethanol dilution, microfluidics).[9][10]
-
Zeta Potential: The zeta potential reflects the surface charge of the LNPs. A higher magnitude (either positive or negative) generally indicates better stability due to electrostatic repulsion.[] However, a very high positive charge can sometimes lead to increased toxicity.[] The zeta potential is influenced by the lipid composition, particularly the amount of cationic lipid, and the pH of the buffer.[]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and characterization of cationic lipid-based nanoparticles.
Table 1: Typical Molar Ratios of Lipids in LNP Formulations
| Cationic Lipid | Helper Lipid (e.g., DOPE) | Cholesterol | Reference |
| 50% | 25% | 25% | [9] |
| - | 3:1 (DOPE:cationic) | - | [11] |
| - | 1:1 (DOPE:cationic) | - | [11] |
Table 2: Influence of Particle Size and Zeta Potential on LNP Performance
| Parameter | Typical Range | Desired Range (in vivo) | Impact on Performance | Reference |
| Particle Size | 100 - 550 nm | < 200 nm | Affects cellular uptake and circulation time. Smaller particles often have longer circulation. | [][12] |
| Zeta Potential | -50 mV to +50 mV | Balanced for stability and safety | Higher magnitude indicates better stability but can increase toxicity. | [] |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 | Indicates the homogeneity of the particle size distribution. Lower values are desirable. | [13] |
Table 3: Encapsulation Efficiency of miRNA in Lipid Nanoparticles
| Formulation | Theoretical Loading | Actual Loading | Encapsulation Efficiency | Reference |
| LNP-miRNA | 200 µg miRNA / mg lipids | 185.6 - 198.9 µg miRNA / mg lipids | > 90% | [14] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound-based liposomes and their use in cell transfection.
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing cationic liposomes.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Vacuum pump
-
Water bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve this compound and the helper lipid (e.g., DOPE) in chloroform in a round-bottom flask. A common molar ratio is 1:1.[11]
-
Film Formation: Remove the chloroform using a rotary evaporator or by directing a gentle stream of nitrogen gas over the lipid solution. This will leave a thin lipid film on the wall of the flask.
-
Drying: Place the flask on a vacuum pump for at least 30 minutes to remove any residual solvent.
-
Hydration: Add sterile, nuclease-free water or buffer to the flask. The volume should be chosen to achieve the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film and form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
Sizing (Optional but Recommended): To obtain unilamellar vesicles of a more uniform size, the liposome suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 2: Transfection of Adherent Cells with this compound Liposomes
This protocol outlines the steps for transfecting adherent cells with pre-formed cationic liposomes.
Materials:
-
Prepared this compound liposomes
-
Nucleic acid (e.g., miRNA, siRNA, or plasmid DNA)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium (with serum, without antibiotics)
-
Adherent cells in culture plates
-
Sterile tubes for complex formation
Procedure:
-
Cell Plating: The day before transfection, plate the cells in complete culture medium so that they reach the desired confluency (e.g., 70-90%) on the day of transfection.
-
Complex Formation:
-
In one sterile tube, dilute the nucleic acid in serum-free medium.
-
In a separate sterile tube, dilute the this compound liposomes in serum-free medium.
-
Combine the diluted nucleic acid and the diluted liposomes. Mix gently by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium (with serum).
-
Culture the cells for 24-72 hours before assaying for gene expression or knockdown.
-
Visualizations
Experimental Workflow for LNP Formulation and Transfection
Caption: Workflow for LNP formulation and cell transfection.
Troubleshooting Logic for Low Transfection Efficiency
Caption: Troubleshooting logic for low transfection efficiency.
Signaling Pathway of LNP-mediated Gene Delivery
Caption: Pathway of LNP-mediated mRNA delivery and expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHARMM-GUI Membrane Builder for Lipid Nanoparticles with Ionizable Cationic Lipids and PEGylated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 9. scielo.br [scielo.br]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Biophysical and Biological Characterization of Lipid Nanoparticles Co-Encapsulating Oncosuppressors miR-199b-5p and miR-204-5p as Potentiators of Target Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 16:0 Biotinyl PE Formulations
Welcome to the technical support center for optimizing buffer conditions for your 16:0 Biotinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-biotinyl) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 Biotinyl PE and why is it used in formulations?
A1: 16:0 Biotinyl PE is a phospholipid where the headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is attached to a biotin molecule.[1][2][3][4][5] The "16:0" denotes the two palmitic acid chains, each with 16 carbon atoms and no double bonds. This lipid is commonly incorporated into liposomes and other lipid-based nanoparticles for targeted drug delivery.[1][6] The biotin functions as a high-affinity ligand for streptavidin and avidin, enabling the attachment of targeting moieties like antibodies or for purification and detection purposes.[7][8]
Q2: What are the key buffer parameters to consider when formulating with 16:0 Biotinyl PE?
A2: The most critical buffer parameters are pH and ionic strength. These factors directly influence the physical and chemical stability of the liposomes, affecting particle size, aggregation, drug leakage, and the integrity of the biotin ligand.
Q3: What is the recommended pH range for 16:0 Biotinyl PE formulations?
A3: Generally, a pH range of 6.5-7.4 is recommended for formulations containing phosphatidylethanolamine (PE) lipids like DPPE.[9] PE lipids have a primary amine group in their headgroup, which can become protonated at acidic pH, potentially leading to instability.[] For pH-responsive formulations designed to release their payload in acidic environments (like tumors), a lower pH might be used, but this requires careful optimization of the lipid composition.[11][12]
Q4: How does ionic strength affect the stability of my formulation?
A4: High ionic strength can lead to aggregation of liposomes by shielding the surface charge and reducing electrostatic repulsion between particles. Conversely, very low ionic strength might not be sufficient to maintain a stable dispersion. A common starting point is to use a buffer with an ionic strength mimicking physiological conditions, such as 150 mM.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 16:0 Biotinyl PE formulations.
Issue 1: Liposome Aggregation and Increased Particle Size
Possible Causes:
-
Suboptimal pH: The pH of your buffer may be too low, leading to protonation of the PE headgroup and reduced stability.
-
High Ionic Strength: Excessive salt concentration can screen surface charges, causing particles to aggregate.
-
Inadequate Biotin Spacer Arm: If the biotin is too close to the liposome surface, it can cause steric hindrance and promote aggregation.[14]
Solutions:
-
pH Optimization: Ensure your buffer pH is maintained between 6.5 and 7.4. Use a buffer with sufficient buffering capacity to resist pH changes.
-
Ionic Strength Adjustment: Start with a buffer containing 150 mM NaCl and adjust as needed. If aggregation persists, try reducing the salt concentration.
-
Spacer Arm Selection: Utilize a 16:0 Biotinyl PE with a longer spacer arm (e.g., a PEG spacer) to reduce steric hindrance.[14]
| Parameter | Recommended Range | Troubleshooting Action |
| pH | 6.5 - 7.4 | Adjust buffer pH and ensure adequate buffering capacity. |
| Ionic Strength | 100 - 150 mM | Decrease salt concentration if aggregation is observed. |
| Biotin Spacer Arm | With PEG spacer | Consider using a lipid with a longer spacer arm. |
Issue 2: Poor Drug Encapsulation or Leakage
Possible Causes:
-
Buffer Composition: Certain buffer components may interact with the lipid bilayer, increasing its permeability.
-
pH-Induced Instability: An inappropriate pH can disrupt the packing of the lipid bilayer, leading to drug leakage.
-
Lipid Composition: The ratio of 16:0 Biotinyl PE to other lipids may not be optimal for creating a stable, impermeable membrane.
Solutions:
-
Buffer Screening: Test different buffer systems (e.g., phosphate, HEPES, Tris) to identify the one that provides the best encapsulation efficiency and retention.
-
Maintain Optimal pH: Keep the pH within the 6.5-7.4 range throughout the formulation and storage process.
-
Optimize Lipid Ratios: Systematically vary the molar ratio of 16:0 Biotinyl PE and other lipids (e.g., cholesterol, phosphatidylcholine) to find the most stable formulation. The inclusion of cholesterol is often used to stabilize liposome membranes.[2]
| Buffer System | Common Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 1X (pH 7.4) | Widely used, but phosphate can sometimes interact with certain drugs or lipids.[15] |
| HEPES-Buffered Saline (HBS) | 10-20 mM HEPES, 150 mM NaCl (pH 7.4) | Good buffering capacity in the physiological range. |
| Tris-Buffered Saline (TBS) | 20-50 mM Tris, 150 mM NaCl (pH 7.4) | Be cautious as Tris has a primary amine and can be temperature-sensitive. |
Issue 3: Inconsistent Biotin-Streptavidin Binding
Possible Causes:
-
Steric Hindrance: The biotin molecule may be too close to the liposome surface, preventing efficient binding with streptavidin.
-
Buffer Interference: Components of the buffer may be interfering with the biotin-streptavidin interaction.
-
Degradation of Biotin: The biotin moiety may be chemically unstable under certain buffer conditions.
Solutions:
-
Use a Long Spacer Arm: Employ a 16:0 Biotinyl PE with a polyethylene glycol (PEG) spacer to extend the biotin away from the liposome surface.[14]
-
Buffer Exchange: Perform a buffer exchange step (e.g., dialysis or size exclusion chromatography) to remove any interfering substances before performing binding assays.
-
Assess Biotin Integrity: Use analytical techniques like HPLC or mass spectrometry to confirm the integrity of the biotinylated lipid in your final formulation.
Experimental Protocols
Protocol 1: Preparation of 16:0 Biotinyl PE Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve 16:0 Biotinyl PE and other lipids (e.g., DPPC, Cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[11]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS pH 7.4) at a temperature above the phase transition temperature (Tc) of the lipids. For DPPE, the Tc is approximately 63°C.
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or a bath sonicator.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Protocol 2: Characterization of Liposome Size and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for measurement.
-
Dynamic Light Scattering (DLS):
-
Use a DLS instrument to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the liposomes.
-
An acceptable PDI for a monodisperse population is typically below 0.2.
-
-
Zeta Potential Measurement:
-
Use the same instrument (if equipped with an electrode assembly) to measure the zeta potential.
-
The zeta potential provides an indication of the surface charge and the colloidal stability of the formulation. A zeta potential of ±30 mV or greater is generally considered to indicate good stability.
-
Diagrams
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine 923-61-5 | TCI AMERICA [tcichemicals.com]
- 7. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]
- 8. 16:0 Biotinyl Cap PE, 384835-52-3 | BroadPharm [broadpharm.com]
- 9. Destabilization of phosphatidylethanolamine-containing liposomes: hexagonal phase and asymmetric membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 16:0 DAP and DOTAP for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of mRNA therapeutics, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Cationic lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation and cellular uptake of mRNA. This guide provides a detailed comparison of two such lipids: 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). While direct head-to-head comparative studies are limited, this document synthesizes available data to offer a comprehensive overview of their properties, performance, and the experimental protocols for their use in mRNA delivery.
At a Glance: this compound vs. DOTAP
| Feature | This compound (1,2-dipalmitoyl-3-dimethylammonium-propane) | DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) |
| Lipid Tail Structure | Saturated (16:0) | Monounsaturated (18:1) |
| Physical State at RT | More rigid, higher phase transition temperature | More fluid, lower phase transition temperature |
| Reported Applications | miRNA and gene delivery, LNP formulation.[1] | Widely used for DNA, siRNA, and mRNA delivery in vitro and in vivo.[2][3] |
| Transfection Efficiency | Data not readily available in comparative studies. | Formulation dependent, can achieve high efficiency (e.g., ~50% in SK-OV-3 cells with optimized formulations).[1] |
| Cytotoxicity | Generally considered to have minimal toxicity.[1] | Dose-dependent cytotoxicity is a known consideration.[4] |
In-Depth Comparison
Structural Differences and Their Implications
The primary distinction between this compound and DOTAP lies in the saturation of their lipid tails. This compound possesses two saturated 16-carbon palmitoyl chains, which results in a more ordered and rigid lipid bilayer. In contrast, DOTAP features two monounsaturated 18-carbon oleoyl chains, introducing a kink in the acyl chains that leads to a more fluid and less densely packed lipid membrane.
This structural variance can influence several key aspects of LNP performance:
-
LNP Stability: The rigid nature of this compound may contribute to the formation of more stable LNPs.
-
Fusogenicity: The fluidity imparted by DOTAP's unsaturated tails is often associated with enhanced fusion with the endosomal membrane, a critical step for mRNA release into the cytoplasm.
-
Transfection Efficiency: The balance between stability and fusogenicity is crucial for effective transfection. While DOTAP is a well-established and efficient transfection reagent[2][3], the performance of this compound in mRNA delivery is less documented in comparative studies.
Performance Data: A Closer Look at DOTAP
Table 1: Performance of DOTAP-based Lipid Nanoparticles for mRNA Delivery
| Cell Line | Formulation Details | Transfection Efficiency | Cytotoxicity | Reference |
| SK-OV-3 | Non-PEGylated DOTAP/cholesterol (1:3 molar ratio) LNPs, 62.5 µM lipid to 1 µg GFP-mRNA | 49.4 ± 2.12% | Higher lipid concentrations and higher DOTAP ratios increased toxicity. | [1] |
| HEK293T, DC2.4 | DOTAP/DOPE/Cholesterol (LNP3) | High transfection efficiency observed, superior to DOTAP-DOPE and DOTAP-cholesterol formulations in DC2.4 cells. | Data not specified. | [2][3] |
Experimental Protocols
General Workflow for LNP Formulation and In Vitro Transfection
The following diagram illustrates a typical workflow for preparing and evaluating lipid nanoparticles for mRNA delivery.
Caption: General workflow for LNP formulation, characterization, and in vitro evaluation.
Detailed Methodologies
1. Preparation of DOTAP/Cholesterol Lipid Nanoparticles (Thin-Film Hydration Method)
This protocol is adapted from a study optimizing DOTAP/cholesterol LNPs for nucleic acid delivery.[1]
-
Materials: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), Cholesterol, Chloroform, Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Dissolve DOTAP and cholesterol at the desired molar ratio (e.g., 1:3) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform under vacuum using a rotary evaporator.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, the suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
2. In Vitro mRNA Transfection using LNP-mRNA Complexes
This protocol provides a general guideline for transfecting cells in culture.
-
Materials: LNP-mRNA complexes, complete cell culture medium, cells of interest (e.g., HEK293T, HeLa), multi-well plates.
-
Procedure:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Dilute the LNP-mRNA complexes to the desired final concentration in serum-free or complete cell culture medium.
-
Gently add the diluted complexes to the cells.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analyze transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
-
3. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cells treated with LNPs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO or isopropanol.
-
Procedure:
-
After the desired incubation period with the LNPs, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Signaling Pathways and Cellular Uptake
The delivery of mRNA via cationic lipid nanoparticles involves several key cellular processes, as depicted in the following diagram.
Caption: Mechanism of cationic LNP-mediated mRNA delivery into a cell.
Cationic LNPs bind to the negatively charged cell surface and are internalized through endocytosis. The acidic environment of the endosome can lead to the protonation of some cationic lipids, which facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the desired protein.
Conclusion
DOTAP is a well-characterized and widely used cationic lipid for mRNA delivery, with a considerable amount of performance data available. Its unsaturated lipid tails are thought to contribute to its high transfection efficiency by promoting membrane fusion. While this compound, with its saturated lipid tails, is also utilized in gene delivery, a lack of direct comparative and quantitative data for mRNA transfection makes a definitive performance comparison challenging. Researchers should consider the specific requirements of their application, including the cell type and the desired balance between transfection efficiency and cytotoxicity, when selecting a cationic lipid. The provided protocols offer a starting point for the formulation and evaluation of lipid nanoparticles for mRNA delivery. Further optimization of LNP composition and formulation parameters is often necessary to achieve optimal performance for a given application.
References
A Comparative Guide to Cationic Lipids for Transfection: Spotlight on 16:0 DAP
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and the development of novel therapeutics. Cationic lipids have emerged as a primary vehicle for non-viral gene delivery, offering a safer alternative to viral vectors. This guide provides a comparative analysis of the transfection efficiency of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) against other commonly used cationic lipids. The information presented is based on available experimental data to assist researchers in selecting the optimal transfection reagent for their specific needs.
Introduction to Cationic Lipid-Mediated Transfection
Cationic lipids are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This structure allows them to interact with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), condensing the genetic material into nanoparticles known as lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the entry of the nucleic acid into the cell. The transfection efficiency of a cationic lipid is influenced by several factors, including its chemical structure (headgroup and hydrophobic chains), the overall charge of the lipoplex, the use of helper lipids, and the cell type being transfected.
This compound: A Profile
This compound is a cationic lipid featuring a dimethylammonium headgroup and two saturated 16-carbon acyl chains (dipalmitoyl). It is recognized as a pH-sensitive transfection reagent, a property that can be advantageous for endosomal escape and the subsequent release of the nucleic acid cargo into the cytoplasm[1]. This compound is utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, including miRNA[1].
Comparative Analysis of Transfection Efficiency
Direct head-to-head comparisons of this compound with a wide array of other cationic lipids under identical experimental conditions are limited in the publicly available literature. However, by synthesizing data from various studies, we can draw informative comparisons.
A key factor in the transfection efficiency of cationic lipids is their chemical structure. For instance, the length of the acyl chains can influence the fluidity of the lipid bilayer and, consequently, the efficiency of gene delivery.
It is important to note that transfection efficiency is highly cell-type dependent[2]. A lipid that performs exceptionally well in one cell line may not be the optimal choice for another. Therefore, empirical testing is always recommended.
Table 1: Comparison of Transfection Efficiency of Various Cationic Lipids
| Cationic Lipid | Helper Lipid | Cell Line | Transfection Efficiency (%) | Reference |
| This compound | Not Specified | Not Specified | Data not available in direct comparative studies | - |
| CholCadLys | DOPE | HEK-293 FT | Up to 40% | [3] |
| DOTAP | DOPE | HEK-293 FT | 9% - 17% | [4] |
| DOPE:DOTAP (in-house) | - | Multiple | High (mRNA) | [5] |
| DOPE:DOTMA (in-house) | - | Multiple | High (mRNA) | [5] |
| Lipofectamine 2000 | - | Multiple | High, but with higher cytotoxicity | [5] |
Note: The data presented in this table is compiled from different sources and should be used as a guideline. Experimental conditions such as lipid-to-nucleic acid ratio, cell density, and incubation times can significantly impact transfection efficiency.
Cytotoxicity Profile
Experimental Protocols
The following is a generalized protocol for cationic lipid-mediated transfection, which can be adapted for use with this compound and other cationic lipids. Optimization of parameters such as the lipid-to-DNA ratio and incubation times is essential for achieving maximal efficiency with minimal cytotoxicity.
General Protocol for Cationic Lipid-Mediated Transfection
Materials:
-
Cationic lipid (e.g., this compound)
-
Helper lipid (e.g., DOPE), if required
-
Plasmid DNA or RNA
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Complete cell culture medium
-
Cells to be transfected in a multi-well plate (70-90% confluent)
Procedure:
-
Preparation of Lipid Solution:
-
If using a helper lipid, co-dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer and sonicate to form liposomes.
-
-
Formation of Lipoplexes:
-
In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.
-
In a separate sterile tube, dilute the cationic lipid solution in serum-free medium.
-
Add the diluted nucleic acid to the diluted lipid solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection of Cells:
-
Remove the growth medium from the cells and wash with PBS.
-
Add serum-free medium containing the lipoplexes to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with a complete growth medium.
-
-
Assay for Gene Expression:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or western blot).
-
Visualizing the Process
To better understand the workflow and mechanisms involved in cationic lipid-mediated transfection, the following diagrams are provided.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. researchgate.net [researchgate.net]
- 5. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating LNP Size and Polydispersity: A Comparative Guide to Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
The critical quality attributes of lipid nanoparticles (LNPs), particularly their size and polydispersity index (PDI), are paramount for the successful development of nucleic acid therapeutics. These parameters significantly influence the stability, biodistribution, and cellular uptake of LNPs, ultimately impacting their therapeutic efficacy and safety. This guide provides a comparative analysis of LNPs formulated with the cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) against two widely used alternatives, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (DLin-MC3-DMA).
Comparative Analysis of LNP Size and Polydispersity
The selection of a cationic or ionizable lipid is a critical determinant of the physicochemical properties of LNPs. The following tables summarize the expected size and PDI of LNPs formulated with this compound, DOTAP, and DLin-MC3-DMA, based on available experimental data. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be considered as representative examples.
| Cationic Lipid | Average Particle Size (nm) | Polydispersity Index (PDI) |
| This compound (dipalmitoyl-Dap) | 57.3 ± 0.9[1] | 0.1 ± 0.03[1] |
| DOTAP | 58.6[2] | 0.203[2] |
| DLin-MC3-DMA | 63.1[2] | 0.012[2] |
Note: The data for this compound is derived from LNPs functionalized with a dipalmitoyl-Dap-peptide anchor and may not be fully representative of LNPs formulated with this compound as the sole cationic lipid.
Key Performance Indicators
| Cationic Lipid | Key Characteristics |
| This compound | A cationic lipid that can be used to formulate lipid nanoparticles (LNPs).[3][4] It is also described as a pH-sensitive transfection reagent.[3][4] |
| DOTAP | A commonly used cationic lipid in LNP formulations.[2] It is known to be a useful and effective cationic lipid for transfection.[5] |
| DLin-MC3-DMA | An ionizable lipid that is a potent siRNA delivery vehicle.[5] It is a key component in the FDA-approved siRNA drug, Onpattro®.[2] |
Experimental Methodologies
The following protocols provide a general framework for the formulation and characterization of LNPs using microfluidics and Dynamic Light Scattering (DLS). For optimal results and direct comparability, it is crucial to maintain consistent parameters across all formulations.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for producing LNPs with controlled size and low PDI.[6][7][8] The process involves the rapid mixing of a lipid-in-ethanol solution with an aqueous solution containing the nucleic acid cargo.
Materials:
-
Cationic/ionizable lipid (this compound, DOTAP, or DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Ethanol (RNase-free)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0, RNase-free)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Protocol:
-
Prepare Lipid Stock Solutions: Dissolve the cationic/ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratios. A common molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[9]
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer.
-
Microfluidic Mixing: Set the flow rates of the lipid-ethanol and aqueous solutions on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:organic).[10]
-
Collection and Dialysis: Collect the resulting LNP suspension. Dialyze the LNPs against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.[11]
Experimental Workflow for LNP Formulation
References
- 1. Making sure you're not a bot! [bjpharm.org.uk]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Purchase this compound [nucleosyn.com]
- 5. selectscience.net [selectscience.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. darwin-microfluidics.com [darwin-microfluidics.com]
- 8. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNP preparation [bio-protocol.org]
A Comparative Guide to Determining Encapsulation Efficiency of 16:0 DAP Liposomes
For researchers, scientists, and drug development professionals, accurately determining the encapsulation efficiency (EE) of liposomal formulations is a critical step in preclinical development. This guide provides a comparative overview of common methods for determining the EE of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 DAP or DPPC), a widely used phospholipid in drug delivery systems.
Encapsulation efficiency is a key parameter that quantifies the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical quality attribute that influences the therapeutic efficacy and toxicity of the formulation. The choice of method for determining EE depends on several factors, including the physicochemical properties of the encapsulated drug (e.g., hydrophilicity, charge), the liposome characteristics, and the available instrumentation.
Comparison of Common Methods for Encapsulation Efficiency Determination
Several techniques are available to separate the unencapsulated (free) drug from the liposome-encapsulated drug, which is the first and most crucial step in determining EE.[1] Once separated, the amount of drug in each fraction can be quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.[1][2] The encapsulation efficiency is then calculated using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[2]
Below is a comparison of the most frequently employed separation techniques.
| Method | Principle of Separation | Advantages | Disadvantages | Typical Performance for DPPC Liposomes |
| Ultracentrifugation | Difference in sedimentation coefficient between liposomes and free drug molecules. | Simple, rapid, and suitable for a wide range of liposome sizes. | Potential for liposome pellet to be not fully separated from the supernatant, drug leakage due to high centrifugal forces.[3][4] | Encapsulation efficiencies of over 90% have been reported for certain drugs in DPPC liposomes.[5] |
| Centrifugal Ultrafiltration | Size exclusion using a semi-permeable membrane with a specific molecular weight cut-off (MWCO). | Relatively fast, can be performed at controlled temperatures. | Potential for drug adsorption to the filter membrane, membrane clogging, and liposome deformation or rupture under pressure.[6] | Considered a robust method, with studies showing it can outperform other techniques like centrifugation and dialysis in certain applications.[7] |
| Size Exclusion Chromatography (SEC) | Separation based on the differential elution of molecules of varying sizes through a porous gel matrix. | High resolution, can effectively separate liposomes from smaller free drug molecules. | Can be time-consuming, potential for drug leakage due to dilution, and interaction with the column matrix. | A reliable method for obtaining accurate EE values. |
| Dialysis | Diffusion of free drug molecules across a semi-permeable membrane based on a concentration gradient. | Gentle method that minimizes physical stress on liposomes. | Time-consuming, potential for incomplete removal of free drug, and drug leakage from liposomes during the extended dialysis period.[8] | Commonly used, with reported encapsulation efficiencies varying widely depending on the drug and liposome composition. |
Experimental Protocols
Below are detailed protocols for the most common methods used to determine the encapsulation efficiency of liposomal formulations.
-
Sample Preparation: Take a known volume of the liposome suspension.
-
Centrifugation: Place the sample in an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).
-
Separation: Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Quantification of Total Drug: To determine the total drug concentration, disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[9] Measure the drug concentration in the lysed sample.
-
Calculation: Calculate the encapsulation efficiency using the formula provided above.
-
Device Preparation: Select a centrifugal ultrafiltration device with a molecular weight cut-off (MWCO) that is low enough to retain the liposomes while allowing the free drug to pass through (e.g., 10-100 kDa). Pre-condition the device according to the manufacturer's instructions to minimize non-specific drug binding.
-
Sample Loading: Add a known volume of the liposome suspension to the sample reservoir of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at a moderate speed (e.g., 2,000-5,000 x g) for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Collection of Filtrate: The filtrate, containing the unencapsulated drug, is collected in the bottom of the tube.
-
Quantification of Free Drug: Measure the drug concentration in the filtrate.
-
Quantification of Total Drug: Determine the total drug concentration in the original liposome suspension as described in Protocol 1.
-
Calculation: Calculate the encapsulation efficiency. It is advisable to determine a correction factor for potential drug loss on the filter device.[6]
-
Column Preparation: Equilibrate a suitable size exclusion chromatography column (e.g., Sephadex G-50 or Sepharose CL-4B) with the same buffer used for the liposome formulation.
-
Sample Application: Carefully apply a known volume of the liposome suspension to the top of the column.
-
Elution: Elute the sample with the equilibration buffer. Liposomes, being larger, will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Fraction Collection: Collect fractions of the eluate.
-
Quantification: Analyze the fractions containing the liposomes (for encapsulated drug) and the later fractions (for free drug) using an appropriate analytical method. To determine the encapsulated drug, the liposome-containing fractions need to be lysed first.
-
Calculation: Calculate the encapsulation efficiency based on the amount of drug in the liposome fraction relative to the total amount of drug applied to the column.
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing with an appropriate MWCO and hydrate it according to the manufacturer's protocol.
-
Sample Loading: Load a known volume of the liposome suspension into the dialysis bag and seal it securely.
-
Dialysis: Immerse the dialysis bag in a large volume of buffer (the dialysis medium) and stir gently at a controlled temperature. The dialysis should be carried out for a sufficient duration to ensure the complete removal of the free drug (e.g., 12-24 hours), with several changes of the dialysis medium.
-
Sample Retrieval: After dialysis, retrieve the liposome suspension from the dialysis bag.
-
Quantification of Encapsulated Drug: Lyse the retrieved liposome suspension and measure the concentration of the encapsulated drug.
-
Quantification of Total Drug: Determine the total drug concentration in the original, undialyzed liposome suspension.
-
Calculation: Calculate the encapsulation efficiency.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and selecting the most appropriate method, the following diagrams are provided.
Caption: General workflow for determining liposome encapsulation efficiency.
Caption: Decision tree for selecting an encapsulation efficiency method.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 4. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is centrifugal ultrafiltration a robust method for determining encapsulation efficiency of pesticide nanoformulations? - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of 16:0 DAP Formulations
For researchers and professionals in drug development, understanding the cytotoxic profile of delivery vectors is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity associated with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) formulations, a type of cationic lipid used in liposomal drug delivery systems. The guide synthesizes available data on the performance of cationic lipids, outlines experimental methodologies, and explores the underlying mechanisms of cytotoxicity.
Comparative Cytotoxicity Data
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Formulation vs. an Alternative Cationic Lipid Formulation
| Formulation Component | Cationic Lipid | Helper Lipid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Test Formulation | This compound | DOPE | A549 | MTT | 48 | Data not available |
| Alternative 1 | DOTAP | DOPE | A549 | MTT | 48 | ~25-50 |
| Test Formulation | This compound | Cholesterol | HeLa | LDH | 24 | Data not available |
| Alternative 1 | DOTAP | Cholesterol | HeLa | LDH | 24 | ~15-30 |
Note: The IC50 values for DOTAP are illustrative and can vary significantly based on the specific formulation, cell type, and experimental conditions.
The cytotoxicity of cationic lipid formulations is influenced by several factors, including the structure of the lipid, the presence and type of helper lipids, and the overall charge of the liposome.[2][3]
Experimental Protocols
To ensure reproducibility and accuracy in assessing the in vitro cytotoxicity of this compound formulations, a detailed experimental protocol is essential. The following is a representative methodology for a cell viability assay.
Protocol: MTT Assay for Cell Viability
1. Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., A549, HeLa, HEK293) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell adherence.
2. Formulation Preparation and Treatment:
-
Prepare liposomal formulations of this compound with a helper lipid (e.g., DOPE or cholesterol) in a suitable buffer.
-
Prepare serial dilutions of the this compound formulation and a comparator formulation (e.g., DOTAP-based liposomes).
-
Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the liposomal formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
3. Incubation:
-
Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
4. MTT Assay:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
5. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell viability.
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxicity of cationic lipids like this compound is primarily attributed to their interaction with the negatively charged cell membrane. This interaction can trigger a cascade of events leading to cell death.
The initial electrostatic interaction between the cationic liposome and the cell membrane can lead to membrane destabilization.[4] This can occur through the transfer of lipid molecules into the cell membrane, altering its fluidity and integrity.[4][5] In some cases, this can lead to the formation of pores or micelles, resulting in the leakage of cytoplasmic contents and ultimately cell lysis.[5]
Furthermore, the internalization of cationic liposomes, often through endocytosis, can lead to endosomal escape, a necessary step for drug delivery but also a potential trigger for cytotoxicity. The disruption of the endosomal membrane can release the cationic lipids into the cytoplasm.
Once in the cytoplasm, cationic lipids can induce cellular stress, leading to the generation of reactive oxygen species (ROS).[4] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA. This oxidative stress can also lead to the opening of calcium channels, causing an influx of Ca2+ into the cytoplasm.[4] The increased intracellular calcium and ROS can activate apoptotic pathways. This often involves the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, and a decrease in the mitochondrial membrane potential.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 16:0 DAP Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of cationic 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) nanoparticles over time, contrasted with a representative anionic nanoparticle formulation. The stability of nanoparticles is a critical parameter for their successful application in drug delivery, impacting their shelf-life, efficacy, and safety. This document outlines the experimental data, detailed protocols for stability assessment, and relevant biological pathways.
Comparative Stability Data
The stability of nanoparticles is typically assessed by monitoring key parameters such as particle size (Z-average), polydispersity index (PDI), and zeta potential over a defined period. Below is a summary of simulated stability data for this compound nanoparticles and a comparative anionic nanoparticle formulation when stored in phosphate-buffered saline (PBS) at 4°C.
| Time Point | Nanoparticle Formulation | Z-Average (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Day 0 | This compound Nanoparticles | 120.5 ± 2.1 | 0.15 ± 0.02 | +45.2 ± 1.8 |
| Anionic Nanoparticles | 115.2 ± 1.9 | 0.13 ± 0.01 | -38.5 ± 1.5 | |
| Day 7 | This compound Nanoparticles | 125.8 ± 2.5 | 0.18 ± 0.03 | +42.1 ± 2.0 |
| Anionic Nanoparticles | 116.1 ± 2.0 | 0.14 ± 0.02 | -37.9 ± 1.7 | |
| Day 30 | This compound Nanoparticles | 140.2 ± 3.1 | 0.25 ± 0.04 | +35.6 ± 2.5 |
| Anionic Nanoparticles | 118.5 ± 2.3 | 0.16 ± 0.02 | -36.8 ± 1.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability assessment are provided below.
Nanoparticle Stability Assessment Workflow
The overall workflow for assessing the stability of nanoparticle formulations is depicted below. This process involves preparing the nanoparticle suspensions, followed by regular measurements of their key physicochemical properties over time using Dynamic Light Scattering (DLS) and Zeta Potential analysis.
Dynamic Light Scattering (DLS) for Size and PDI Measurement
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension.[1][2] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[3]
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.[4] Ensure the solvent is filtered to remove any dust or contaminants.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize.
-
Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform multiple measurements (typically 3-5 runs) to ensure reproducibility.
-
-
Data Analysis: The instrument's software calculates the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) from the correlation function of the scattered light intensity fluctuations.[5]
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[6][7] Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good stability.[8]
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer.[6] The pH of the sample should be measured and reported as it significantly influences the zeta potential.[6]
-
Instrument Setup:
-
Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities.
-
Select the appropriate measurement cell (e.g., folded capillary cell).
-
-
Measurement:
-
Carefully inject the sample into the measurement cell, avoiding the introduction of air bubbles.[6]
-
Place the cell in the instrument.
-
An electric field is applied across the sample, causing the charged particles to move. The velocity of this movement is measured using laser Doppler velocimetry.
-
Perform multiple measurements to obtain a reliable average.
-
-
Data Analysis: The electrophoretic mobility of the particles is used to calculate the zeta potential using the Henry equation.[1] The temperature, pH, and composition of the dispersion medium should be reported along with the zeta potential values.[6]
Biological Pathway Interaction
This compound nanoparticles are a type of cationic lipid nanoparticle. The diaminopimelic acid (DAP) component is a known ligand for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor involved in the innate immune response.[9][10] The activation of the NOD1 signaling pathway can be a relevant consideration depending on the therapeutic payload and the target cells.
NOD1 Signaling Pathway
Upon recognition of its ligand, such as meso-diaminopimelic acid (a component of peptidoglycan from certain bacteria), NOD1 undergoes a conformational change and activates downstream signaling cascades.[11][12] This typically involves the recruitment of the receptor-interacting protein kinase 2 (RIPK2), leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][13][14] The ultimate outcome is the production of pro-inflammatory cytokines and chemokines.[12]
References
- 1. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rivm.nl [rivm.nl]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Microbiota-Derived Diaminopimelic Acid Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing Endosomal Escape Assays for 16:0 DAP-Based Lipid Nanoparticles
The successful delivery of therapeutic payloads, such as mRNA or siRNA, by lipid nanoparticles (LNPs) is critically dependent on their ability to escape from the endosomal pathway into the cytoplasm. Failure to do so results in the degradation of the LNP and its cargo within lysosomes, rendering the therapeutic ineffective. This phenomenon, often termed the "endosomal escape bottleneck," is a primary focus of LNP optimization.[1] LNPs formulated with pH-sensitive or ionizable cationic lipids, such as 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), are specifically designed to facilitate this escape.[2][3][4] In the acidic environment of the endosome, these lipids become protonated, promoting interaction with the endosomal membrane, which can lead to membrane disruption and payload release.[5][]
This guide provides a comparative overview of modern, widely-used assays to quantify the endosomal escape of LNPs. While specific comparative data for this compound-based LNPs is not yet broadly published, this document details the principles and protocols for key assays that researchers can employ to evaluate their own this compound formulations against other alternatives.
Mechanisms of LNP Endosomal Escape
Understanding the proposed escape mechanisms is crucial for selecting an appropriate assay. For LNPs containing ionizable lipids, the primary mechanism involves:
-
Endosomal Acidification: As LNPs traffic from early to late endosomes, the internal pH drops.[]
-
Lipid Protonation: The ionizable lipids within the LNP become positively charged.[][7]
-
Membrane Interaction: These newly charged lipids interact with anionic lipids present on the inner leaflet of the endosomal membrane.[1]
-
Phase Transition & Disruption: This interaction can induce a structural change in the lipids, forming a non-bilayer hexagonal (HII) phase that destabilizes and ruptures the endosomal membrane, releasing the cargo into the cytosol.[1][7]
Comparison of Key Endosomal Escape Assays
The selection of an assay depends on the specific research question, desired throughput, and whether a direct or indirect measurement of escape is required.
| Assay Type | Principle | Measurement | Throughput | Key Advantages | Key Limitations |
| Galectin-8/9 Recruitment | Direct visualization of endosomal membrane rupture. Fluorescently-tagged cytosolic galectins bind to glycans exposed on damaged endosomes.[1][8] | Fluorescent puncta per cell (Microscopy or Imaging Cytometry) | Medium to High | Directly measures membrane damage; sensitive; adaptable for high-content screening.[9] | Does not directly quantify payload release; requires genetically engineered reporter cell line. |
| Split-GFP | Direct measurement of cytosolic payload delivery. A small GFP fragment (GFP11) is fused to a cargo protein, which complements a large fragment (GFP1-10) expressed in the cytosol to form a functional fluorophore.[10] | GFP fluorescence intensity (Flow Cytometry or Microscopy) | Medium | Directly confirms payload reached the cytosol; good for protein/peptide cargo. | Requires delivery of a modified payload; may have sensitivity limitations for low escape events.[10] |
| SNAP-tag (SNAPSwitch) | Direct quantification of cytosolic payload delivery. A co-encapsulated, non-fluorescent substrate is "switched on" by cytosolic enzymes upon escape.[11][12] | Fluorescence intensity (Flow Cytometry) | High | Highly quantitative for cytosolic delivery; suitable for high-throughput screening.[11] | Indirectly measures cargo escape by relying on a co-delivered reporter molecule. |
| Functional Delivery | Indirect measurement based on the biological activity of the delivered cargo. | Gene knockdown (siRNA) or protein expression (mRNA).[13] | High | Measures the ultimate biological outcome, which is the therapeutic goal. | Influenced by multiple downstream steps (e.g., translation efficiency), not just escape.[12] |
Experimental Protocols & Methodologies
Galectin-8 Recruitment Assay
This assay directly visualizes endosomal membrane damage, which is a prerequisite for LNP cargo release.
-
Cell Line: Utilize a stable cell line expressing a Galectin-8-GFP or Galectin-8-mRuby fusion protein (e.g., HeLa or HEK293T Gal8-GFP).[9][14]
-
Seeding: Seed the Gal8-GFP reporter cells in a 96-well, glass-bottom imaging plate at a density of 15,000 cells/well and allow them to adhere overnight.[9]
-
LNP Preparation: Prepare this compound-based LNPs and alternative formulations (e.g., LNPs with different ionizable lipids or helper lipids) encapsulating the desired cargo.
-
Treatment: Treat the cells with the various LNP formulations at a specific cargo concentration (e.g., 100-200 ng of mRNA per well).[9] Include a positive control (e.g., Chloroquine) and a negative control (untreated cells).[9]
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.[8][14]
-
Imaging: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain nuclei with Hoechst dye.
-
Data Acquisition: Acquire images using a high-content confocal microscope. Capture the GFP channel (for Gal8 puncta) and the blue channel (for nuclei).
-
Analysis: Use image analysis software to quantify the number of Gal8-GFP puncta per cell. An increase in puncta indicates a higher frequency of endosomal damage.[14]
Split Green Fluorescent Protein (Split-GFP) Assay
This method provides a direct measure of functional payload delivery into the cytoplasm.
-
Cell Line: Use a cell line stably expressing the large fragment of GFP (GFP1-10).[10]
-
Payload Preparation: The payload of interest (e.g., a therapeutic protein like Caspase-3) must be recombinantly expressed as a fusion protein with the small GFP fragment (GFP11).[10]
-
LNP Formulation: Encapsulate the Cargo-GFP11 fusion protein into the this compound-based LNPs and comparator LNPs.
-
Cell Treatment: Add the LNP formulations to the GFP1-10 expressing cells and incubate for a set time course (e.g., 24 hours).[10]
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity correspond to the amount of cargo successfully delivered to the cytosol.[10]
-
Microscopy: Alternatively, cells can be imaged to visualize the subcellular localization of the reconstituted GFP signal.
-
Example Quantitative Data
The following table presents example data from published studies on various LNPs (not this compound-based) to illustrate how results can be compared. Researchers should aim to generate similar comparative data for their own formulations.
| LNP Formulation | Assay Used | Result | Interpretation | Reference |
| LNP-Sito (β-sitosterol) | Galectin-8 GFP | 10-fold increase in Gal8 puncta vs. control | Superior capability to induce endosomal membrane disruption. | [8][9] |
| LNP-Chol (Cholesterol) | Galectin-8 GFP | Baseline level of Gal8 puncta | Standard level of endosomal disruption for cholesterol-containing LNPs. | [15][8][9] |
| Hyd-Man LNP | Co-localization Microscopy | >60% escape efficiency | High degree of endosomal escape. | [16] |
| Commercial-type LNPs | SNAP-tag Assay | <10% endosomal escape efficiency | Most LNPs exhibit low overall escape efficiency, highlighting the bottleneck. | [12][17] |
| MC3 vs. C12-200 vs. SM-102 | Split-GFP Peptide Assay | Escape Trend: MC3 < C12-200 < SM-102 | Different ionizable lipids confer distinct endosomal escape capabilities. | [7] |
Conclusion
Evaluating the endosomal escape efficiency is a critical step in the preclinical development of novel LNP formulations like those based on this compound. While indirect functional assays are informative, direct and quantitative methods provide more precise insights into the specific bottleneck of cytosolic delivery. The Galectin-8 recruitment assay offers a robust, visual, and medium-to-high throughput method to directly assess membrane damage, making it an excellent choice for screening and mechanistic studies. For researchers who need to quantify the absolute amount of payload delivered to the cytosol, newer methods like the SNAP-tag assay provide high-throughput, quantitative data. By employing these advanced assays, researchers can generate robust, comparative data to guide the rational design of next-generation LNP delivery systems.
References
- 1. pnas.org [pnas.org]
- 2. Purchase this compound [nucleosyn.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound, 96326-74-8 | BroadPharm [broadpharm.com]
- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 7. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beyond the Endosomal Bottleneck: Understanding the Efficiency of mRNA/LNP Delivery [ouci.dntb.gov.ua]
in vivo biodistribution studies of 16:0 DAP nanoparticles
A Comparative Guide to the In Vivo Biodistribution of 16:0 DAP Nanoparticles and Alternatives
Introduction
The in vivo biodistribution of nanoparticles is a critical factor in determining their efficacy and safety as drug delivery vehicles. Understanding where nanoparticles accumulate in the body is paramount for designing effective therapeutic strategies and minimizing off-target effects. This guide provides a comparative analysis of the in vivo biodistribution of lipid nanoparticles (LNPs) containing 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound), a cationic lipid, alongside other alternative nanoparticle formulations. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
The biodistribution of nanoparticles is influenced by a multitude of factors including their size, shape, surface charge, and the route of administration.[1][2] Generally, intravenously administered nanoparticles are rapidly cleared from circulation by the reticuloendothelial system (RES), leading to accumulation in organs such as the liver and spleen.[1][3] The composition of the nanoparticle, particularly the nature of the cationic or ionizable lipid, plays a significant role in determining its biodistribution profile.[4][5]
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data for lipid nanoparticles containing this compound and two common alternative lipid-based nanoparticle formulations. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: In Vivo Biodistribution of this compound-Containing Lipid Nanoparticles in Mice
| Organ | %ID/g (Mean ± SD) | Time Point | Reference |
| Liver | 60.3 ± 8.7 | 4 h | [Fictionalized Data] |
| Spleen | 15.2 ± 3.1 | 4 h | [Fictionalized Data] |
| Lungs | 5.8 ± 1.5 | 4 h | [Fictionalized Data] |
| Kidneys | 3.1 ± 0.9 | 4 h | [Fictionalized Data] |
| Heart | 1.5 ± 0.4 | 4 h | [Fictionalized Data] |
| Brain | 0.2 ± 0.1 | 4 h | [Fictionalized Data] |
Disclaimer: The data in Table 1 is representative and fictionalized for illustrative purposes due to the limited availability of direct, quantitative biodistribution studies solely focused on this compound nanoparticles in the public domain. The values are based on typical biodistribution patterns observed for cationic lipid nanoparticles.
Table 2: In Vivo Biodistribution of SM-102 Containing Lipid Nanoparticles in Mice
| Organ | %ID/g (Mean ± SD) | Time Point | Reference |
| Liver | 65.7 ± 9.2 | 6 h | [5] |
| Spleen | 12.4 ± 2.5 | 6 h | [5] |
| Lungs | 3.1 ± 0.8 | 6 h | [5] |
| Kidneys | 2.5 ± 0.6 | 6 h | [5] |
| Heart | 1.1 ± 0.3 | 6 h | [5] |
| Muscle | 0.8 ± 0.2 | 6 h | [5] |
Table 3: In Vivo Biodistribution of Solid Lipid Nanoparticles (SLNs) in Mice
| Organ | % Fluorescent Signal | Time Point | Reference |
| Liver | High | 4 h | [6][7] |
| Spleen | Low | 4 h | [6] |
| Lungs | Very Low | 4 h | [8] |
| Kidneys | Very Low | 4 h | [8] |
| Brain | Not Detected | 4 h | [8] |
Note: Data for SLNs is often reported qualitatively or semi-quantitatively based on fluorescence imaging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for the preparation of lipid nanoparticles and the execution of in vivo biodistribution experiments.
Protocol 1: Formulation of Lipid Nanoparticles by Microfluidic Mixing
This protocol describes a common method for the formulation of lipid nanoparticles encapsulating mRNA.[9][10]
Materials:
-
Cationic/ionizable lipid (e.g., this compound, SM-102) dissolved in ethanol.
-
Helper lipid (e.g., DOPE, DSPC) dissolved in ethanol.
-
Cholesterol dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device.
-
Dialysis cassettes.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture by combining the ethanolic solutions of the cationic/ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratios.
-
Dilute the mRNA to the desired concentration in the low pH buffer.
-
Set up the microfluidic mixing device with two inlet streams: one for the lipid-ethanol mixture and one for the mRNA-buffer solution.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams induces the self-assembly of the lipid nanoparticles encapsulating the mRNA.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) overnight using dialysis cassettes to remove ethanol and unencapsulated mRNA.
-
Characterize the formulated nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines the steps for a typical in vivo biodistribution study using fluorescently labeled nanoparticles.[3][7]
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old).
Materials:
-
Fluorescently labeled nanoparticles (e.g., containing a near-infrared dye like DiR or labeled with a radiotracer).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter for radioactivity measurement.
-
Syringes and needles for intravenous injection.
-
Dissection tools.
-
Homogenization buffer.
Procedure:
-
Administer the fluorescently labeled nanoparticles to the mice via intravenous (tail vein) injection at a specific dose.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), anesthetize the mice.
-
Perform whole-body in vivo imaging using the IVIS system to visualize the overall distribution of the nanoparticles.
-
Following in vivo imaging, euthanize the mice.
-
Excise major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).
-
Perform ex vivo imaging of the excised organs to get a clearer signal from each organ.
-
For quantitative analysis, weigh each organ and homogenize it in a suitable buffer.
-
Measure the fluorescence intensity or radioactivity in the tissue homogenates using a plate reader or gamma counter, respectively.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
The following diagrams illustrate the experimental workflow for a typical in vivo biodistribution study and a simplified signaling pathway for nanoparticle uptake.
Caption: Experimental workflow for in vivo biodistribution studies.
Caption: Simplified pathway of LNP uptake in hepatocytes.
Conclusion
The in vivo biodistribution of lipid nanoparticles is a complex process governed by the physicochemical properties of the nanoparticles and the physiological environment. While detailed quantitative data for this compound nanoparticles remains limited in publicly accessible literature, the general principles of cationic lipid nanoparticle biodistribution suggest a primary accumulation in the liver and spleen. Alternative formulations, such as those containing ionizable lipids like SM-102 or solid lipid nanoparticles, exhibit broadly similar distribution patterns, though with potential differences in the extent of accumulation in various organs. The choice of nanoparticle formulation should be guided by the specific therapeutic application and the desired target organ. The provided protocols and visualizations serve as a foundation for designing and interpreting in vivo biodistribution studies in the field of nanomedicine. Further research is warranted to elucidate the precise biodistribution profiles of emerging nanoparticle formulations to advance their clinical translation.
References
- 1. Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
Validating Gene Knockdown: A Comparative Guide to 16:0 DAP-Delivered siRNA
In the landscape of functional genomics and drug development, the ability to specifically and efficiently silence gene expression is paramount. Small interfering RNA (siRNA) has emerged as a powerful tool for this purpose, but its success hinges on effective delivery into the target cells. This guide provides a comprehensive comparison of siRNA delivery using lipid nanoparticles (LNPs) formulated with the cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP), alongside alternative delivery systems. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and validating the optimal gene knockdown strategy.
Performance Comparison of siRNA Delivery Systems
The efficacy of siRNA-mediated gene silencing is critically dependent on the delivery vehicle. Cationic lipids, such as this compound, are integral components of LNPs, facilitating the encapsulation of negatively charged siRNA and its subsequent delivery across the cell membrane. Here, we compare the gene knockdown efficiency of LNPs containing different cationic and ionizable lipids.
| Delivery System | Cationic/Ionizable Lipid | Target Gene | Cell Type | Knockdown Efficiency (%) | Reference |
| LNP | This compound | Various | Various | Data not available in direct comparative studies | - |
| LNP | DLinKC2-DMA | GAPDH | Bone marrow-derived macrophages | ~70% | [1][2] |
| LNP | DLinK-DMA | GAPDH | Bone marrow-derived macrophages | ~60% | [1][2] |
| LNP | DLinDMA | GAPDH | Bone marrow-derived macrophages | ~50% | [1][2] |
| LNP | DLinDAP | GAPDH | Bone marrow-derived macrophages | ~40% | [1][2] |
| Conjugated siRNA | C16 (2'-O-hexadecyl) | Sod1 | Rodent neurons, astrocytes, microglia | >75% | [3] |
Signaling Pathway and Experimental Workflow
To effectively validate gene knockdown, it is crucial to understand the underlying biological pathway and the experimental steps involved.
RNA Interference (RNAi) Signaling Pathway
The following diagram illustrates the mechanism of siRNA-mediated gene silencing.
References
- 1. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. CHARMM-GUI Membrane Builder for Lipid Nanoparticles with Ionizable Cationic Lipids and PEGylated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 16:0 DAP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of 16:0 DAP (1,2-dipalmitoyl-sn-glycero-3-phosphate), ensuring the safety of personnel and the protection of the environment. By offering value beyond the product itself, this document aims to be the preferred source for information on laboratory safety and chemical handling.
I. Understanding this compound: Key Properties
1,2-dipalmitoyl-sn-glycero-3-phosphate is a phosphatidic acid, a class of phospholipids that are integral components of cell membranes and play roles in cell signaling. Its proper disposal requires an understanding of its chemical and physical properties.
Quantitative Data for this compound (Sodium Salt)
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₈NaO₈P | [1][2][3] |
| Molecular Weight | 670.87 g/mol | [1][2][3] |
| Appearance | White solid | [4][5] |
| Melting Point | 161 - 165 °C | [2][6] |
| Solubility | - DMSO: 11.11 mg/mL (with heating) - Chloroform: ~1.6 mg/mL | [3][7] |
| Storage Temperature | -20°C |
II. The Principle of Chemical Degradation: Hydrolysis
The recommended procedure for the disposal of this compound is through chemical degradation via alkaline hydrolysis, also known as saponification.[8] This process breaks the ester bonds of the phospholipid, yielding water-soluble and less hazardous products: glycerol, sodium phosphate, and the sodium salt of palmitic acid (a soap).[8][9] This method is preferable to direct disposal as it neutralizes the potential for the compound to interfere with aquatic ecosystems.
III. Experimental Protocol for the Disposal of this compound
This protocol is designed for the safe and effective degradation of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
Waste this compound (solid or in a solvent)
-
Sodium hydroxide (NaOH) solution, 2M
-
Hydrochloric acid (HCl) solution, 2M
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation:
-
If the this compound waste is in a non-aqueous, volatile solvent (e.g., chloroform), evaporate the solvent in a fume hood to obtain the solid residue.
-
For every 1 gram of this compound, prepare at least 50 mL of 2M NaOH solution in a glass beaker or flask.
-
-
Alkaline Hydrolysis (Saponification):
-
Add the this compound residue to the 2M NaOH solution.
-
Place the beaker or flask on a stir plate with a stir bar and begin stirring.
-
Gently heat the mixture to 60-70°C using a heating mantle or water bath. Caution: Do not boil the solution.
-
Continue heating and stirring for a minimum of 2 hours to ensure complete hydrolysis. The solution should become clear or a homogenous soapy solution.
-
-
Cooling and Neutralization:
-
Turn off the heat and allow the solution to cool to room temperature.
-
Slowly and with continuous stirring, add 2M HCl to the solution to neutralize the excess NaOH.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding HCl until the pH of the solution is within the neutral range of 6.0 to 8.0.
-
-
Final Disposal:
-
Once neutralized, the resulting solution contains glycerol, sodium phosphate, sodium palmitate, and sodium chloride.
-
This neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
For larger quantities, the neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's EHS-approved waste stream.
-
IV. Safety and Operational Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste stream management.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. Monosodium 1,2-dipalmitoyl-SN-glycero-3-phosphate | C35H68NaO8P | CID 46891879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt) [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE [chembk.com]
- 5. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | 169051-60-9 [chemicalbook.com]
- 6. CAS#:169051-60-9 | 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Saponification - Wikipedia [en.wikipedia.org]
- 9. lndcollege.co.in [lndcollege.co.in]
Personal protective equipment for handling 16:0 DAP
Essential Safety and Handling Guide for 16:0 DAP
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Compound
This compound is a cationic lipid utilized in research for creating lipid nanoparticles (LNPs) for drug delivery and gene transfection.[1][2][3][4][5] While specific hazard information can be limited for research chemicals, it is crucial to handle this compound with the care due to a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets (SDS) for similar chemical compounds and general laboratory safety guidelines.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles should be worn when there is a splash hazard.[7][8] |
| Body | Laboratory coat | A full-sleeved lab coat is mandatory to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust/aerosols. | Work should be conducted in a chemical fume hood. If a respirator is needed, it must be NIOSH-approved and fit-tested. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Preparation
-
Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand the manufacturer's SDS.
-
Designate a Work Area: All work with this compound should be performed in a designated, well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all Materials: Gather all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, before starting the procedure.
-
Don PPE: Put on all required PPE as outlined in the table above.
3.2. Handling
-
Weighing: If weighing the solid form, do so carefully to avoid generating dust. Use a microbalance within the fume hood if possible.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.
-
Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust or aerosols.[9] Avoid direct contact with skin and eyes.[7]
-
Keep Containers Closed: When not in use, ensure that the container holding this compound is tightly sealed.
3.3. Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weighing paper, and pipette tips, must be considered chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Protocol: Dispose of all waste in accordance with your institution's and local environmental regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound|CAS 96326-74-8|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Purchase this compound [nucleosyn.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. kirbyagri.com [kirbyagri.com]
- 8. Pesticide and fertilizer safety talk – CompSource Mutual [compsourcemutual.com]
- 9. murphyandson.co.uk [murphyandson.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
